Product packaging for 5-Chloro-2-methyl-1H-indole-3-carbaldehyde(Cat. No.:CAS No. 57335-86-1)

5-Chloro-2-methyl-1H-indole-3-carbaldehyde

Cat. No.: B1608742
CAS No.: 57335-86-1
M. Wt: 193.63 g/mol
InChI Key: BZODTNGMGUKGEV-UHFFFAOYSA-N
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Description

5-Chloro-2-methyl-1H-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C10H8ClNO and its molecular weight is 193.63 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8ClNO B1608742 5-Chloro-2-methyl-1H-indole-3-carbaldehyde CAS No. 57335-86-1

Properties

IUPAC Name

5-chloro-2-methyl-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-6-9(5-13)8-4-7(11)2-3-10(8)12-6/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZODTNGMGUKGEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30390183
Record name 5-Chloro-2-methyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57335-86-1
Record name 5-Chloro-2-methyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-2-methyl-1H-indole-3-carbaldehyde: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Versatile Heterocyclic Scaffold

In the landscape of medicinal chemistry and materials science, the indole nucleus stands as a privileged scaffold, forming the core of numerous natural products and synthetic molecules with profound biological and physical properties.[1] Among the vast family of indole derivatives, 5-Chloro-2-methyl-1H-indole-3-carbaldehyde emerges as a compound of significant interest. Its unique substitution pattern—a chloro group at the 5-position, a methyl group at the 2-position, and a reactive carbaldehyde at the 3-position—creates a molecule with a finely tuned electronic and steric profile. This guide provides an in-depth technical exploration of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource on its synthesis, chemical characteristics, and burgeoning applications. We will delve into the causality behind synthetic strategies, the interpretation of its spectral data, and the molecular logic of its reactivity, providing a robust foundation for its use in pioneering research.

Molecular Architecture and Physicochemical Properties

This compound is a solid, typically appearing as a white to yellow or brown powder.[2] Its molecular structure, characterized by the fusion of a benzene and a pyrrole ring, is endowed with a unique set of properties stemming from its specific functionalization.

PropertyValueSource
Molecular Formula C₁₀H₈ClNO[3][4]
Molecular Weight 193.63 g/mol [3][4]
CAS Number 57335-86-1[3]
Appearance White to yellow/brown powder[2]
Boiling Point 377.9 ± 37.0 °C at 760 mmHg[3]
Flash Point 182.3 ± 26.5 °C[3]
Density 1.4 ± 0.1 g/cm³[3]

The presence of the electron-withdrawing chloro group at the 5-position and the electron-donating methyl group at the 2-position significantly influences the electron density distribution within the indole ring system. This, in turn, modulates the reactivity of the aldehyde group and the indole nitrogen, making it a versatile building block in organic synthesis.[1]

Synthesis: The Vilsmeier-Haack Reaction as the Cornerstone

The most prevalent and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction .[1] This powerful formylation reaction is particularly well-suited for electron-rich aromatic and heteroaromatic compounds like indoles.[5]

The Underlying Mechanism

The reaction proceeds through the formation of a highly electrophilic chloromethyliminium salt, commonly known as the Vilsmeier reagent, from the reaction of a substituted amide (typically N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[6] This electrophile then attacks the electron-rich C3 position of the indole ring. The resulting intermediate is subsequently hydrolyzed during aqueous workup to yield the desired aldehyde. The choice of the C3 position for electrophilic attack is a hallmark of indole chemistry, driven by the stability of the resulting intermediate.

Vilsmeier_Haack cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloromethyliminium salt) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Intermediate Iminium Intermediate Vilsmeier_Reagent->Intermediate Electrophilic Attack Indole 5-Chloro-2-methyl-1H-indole Indole->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product Hydrolysis (H2O)

Caption: The Vilsmeier-Haack reaction workflow.

A Validated Experimental Protocol

Starting Material: 4-Chloro-2-methylaniline (the logical precursor for the target molecule via a preliminary indole synthesis, or a pre-formed 5-chloro-2-methyl-1H-indole).

Reagents:

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Saturated sodium carbonate solution

  • Ice

Procedure:

  • Vilsmeier Reagent Preparation: In a flask equipped with a dropping funnel and a magnetic stirrer, cool anhydrous DMF in an ice bath. Slowly add phosphorus oxychloride dropwise with constant stirring, maintaining a low temperature.

  • Reaction with the Indole Precursor: To the freshly prepared Vilsmeier reagent, add a solution of 4-chloro-2-methylaniline in DMF dropwise while maintaining the low temperature.

  • Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature for a designated period, followed by heating to drive the reaction to completion (e.g., 85-90 °C for several hours).[7]

  • Workup and Isolation: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the mixture by the slow addition of a saturated sodium carbonate solution until a basic pH is achieved. A precipitate of the crude product should form.

  • Purification: Collect the solid by filtration, wash it with water, and dry it. Further purification can be achieved by recrystallization from a suitable solvent like methanol or ethanol to yield the pure this compound.

Spectroscopic Characterization: Deciphering the Molecular Fingerprint

A thorough characterization using various spectroscopic techniques is essential to confirm the identity and purity of the synthesized compound. While a complete set of spectra for the title compound is not available in the reviewed literature, we can predict the expected signals based on data from closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the indole N-H proton, the methyl protons, and the aldehyde proton. Based on data for 5-chloro-1H-indole-3-carbaldehyde, the aldehyde proton (CHO) should appear as a singlet at a downfield chemical shift, typically around δ 9.9-10.1 ppm.[7] The indole N-H proton will likely be a broad singlet at a very downfield region (around δ 12.4 ppm in DMSO-d₆).[7] The aromatic protons on the benzene ring will exhibit a splitting pattern consistent with a trisubstituted ring. The methyl protons at the 2-position will appear as a singlet in the upfield region.

  • ¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is expected to have a chemical shift in the range of δ 180-190 ppm. The carbon atoms of the indole ring will resonate in the aromatic region (δ 100-140 ppm), with their specific shifts influenced by the chloro and methyl substituents.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present. Key expected peaks include:

  • A strong C=O stretching vibration for the aldehyde group, typically in the region of 1650-1700 cm⁻¹.

  • An N-H stretching vibration for the indole amine, appearing as a broad band around 3200-3400 cm⁻¹.

  • C-H stretching vibrations for the aromatic and methyl groups in the 2800-3100 cm⁻¹ region.

  • C=C stretching vibrations for the aromatic rings around 1450-1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 193.63 g/mol . The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the mass spectrum, with a characteristic M+2 peak.

Chemical Reactivity: A Hub for Molecular Diversification

The presence of the aldehyde group, the indole N-H, and the activated aromatic ring makes this compound a versatile intermediate for the synthesis of a wide array of more complex molecules.

Reactivity cluster_aldehyde Reactions at the Aldehyde Group cluster_indole Reactions at the Indole Ring Core This compound Oxidation Oxidation Core->Oxidation Reduction Reduction Core->Reduction Condensation Condensation Reactions (e.g., Knoevenagel, Wittig) Core->Condensation N_Alkylation N-Alkylation/Acylation Core->N_Alkylation Electrophilic_Substitution Further Electrophilic Substitution Core->Electrophilic_Substitution Carboxylic_Acid Carboxylic Acid Derivative Oxidation->Carboxylic_Acid Alcohol Alcohol Derivative Reduction->Alcohol Alkene Alkene Derivatives Condensation->Alkene N_Substituted N-Substituted Derivatives N_Alkylation->N_Substituted Ring_Substituted Ring-Substituted Derivatives Electrophilic_Substitution->Ring_Substituted

Caption: Key reaction pathways for derivatization.

  • Oxidation: The aldehyde group can be readily oxidized to the corresponding carboxylic acid using standard oxidizing agents.[1] This opens up a pathway to amides, esters, and other carboxylic acid derivatives.

  • Reduction: The aldehyde can be selectively reduced to the corresponding primary alcohol using reducing agents like sodium borohydride.[1]

  • Condensation Reactions: The aldehyde is an excellent electrophile for various condensation reactions, such as the Knoevenagel, Wittig, and aldol reactions, allowing for the formation of new carbon-carbon bonds and the introduction of diverse functional groups.

  • N-Alkylation and N-Acylation: The indole nitrogen can be alkylated or acylated to introduce substituents that can modulate the compound's biological activity and physical properties.[8]

  • Nucleophilic Substitution: While less common, the chloro group on the benzene ring could potentially undergo nucleophilic aromatic substitution under specific conditions, allowing for the introduction of other functionalities.

Applications in Research and Development: A Scaffold of Promise

The unique chemical architecture of this compound and its derivatives has positioned them as valuable compounds in several areas of research, particularly in drug discovery.

Pharmaceutical and Medicinal Chemistry

The indole scaffold is a cornerstone in drug design, and its derivatives have shown a wide spectrum of biological activities.[9]

  • Anticancer Agents: Indole derivatives are known to exhibit anticancer properties.[2] The structural features of this compound make it a promising starting point for the synthesis of novel compounds with potential antitumor activity.

  • Antimicrobial and Antifungal Agents: The indole nucleus is present in many natural and synthetic antimicrobial compounds.[8] Derivatives of this carbaldehyde can be screened for their efficacy against various bacterial and fungal strains.

  • Anti-inflammatory Agents: Chronic inflammation is implicated in numerous diseases. Indole derivatives have been investigated for their anti-inflammatory potential, and this compound serves as a valuable template for the design of new anti-inflammatory drugs.[2]

  • Dengue Virus Protease Inhibitors: Research has explored the potential of this compound to inhibit the protease of the Dengue virus, an enzyme crucial for viral replication.[1] This highlights its potential as a lead compound in the development of antiviral therapies.

Synthetic Organic Chemistry and Materials Science

Beyond its pharmaceutical applications, this compound is a valuable tool for synthetic chemists.

  • Versatile Building Block: Its multiple reactive sites allow it to be used as a versatile intermediate in the synthesis of complex heterocyclic systems and other organic molecules.[2]

  • Chemical Sensors: The indole moiety can be incorporated into sensor molecules for the detection of various analytes. This compound could be a precursor for the development of novel chemical sensors for environmental or biological monitoring.[1]

  • Novel Materials: The unique electronic properties of the indole ring suggest that derivatives of this compound could be used in the development of new organic materials with interesting optical or electronic properties.[1]

Conclusion and Future Outlook

This compound represents a strategically important molecule at the intersection of synthetic chemistry, medicinal research, and materials science. Its straightforward synthesis via the Vilsmeier-Haack reaction, coupled with its versatile reactivity, makes it an attractive starting material for the generation of diverse molecular libraries. The current body of research points towards its significant potential in the development of novel therapeutic agents, particularly in the areas of oncology, infectious diseases, and inflammatory conditions. Future research will likely focus on the synthesis and biological evaluation of a wider range of derivatives, the elucidation of their mechanisms of action at a molecular level, and the exploration of their potential in materials science applications. As our understanding of the structure-activity relationships of indole derivatives continues to grow, we can anticipate that this compound will play an increasingly important role in the discovery and development of innovative chemical entities.

References

A Technical Guide to the Spectral Characteristics of 5-Chloro-2-methyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectral data for 5-Chloro-2-methyl-1H-indole-3-carbaldehyde, a key intermediate in pharmaceutical and agrochemical research.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights provided herein are grounded in established spectroscopic principles and comparative analysis with structurally related indole derivatives.

Introduction

This compound, with the molecular formula C₁₀H₈ClNO, is a substituted indole derivative featuring a chlorine atom at the 5-position, a methyl group at the 2-position, and a formyl group at the 3-position.[2] The unique arrangement of these functional groups imparts specific electronic and structural properties, making its thorough characterization essential for its application in the synthesis of bioactive molecules. Spectroscopic analysis is the cornerstone of this characterization, providing unambiguous confirmation of the molecular structure and purity.

Molecular Structure and Atom Numbering

To facilitate the interpretation of spectral data, the standard atom numbering for the this compound scaffold is presented below. This numbering scheme will be used consistently throughout this guide.

Caption: Atom numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. While experimental spectra for this compound are not widely published, a detailed prediction can be made based on the analysis of closely related 5-chloro-indole derivatives.[3]

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. The electron-withdrawing nature of the chlorine at C5 and the aldehyde at C3 significantly influences the chemical shifts of the aromatic protons.

Table 1: Predicted ¹H NMR Spectral Data

ProtonPredicted Chemical Shift (δ ppm)MultiplicityCoupling Constant (J, Hz)
NH (H1)11.0 - 12.0br s-
H47.8 - 8.0d~2.0
H67.2 - 7.4dd~8.5, ~2.0
H77.4 - 7.6d~8.5
CH₃ (C2)2.5 - 2.7s-
CHO (C3)9.9 - 10.1s-
  • NH Proton (H1): This proton typically appears as a broad singlet in the downfield region due to its acidic nature and nitrogen's quadropolar moment. Its chemical shift is highly dependent on solvent and concentration.[3]

  • Aromatic Protons (H4, H6, H7): The chlorine at C5 deshields the adjacent protons. H4 is expected to be the most downfield of the benzene ring protons, appearing as a doublet due to coupling with H6. H6 will appear as a doublet of doublets from coupling to both H7 and H4. H7 will be a doublet due to coupling with H6.

  • Methyl Protons (C2-CH₃): The methyl group at the C2 position is expected to resonate as a singlet in the upfield region.

  • Aldehyde Proton (C3-CHO): The formyl proton is highly deshielded and will appear as a sharp singlet in the far downfield region of the spectrum.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides insight into the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data

CarbonPredicted Chemical Shift (δ ppm)
C2140 - 145
C3115 - 120
C3a125 - 130
C4120 - 125
C5128 - 132
C6122 - 126
C7112 - 116
C7a135 - 140
CH₃ (C2)12 - 15
CHO (C3)185 - 190
  • Carbonyl Carbon (CHO): The aldehyde carbon is the most deshielded, appearing significantly downfield.

  • Aromatic Carbons: The carbon atoms of the indole ring will resonate in the typical aromatic region (110-145 ppm). The carbon attached to the chlorine (C5) will be influenced by the halogen's electronegativity.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Lock and shim the instrument on the deuterated solvent signal.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-13 ppm).

    • Use a standard 30° or 45° pulse width.

    • Set the relaxation delay (d1) to at least 1 second to ensure full relaxation of the protons.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a standard proton-decoupled pulse program.

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

    • A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch3200 - 3400Medium, Broad
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 2960Weak
C=O Stretch (Aldehyde)1660 - 1690Strong
C=C Stretch (Aromatic)1500 - 1600Medium
C-N Stretch1200 - 1350Medium
C-Cl Stretch700 - 800Strong
  • N-H Stretch: A broad absorption band in the high-frequency region is characteristic of the N-H bond in the indole ring.

  • C=O Stretch: A strong, sharp absorption band in the region of 1660-1690 cm⁻¹ is a clear indicator of the aldehyde carbonyl group.[4]

  • C-Cl Stretch: The carbon-chlorine bond will exhibit a strong absorption in the fingerprint region.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Expected Molecular Ion Peak:

For this compound (C₁₀H₈ClNO), the expected monoisotopic mass is approximately 193.03 g/mol . Due to the presence of chlorine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺) and any chlorine-containing fragments, with a ratio of approximately 3:1 for the ³⁵Cl (M) and ³⁷Cl (M+2) isotopes.

Fragmentation Pathway

The fragmentation of indole derivatives in a mass spectrometer often follows predictable pathways.

M [M]⁺˙ m/z = 193/195 M_minus_H [M-H]⁺ m/z = 192/194 M->M_minus_H - H˙ M_minus_CO [M-CO]⁺˙ m/z = 165/167 M->M_minus_CO - CO M_minus_CHO [M-CHO]⁺ m/z = 164/166 M->M_minus_CHO - CHO˙ Indole_fragment [C₉H₇ClN]⁺˙ m/z = 164/166 M_minus_CO->Indole_fragment - H˙

Caption: Plausible fragmentation pathway for this compound.

  • Loss of a Hydrogen Radical: The molecular ion can lose a hydrogen radical to form the [M-H]⁺ ion.

  • Loss of Carbon Monoxide: A common fragmentation for aldehydes is the loss of a neutral CO molecule, leading to the [M-CO]⁺˙ fragment.

  • Loss of the Formyl Radical: Cleavage of the C3-CHO bond can result in the loss of a formyl radical (CHO˙), forming a stable indolyl cation.

Experimental Protocol: Mass Spectrometry Data Acquisition
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Mass Analysis: Scan a mass range that encompasses the expected molecular weight of the compound (e.g., m/z 50-300).

Conclusion

This technical guide has provided a detailed overview of the expected spectral characteristics of this compound. The predicted NMR, IR, and MS data, based on the analysis of analogous structures and fundamental spectroscopic principles, serve as a valuable reference for researchers working with this compound. The provided experimental protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality, reliable spectral data for the unambiguous identification and characterization of this important chemical intermediate.

References

A Technical Guide to the Biological Profile of 5-Chloro-2-methyl-1H-indole-3-carbaldehyde: A Versatile Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The indole nucleus represents a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide focuses on 5-Chloro-2-methyl-1H-indole-3-carbaldehyde, an indole derivative characterized by strategic substitutions that make it a highly valuable intermediate in the synthesis of novel therapeutic agents. While direct biological data on this specific molecule is nascent, this guide synthesizes information from its structural analogues and parent compounds to elucidate its significant potential in anticancer, antimicrobial, and anti-inflammatory applications. We will explore its synthesis, hypothesize mechanisms of action based on related compounds, and present validated experimental frameworks for its evaluation, providing a comprehensive resource for researchers in drug development.

Section 1: Introduction to the Indole Scaffold

The indole ring system is a cornerstone of heterocyclic chemistry and drug discovery, celebrated for its presence in a vast array of natural products and synthetic pharmaceuticals.[1] Its unique structure allows it to mimic peptides and interact with various biological targets, making it a fertile ground for developing novel drugs.[1] Prominent examples range from the essential amino acid tryptophan to complex alkaloids and modern targeted therapies. The strategic functionalization of the indole core, such as the introduction of a chlorine atom at the 5-position, has been shown to significantly modulate the physicochemical and biological properties of these molecules, often leading to enhanced therapeutic efficacy.[1][2]

Section 2: Physicochemical Properties and Synthesis

This compound is a solid organic compound whose structure is primed for further chemical modification. Its key properties are summarized below.

PropertyValueReference
Molecular Formula C₁₀H₈ClNO[3]
Molecular Weight 193.63 g/mol [3]
CAS Number 57335-86-1[3]
IUPAC Name This compound[3]
Synthesis via Vilsmeier-Haack Reaction

The most common and efficient method for the formylation of electron-rich aromatic rings like indoles is the Vilsmeier-Haack reaction.[4][5] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[6] The reaction proceeds via an electrophilic aromatic substitution, where the Vilsmeier reagent attacks the electron-rich 3-position of the indole ring.[5][6]

The synthesis of the target compound starts with 5-chloro-2-methyl-1H-indole. The Vilsmeier reagent is prepared first, which then reacts with the indole substrate. A subsequent hydrolysis step yields the final aldehyde product.[6]

G cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺ DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Indole 5-Chloro-2-methyl-1H-indole Intermediate Iminium Salt Intermediate Indole->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product Hydrolysis (H₂O) G cluster_pathway EGFR Signaling Pathway EGF Growth Factor (e.g., EGF) EGFR EGFR Receptor EGF->EGFR P Autophosphorylation EGFR->P RAS RAS/RAF/MEK/ERK Cascade P->RAS Proliferation Cell Proliferation & Survival RAS->Proliferation Inhibitor 5-Chloro-Indole Derivative Inhibitor->P Blocks G cluster_workflow Proposed Antifungal Mechanism Compound 5-Chloro-2-methyl- 1H-indole-3-carbaldehyde Mito Fungal Mitochondria Compound->Mito ETC Inhibition of Electron Transport Chain Mito->ETC ROS ↑ Reactive Oxygen Species (ROS) ETC->ROS Death Oxidative Stress & Cell Death ROS->Death G cluster_pathway NLRP3 Inflammasome Pathway LPS Inflammatory Stimulus (e.g., LPS) ROS_node ROS Production LPS->ROS_node NLRP3 NLRP3 Inflammasome Assembly & Activation ROS_node->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 IL1B Pro-inflammatory Cytokines (IL-1β, IL-18) Casp1->IL1B Compound 5-Chloro-2-methyl- 1H-indole-3-carbaldehyde Compound->ROS_node Inhibits Compound->NLRP3 Inhibits

References

Solubility and stability of 5-Chloro-2-methyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 5-Chloro-2-methyl-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted indole derivative that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules.[1][2] The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceuticals.[2][3] The specific substitutions on this compound—a chloro group at position 5, a methyl group at position 2, and a reactive carbaldehyde at position 3—provide a versatile platform for chemical modification and the development of novel therapeutic agents, from potential Dengue virus protease inhibitors to anticancer agents.[1][2]

Understanding the fundamental physicochemical properties of this compound, particularly its solubility and stability, is paramount for its effective use in research and development. These parameters directly influence reaction kinetics, formulation development, storage conditions, and the reliability of biological assay results. This guide provides a comprehensive overview of these core characteristics, offering both theoretical insights and practical methodologies for their evaluation.

Core Physicochemical Properties

A foundational understanding of this compound begins with its key physical and chemical descriptors. These properties, summarized in the table below, are essential for everything from calculating molar concentrations to predicting chromatographic behavior.

PropertyValueSource
IUPAC Name This compoundPubChem[4]
CAS Number 57335-86-1PubChem[4]
Molecular Formula C₁₀H₈ClNOPubChem[4]
Molecular Weight 193.63 g/mol PubChem[4]
Appearance Brown to yellow powderChem-Impex[1]
Boiling Point 377.9 ± 37.0 °C at 760 mmHgGuidechem[5]
Density 1.4 ± 0.1 g/cm³Guidechem[5]
LogP 2.94Guidechem[5]

Solubility Profile: A Practical Assessment

The calculated LogP of ~2.94 further supports this, indicating a higher affinity for lipophilic environments over hydrophilic ones.[5] For drug development professionals, this suggests that formulation strategies may be required to enhance bioavailability for in vivo applications.

Recommended Solvents for Characterization

The selection of an appropriate solvent is the first critical step in any experimental workflow. The choice should be guided by the polarity of the solvent and the intended application (e.g., reaction medium, analytical sample preparation, or formulation).

  • Polar Aprotic Solvents (High Solubility Expected):

    • Dimethyl Sulfoxide (DMSO): An excellent choice for preparing high-concentration stock solutions for biological screening.

    • Dimethylformamide (DMF): Similar to DMSO, often used as a reaction solvent for polar compounds.

    • Tetrahydrofuran (THF): A common solvent for organic reactions involving indole derivatives.[6]

  • Polar Protic Solvents (Moderate Solubility Expected):

    • Ethanol & Methanol: Useful for crystallization and as solvents for less concentrated solutions.

  • Nonpolar Solvents (Lower Solubility Expected):

    • Toluene, Dichloromethane (DCM): Solubility is likely, but may be less than in polar aprotic solvents.

  • Aqueous Solutions (Poor Solubility Expected):

    • Water, Phosphate-Buffered Saline (PBS): Solubility is expected to be very low. For biological assays, a DMSO stock is typically diluted into the aqueous buffer, but precipitation can be a concern at higher concentrations.

Experimental Protocol: Equilibrium Solubility Determination

To obtain quantitative data, a standardized equilibrium solubility assay is recommended. This protocol ensures that the solution is fully saturated, providing a reliable measurement.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the chosen solvent (e.g., 10 mg to 1 mL) in a glass vial.

  • Equilibration: Seal the vial and agitate the suspension at a constant temperature (e.g., 25 °C) using a shaker or rotator for a period sufficient to reach equilibrium (typically 24-48 hours). This step is crucial to ensure the solution is truly saturated.

  • Phase Separation: Centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess, undissolved solid.

  • Sample Extraction: Carefully extract a precise volume of the clear supernatant.

  • Dilution: Dilute the supernatant with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7] A calibration curve prepared with known concentrations of the compound is used to determine the concentration in the saturated solution.

G Workflow for Equilibrium Solubility Determination cluster_prep Preparation & Equilibration cluster_sep Separation & Analysis A Add excess compound to solvent B Agitate at constant temp (24-48 hours) A->B Equilibration C Centrifuge to pellet solid B->C Saturation achieved D Extract clear supernatant C->D E Dilute sample for analysis D->E F Quantify via HPLC E->F G Final Solubility Value F->G Calculate solubility (e.g., mg/mL)

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile: Factors and Evaluation

The chemical stability of this compound is dictated by the reactivity of its functional groups: the indole ring and the aldehyde. Indole derivatives can be sensitive to acidic conditions and oxidation, while aldehydes are well-known for their susceptibility to oxidation into carboxylic acids.[2][3]

Key Factors Influencing Stability
  • pH: The indole nucleus is generally stable but can undergo decomposition or polymerization under strongly acidic conditions. The aldehyde group is stable at neutral pH but can be susceptible to reactions under both strong acid and base catalysis.

  • Oxidation: This is a primary degradation pathway. The aldehyde can be readily oxidized to the corresponding carboxylic acid (5-chloro-2-methyl-1H-indole-3-carboxylic acid) by atmospheric oxygen or other oxidizing agents. The electron-rich indole ring itself can also be a target for oxidation.

  • Light (Photostability): Aromatic and heterocyclic compounds are often light-sensitive. Exposure to UV or high-intensity visible light can lead to photodegradation, often resulting in discoloration and the formation of impurities.

  • Temperature: While the compound is a solid with a relatively high boiling point, elevated temperatures can accelerate degradation reactions.[5] Supplier recommendations to store at refrigerated temperatures (0-8°C) should be heeded to ensure long-term integrity.[1]

G Factors Influencing Compound Stability center_node 5-Chloro-2-methyl-1H- indole-3-carbaldehyde pH pH (Acid/Base) center_node->pH Degradation Oxidation Oxidation (Air, Peroxides) center_node->Oxidation Degradation Light Light (UV/Visible) center_node->Light Degradation Temp Temperature center_node->Temp Degradation

Caption: Factors Influencing Compound Stability.

Experimental Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is essential to identify potential degradation products and pathways. This information is invaluable for developing stable formulations and establishing appropriate storage conditions.

Methodology:

  • Stock Solution Preparation: Prepare a solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).

  • Stress Conditions: Aliquot the stock solution and subject it to the following parallel conditions:

    • Acidic Hydrolysis: Add 0.1 M HCl and incubate at 60°C.

    • Basic Hydrolysis: Add 0.1 M NaOH and incubate at 60°C.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature.

    • Thermal Stress: Incubate a solution at 60°C in the dark.

    • Photolytic Stress: Expose a solution to a calibrated light source (e.g., ICH option 1 or 2).

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all samples, including an unstressed control, by a stability-indicating HPLC method (a method capable of resolving the parent compound from its degradation products). A mass spectrometer (LC-MS) can be used to identify the mass of the degradation products, providing clues to their structure.[7]

Conclusion

This compound is a valuable building block in chemical and pharmaceutical research. While it exhibits the expected solubility profile of a moderately nonpolar molecule—favoring organic solvents like DMSO and THF over aqueous media—its stability profile requires careful consideration. The primary degradation pathways are likely to involve oxidation of the aldehyde group and potential instability under harsh pH, light, or thermal conditions.

For researchers and drug development professionals, it is imperative to perform quantitative solubility and forced degradation studies as part of the initial characterization. The protocols outlined in this guide provide a robust framework for obtaining this critical data, ensuring the reliable and effective application of this versatile compound in the pursuit of scientific innovation.

References

The Versatile Scaffold: A Technical Guide to 5-Chloro-2-methyl-1H-indole-3-carbaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Review of Synthesis, Chemical Behavior, and Applications in Medicinal Chemistry and Materials Science

Introduction: Unveiling a Privileged Heterocycle

5-Chloro-2-methyl-1H-indole-3-carbaldehyde is a halogenated indole derivative that has garnered significant interest within the scientific community. The indole nucleus is a ubiquitous structural motif found in a vast array of natural products and synthetic compounds, renowned for its diverse biological activities. The strategic placement of a chloro group at the 5-position, a methyl group at the 2-position, and a reactive carbaldehyde at the 3-position of the indole ring endows this molecule with a unique combination of electronic and steric properties. These features make it a highly versatile building block in synthetic organic chemistry and a promising scaffold for the development of novel therapeutic agents and advanced materials.[1] This technical guide provides a comprehensive overview of the synthesis, chemical reactivity, and multifaceted applications of this compound, offering valuable insights for researchers in drug discovery and materials science.

Core Synthesis Strategies: Accessing the Indole Framework

The construction of the this compound scaffold can be efficiently achieved through several synthetic methodologies. The choice of synthetic route often depends on the availability of starting materials, desired scale, and regiochemical considerations. The two most prominent and field-proven methods are the Vilsmeier-Haack reaction and the Fischer indole synthesis.

The Vilsmeier-Haack Reaction: A Direct Formylation Approach

The Vilsmeier-Haack reaction stands as the most widely employed method for the formylation of electron-rich heterocycles like indoles, offering a direct and efficient route to indole-3-carbaldehydes.[1][2][3] The reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[2][3]

Mechanism of the Vilsmeier-Haack Reaction

The reaction proceeds through the formation of the electrophilic chloroiminium ion, also known as the Vilsmeier reagent. This electrophile then attacks the electron-rich 3-position of the 5-chloro-2-methylindole ring. The resulting iminium salt intermediate is subsequently hydrolyzed during aqueous workup to yield the desired aldehyde. The electron-donating nature of the indole nitrogen and the methyl group at the 2-position directs the formylation to the C3 position.

Vilsmeier_Haack DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Indole 5-Chloro-2-methylindole Iminium_intermediate Iminium Salt Intermediate Indole->Iminium_intermediate + Vilsmeier Reagent (Electrophilic Attack) Aldehyde This compound Iminium_intermediate->Aldehyde + H₂O (Hydrolysis) H2O H₂O (Workup)

Vilsmeier-Haack Reaction Mechanism.

Experimental Protocol: Vilsmeier-Haack Synthesis of this compound

This protocol is adapted from established procedures for the formylation of substituted indoles.[4][5]

  • Reagents and Materials:

    • 5-Chloro-2-methylindole

    • N,N-Dimethylformamide (DMF), anhydrous

    • Phosphorus oxychloride (POCl₃)

    • Dichloromethane (DCM), anhydrous

    • Saturated sodium bicarbonate solution

    • Ice bath

    • Round-bottom flask, dropping funnel, magnetic stirrer

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-chloro-2-methylindole (1 equivalent) in anhydrous DMF.

    • Cool the solution to 0-5 °C using an ice bath.

    • Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C. The addition of POCl₃ to DMF is exothermic and generates the Vilsmeier reagent.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. This will precipitate the crude product.

    • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

    • Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or ethyl acetate to afford the pure this compound.

  • Causality Behind Experimental Choices:

    • The use of anhydrous conditions is crucial to prevent the premature hydrolysis of the highly reactive phosphorus oxychloride and the Vilsmeier reagent.

    • The dropwise addition of POCl₃ at low temperatures helps to control the exothermic reaction and prevent the formation of side products.

    • The aqueous workup with a basic solution is necessary to hydrolyze the iminium intermediate to the aldehyde and to neutralize the acidic reaction mixture.

The Fischer Indole Synthesis: A Classic Ring-Forming Strategy

An alternative and classic approach to constructing the indole core is the Fischer indole synthesis. This method involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or a ketone. For the synthesis of this compound, (4-chlorophenyl)hydrazine and a suitable carbonyl compound would be the key starting materials.

Mechanism of the Fischer Indole Synthesis

The reaction mechanism involves the initial formation of a phenylhydrazone from the reaction of (4-chlorophenyl)hydrazine with an appropriate aldehyde or ketone. The phenylhydrazone then tautomerizes to an enamine, which undergoes a[6][6]-sigmatropic rearrangement upon protonation. The subsequent cyclization and elimination of ammonia lead to the formation of the aromatic indole ring.

Fischer_Indole cluster_start Starting Materials Hydrazine (4-Chlorophenyl)hydrazine Phenylhydrazone Phenylhydrazone Intermediate Hydrazine->Phenylhydrazone Carbonyl Carbonyl Compound Carbonyl->Phenylhydrazone Enamine Enamine Tautomer Phenylhydrazone->Enamine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Acid Catalysis Cyclization Cyclization & Ammonia Elimination Rearrangement->Cyclization Indole 5-Chloro-2-methyl-1H-indole Cyclization->Indole Formylation Formylation (e.g., Vilsmeier-Haack) Indole->Formylation Final_Product This compound Formylation->Final_Product

Fischer Indole Synthesis Workflow.

Experimental Protocol: Fischer Indole Synthesis of 5-Chloro-2-methylindole (Precursor to the Aldehyde)

This protocol is a general procedure adapted for the synthesis of the indole precursor, which would then be formylated as described previously.

  • Reagents and Materials:

    • (4-Chlorophenyl)hydrazine hydrochloride

    • Acetone

    • Ethanol

    • Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., zinc chloride)

    • Ice, water, and appropriate extraction solvents

  • Procedure:

    • In a round-bottom flask, dissolve (4-chlorophenyl)hydrazine hydrochloride (1 equivalent) in ethanol.

    • Add acetone (1.1 equivalents) to the solution and stir at room temperature for 1-2 hours to form the corresponding phenylhydrazone. The formation of a precipitate is often observed.

    • Remove the ethanol under reduced pressure.

    • To the resulting crude phenylhydrazone, add polyphosphoric acid (a sufficient amount to ensure stirring).

    • Heat the mixture with stirring to 80-100 °C for 1-3 hours. The reaction progress can be monitored by TLC.

    • After cooling to room temperature, carefully add the reaction mixture to a beaker of ice water.

    • Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude 5-chloro-2-methylindole by column chromatography or recrystallization.

    • The purified indole can then be subjected to the Vilsmeier-Haack reaction as described above to yield the target aldehyde.

  • Causality Behind Experimental Choices:

    • The initial reaction between the hydrazine and ketone forms the key phenylhydrazone intermediate.

    • A strong acid catalyst like PPA is essential to promote the[6][6]-sigmatropic rearrangement and subsequent cyclization.

    • The exothermic nature of quenching the PPA reaction mixture requires careful addition to ice water.

Physicochemical Properties and Spectral Characterization

A thorough understanding of the physicochemical properties and spectral data of this compound is essential for its identification, purification, and application.

PropertyValueReference
Molecular Formula C₁₀H₈ClNO[7][8]
Molecular Weight 193.63 g/mol [8]
Appearance White to off-white solid[8]
CAS Number 57335-86-1[8]

Spectral Data (Expected)

  • ¹H NMR (DMSO-d₆, 400 MHz): The expected proton NMR spectrum would show characteristic signals for the indole and substituent protons.

    • A broad singlet for the N-H proton (δ ~12.4 ppm).

    • A singlet for the aldehyde proton (δ ~9.9 ppm).

    • A singlet for the methyl protons at the 2-position (δ ~2.4 ppm).

    • A set of aromatic protons corresponding to the 4, 6, and 7 positions of the indole ring, with chemical shifts and coupling patterns influenced by the chloro substituent. For the related 5-chloro-1H-indole-3-carbaldehyde, these appear as a doublet at δ 8.45 (J = 3 Hz), a doublet at δ 7.89 (J = 9 Hz), a doublet at δ 7.52 (J = 2 Hz), and a doublet of doublets at δ 7.40 (J = 8, 2 Hz).[5]

  • ¹³C NMR (CDCl₃, 101 MHz): The carbon NMR spectrum would provide a unique fingerprint of the carbon skeleton.

    • A downfield signal for the aldehyde carbonyl carbon (δ ~184-185 ppm).

    • Signals for the indole ring carbons, with the C5 carbon attached to the chlorine atom exhibiting a characteristic chemical shift. For the related 1-methyl-1H-indole-3-carbaldehyde, the aromatic carbons appear between δ 109 and 138 ppm.[9] For 6-chloro-5-iodo-1H-indole-3-carbaldehyde, the aromatic carbons are observed between δ 90 and 140 ppm.[1]

  • Infrared (IR) Spectroscopy (KBr): The IR spectrum would show characteristic absorption bands.

    • A strong carbonyl (C=O) stretching vibration for the aldehyde group around 1650-1680 cm⁻¹.

    • An N-H stretching vibration for the indole amine around 3200-3400 cm⁻¹.

    • C-H stretching and bending vibrations for the aromatic and methyl groups.

    • A C-Cl stretching vibration in the fingerprint region. For related iodo-indole-3-carbaldehydes, the C=O stretch is observed around 1650 cm⁻¹ and the N-H stretch around 3239 cm⁻¹.[1]

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the isotopic signature of the chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).

Chemical Reactivity and Derivatization

The aldehyde functionality at the 3-position of this compound serves as a versatile handle for a wide range of chemical transformations, allowing for the synthesis of a diverse library of derivatives with tailored properties.

  • Oxidation: The aldehyde group can be readily oxidized to the corresponding carboxylic acid using standard oxidizing agents.

  • Reduction: The aldehyde can be reduced to the primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Condensation Reactions: The aldehyde undergoes condensation reactions with various nucleophiles, such as amines, hydrazines, and active methylene compounds, to form imines (Schiff bases), hydrazones, and Knoevenagel condensation products, respectively. These reactions are fundamental for building more complex molecular architectures.

  • Nucleophilic Substitution: The chloro group at the 5-position can potentially undergo nucleophilic aromatic substitution under specific conditions, allowing for the introduction of other functional groups.

Applications in Research and Development

The unique structural features of this compound make it a valuable platform for various applications, particularly in medicinal chemistry and materials science.[7]

Medicinal Chemistry and Drug Discovery

The indole scaffold is a well-established "privileged structure" in medicinal chemistry, and its derivatives have shown a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[7]

Anticancer Activity:

Derivatives of 5-chloro-indole have demonstrated significant potential as anticancer agents. For instance, a series of novel indole-based sulfonohydrazide derivatives were synthesized and evaluated for their in vitro anticancer activity against breast cancer cell lines. The compound 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide showed promising inhibition of both MCF-7 and MDA-MB-468 cancer cells with IC₅₀ values of 13.2 µM and 8.2 µM, respectively.[11] Another study on a (S)-5-Chloro-indole carboxamide derivative, (S)-1 , revealed an EC₅₀ of 7.1 ± 0.6 μM for the growth inhibition of HCT116 human colon carcinoma cells.[6]

CompoundCell LineActivity (IC₅₀/EC₅₀)Reference
4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazideMCF-713.2 µM[11]
4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazideMDA-MB-4688.2 µM[11]
(S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamideHCT1167.1 ± 0.6 μM[6]

Antiviral Activity:

The core structure of this compound has been investigated for its potential to inhibit viral proteases, which are crucial for viral replication. Specifically, it has been explored as a potential inhibitor of the Dengue virus protease.[1]

SAR Core This compound Scaffold Aldehyde_Mod Modification at C3-aldehyde Core->Aldehyde_Mod Derivatization Indole_N_Mod Modification at N1-indole Core->Indole_N_Mod Derivatization Aryl_Sub Substitution on Aryl Ring Core->Aryl_Sub Derivatization Bioactivity Enhanced Biological Activity (e.g., Anticancer, Antiviral) Aldehyde_Mod->Bioactivity Indole_N_Mod->Bioactivity Aryl_Sub->Bioactivity

Structure-Activity Relationship (SAR) Concept.

Materials Science

The photophysical and electronic properties of the indole ring system make it an attractive component in the design of functional organic materials.

Fluorescent Probes:

This compound can be chemically modified to create fluorescent probes for biological imaging.[7] The indole nucleus often serves as a fluorophore, and its emission properties can be tuned by the introduction of various substituents. These probes can be designed to selectively bind to specific biomolecules or to be sensitive to changes in their microenvironment, allowing for the visualization of cellular processes in real-time.

Organic Light-Emitting Diodes (OLEDs):

Indole derivatives are being explored as components of organic light-emitting diodes (OLEDs).[12] The electron-rich nature of the indole ring makes it a good hole-transporting material. By incorporating this scaffold into the design of emitters or host materials, it is possible to develop OLEDs with improved efficiency and stability.

Dye-Sensitized Solar Cells (DSSCs):

The indole framework is also utilized in the design of organic dyes for dye-sensitized solar cells (DSSCs).[13][14] The planar and electron-rich nature of fused indole systems facilitates intramolecular charge transfer, a key process in the conversion of light to electricity. The ability to functionalize the indole nitrogen with bulky groups can also help to prevent dye aggregation on the semiconductor surface, further enhancing device performance.[13]

Conclusion and Future Perspectives

This compound is a molecule of significant synthetic and functional value. Its straightforward synthesis via established methods like the Vilsmeier-Haack reaction and the Fischer indole synthesis, coupled with the versatile reactivity of its aldehyde group, makes it a readily accessible and highly adaptable building block. The demonstrated and potential biological activities of its derivatives, particularly in the realm of anticancer drug discovery, underscore its importance as a privileged scaffold in medicinal chemistry. Furthermore, its utility in the development of advanced materials such as fluorescent probes and components for optoelectronic devices highlights its broader technological relevance. Future research will likely focus on the synthesis of novel derivatives with enhanced biological potency and selectivity, as well as the exploration of its full potential in the design of next-generation organic materials. This in-depth technical guide serves as a foundational resource for researchers and scientists poised to unlock the full potential of this remarkable indole derivative.

References

Methodological & Application

Synthesis of 5-Chloro-2-methyl-1H-indole-3-carbaldehyde: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details the synthesis of 5-Chloro-2-methyl-1H-indole-3-carbaldehyde, a key heterocyclic building block in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in numerous biologically active compounds, and the targeted substitutions on this molecule enhance its potential for developing novel therapeutics.[1][2] This document provides a detailed, field-proven protocol for the Vilsmeier-Haack formylation of 5-chloro-2-methylindole, the most common and efficient route to the title compound. Additionally, it explores the direct synthesis from a substituted aniline, offering insights into alternative strategies. This guide is intended for researchers, scientists, and professionals in drug development, providing both the practical steps for synthesis and the scientific rationale behind the chosen methodologies.

Introduction: The Significance of Substituted Indoles

The indole nucleus is a fundamental motif in a vast array of natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] The strategic placement of substituents on the indole ring is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets.

This compound is a particularly valuable intermediate. The chloro-substituent at the 5-position can enhance lipophilicity and metabolic stability, while the methyl group at the 2-position and the carbaldehyde at the 3-position provide reactive handles for further molecular elaboration.[1] This compound serves as a crucial starting material for the synthesis of more complex molecules, including potential inhibitors of viral proteases and modulators of cell signaling pathways.[1]

Primary Synthetic Route: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is the most widely employed and reliable method for the formylation of electron-rich heterocycles like indoles.[3] The reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[3] This electrophilic species attacks the electron-rich 3-position of the indole ring, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed to yield the desired aldehyde.[3]

Reaction Mechanism: An Overview

The Vilsmeier-Haack reaction proceeds through two key stages:

  • Formation of the Vilsmeier Reagent: Phosphorus oxychloride activates the carbonyl group of DMF, making it susceptible to nucleophilic attack by the dimethylamino group. Subsequent elimination of a phosphate species generates the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.

  • Electrophilic Aromatic Substitution: The electron-rich indole attacks the Vilsmeier reagent, preferentially at the C3 position, to form a stable cationic intermediate.

  • Hydrolysis: The reaction is quenched with water, and the resulting iminium intermediate is hydrolyzed to afford the final aldehyde product.

Vilsmeier_Haack_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents 5-chloro-2-methylindole Anhydrous DMF Phosphorus Oxychloride (POCl3) start->reagents glassware Flame-dried round-bottom flask Inert atmosphere (N2 or Ar) reagents->glassware dissolve Dissolve 5-chloro-2-methylindole in anhydrous DMF glassware->dissolve cool Cool solution to 0-5 °C dissolve->cool add_vilsmeier Slowly add POCl3 (Vilsmeier reagent formation) cool->add_vilsmeier stir_rt Stir at room temperature add_vilsmeier->stir_rt heat Heat the reaction mixture stir_rt->heat quench Cool and quench with ice-water heat->quench neutralize Neutralize with saturated NaHCO3 or NaOH solution quench->neutralize extract Extract with an organic solvent (e.g., Ethyl Acetate) neutralize->extract dry_concentrate Dry organic layer and concentrate under vacuum extract->dry_concentrate purify Purify by recrystallization or column chromatography dry_concentrate->purify end Obtain pure product purify->end

Figure 1: Experimental workflow for the Vilsmeier-Haack formylation of 5-chloro-2-methylindole.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the Vilsmeier-Haack formylation of indoles.[4][5]

Materials and Reagents:

  • 5-chloro-2-methylindole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Saturated sodium bicarbonate (NaHCO₃) solution or Sodium Hydroxide (NaOH) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 5-chloro-2-methylindole (1.0 eq) in anhydrous DMF (5-10 volumes) under an inert atmosphere.

  • Vilsmeier Reagent Formation and Reaction: Cool the solution to 0-5 °C using an ice bath. Slowly add phosphorus oxychloride (1.1-1.5 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.

  • Heating: Heat the reaction mixture to 80-90 °C and maintain this temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching and Work-up: Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice.

  • Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate or a dilute sodium hydroxide solution until the pH is approximately 7-8. A precipitate of the crude product should form.

  • Isolation: Filter the solid precipitate and wash it with cold water. Alternatively, if a precipitate does not form readily, extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Purification:

    • If a solid was filtered, it can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

    • If the product was extracted, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can then be purified by recrystallization or silica gel column chromatography.

Quantitative Data Summary
ParameterValueReference
Starting Material 5-chloro-2-methylindoleN/A
Reagents POCl₃, Anhydrous DMF[3][4]
Reaction Temperature 0-5 °C (addition), RT, then 80-90 °C[4]
Reaction Time 3-6 hours[4]
Typical Yield 85-95%[5]

Alternative Synthetic Route: One-Pot Synthesis from Substituted Aniline

A more streamlined approach involves the direct synthesis of indole-3-carbaldehydes from appropriately substituted 2-methylanilines in a one-pot reaction with the Vilsmeier reagent.[4] This method obviates the need for the separate synthesis and isolation of the indole precursor, potentially increasing overall efficiency.

A patented procedure describes the synthesis of substituted indole-3-carboxaldehydes from 2-methylaniline derivatives.[4] For the synthesis of this compound, the logical starting material would be 4-chloro-2-methylaniline. The reaction proceeds by reacting the aniline derivative with a pre-formed Vilsmeier reagent.

Proposed Protocol (Based on Patent Literature)

Procedure:

  • Vilsmeier Reagent Preparation: In a separate flask, slowly add POCl₃ to anhydrous DMF at 0-5 °C and stir for 30 minutes.

  • Reaction: In the main reaction flask, dissolve 4-chloro-2-methylaniline (1.0 eq) in anhydrous DMF. Cool to 0-5 °C and slowly add the prepared Vilsmeier reagent.

  • Reaction Progression: Stir at room temperature for 1-2 hours, then heat to 85-90 °C for 5-8 hours.

  • Work-up and Isolation: Cool the reaction mixture and neutralize with a saturated sodium carbonate solution to precipitate the product. Filter, wash with water, and dry. The crude product can be further purified by recrystallization.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

Analytical TechniqueExpected Data
¹H NMR Signals corresponding to the indole NH, the aldehyde proton, aromatic protons, and the methyl group protons.
¹³C NMR Resonances for the carbonyl carbon of the aldehyde, and the carbons of the indole ring and the methyl group.
IR Spectroscopy Characteristic absorption bands for the N-H stretch, C=O stretch of the aldehyde, and C-Cl stretch.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of the compound (C₉H₈ClNO).
Melting Point A sharp melting point indicates high purity.

Conclusion

The synthesis of this compound is a critical process for researchers in drug discovery and organic synthesis. The Vilsmeier-Haack reaction of 5-chloro-2-methylindole provides a reliable and high-yielding route to this valuable intermediate. The alternative one-pot synthesis from 4-chloro-2-methylaniline presents a potentially more efficient pathway. The protocols and insights provided in this guide are designed to empower scientists to confidently and successfully synthesize this key compound for their research endeavors.

References

Application Notes and Protocols: Vilsmeier-Haack Formylation of 5-chloro-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the Vilsmeier-Haack formylation of 5-chloro-2-methyl-1H-indole. This reaction is a cornerstone transformation in synthetic organic chemistry, yielding 5-chloro-2-methyl-1H-indole-3-carbaldehyde, a valuable intermediate in the development of pharmaceuticals and other biologically active molecules.[1] This document delves into the underlying reaction mechanism, offers a meticulously detailed step-by-step protocol, outlines expected outcomes, and addresses critical safety and handling considerations. The content is specifically tailored for researchers, scientists, and professionals in drug development who require a robust and reproducible method for this key synthetic step.

Introduction: The Strategic Importance of Indole Formylation

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs, including the neurotransmitter serotonin and the anti-inflammatory drug indomethacin.[2] The functionalization of the indole ring is therefore of paramount importance. The Vilsmeier-Haack reaction offers a reliable and efficient method to introduce a formyl (-CHO) group, a versatile chemical handle, onto electron-rich heterocyclic systems like indole.[3][4]

This reaction typically proceeds at the C3 position of the indole ring, which is the most nucleophilic site and is approximately 10¹³ times more reactive than benzene in electrophilic aromatic substitution.[2][5] This high reactivity is due to the participation of the nitrogen lone pair in the aromatic system, which enriches the electron density of the pyrrole ring.[6] For 5-chloro-2-methyl-1H-indole, the presence of the electron-donating methyl group at C2 further activates the ring towards electrophilic attack, while the chloro-substituent at C5 has a modest deactivating effect through its inductive electron withdrawal. Nevertheless, the regioselectivity is overwhelmingly directed to the C3 position.

The resulting product, this compound, is a crucial building block.[1] The aldehyde functionality can be readily transformed into a variety of other functional groups, such as carboxylic acids, alcohols, or imines, enabling the synthesis of a diverse library of complex indole derivatives for drug discovery and material science applications.[1]

Reaction Mechanism and Principle

The Vilsmeier-Haack reaction proceeds in two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic attack on the indole ring.[7][8]

Stage 1: Formation of the Vilsmeier Reagent N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This is followed by the elimination of a dichlorophosphate anion to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[4][9]

Stage 2: Electrophilic Aromatic Substitution The electron-rich C3 position of 5-chloro-2-methyl-1H-indole attacks the electrophilic carbon of the Vilsmeier reagent. This disrupts the aromaticity of the indole ring, forming an iminium salt intermediate. A subsequent aqueous work-up hydrolyzes this intermediate to yield the final product, this compound.[8][10]

Vilsmeier_Haack_Mechanism Figure 1: Vilsmeier-Haack Reaction Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Iminium_Salt Iminium Salt Intermediate Indole 5-Chloro-2-methyl- 1H-indole Indole->Iminium_Salt Electrophilic Attack Product 5-Chloro-2-methyl- 1H-indole-3-carbaldehyde Iminium_Salt->Product Workup Aqueous Workup (Hydrolysis) Workup->Product Hydrolysis

Caption: A simplified diagram of the Vilsmeier-Haack reaction pathway.

Detailed Experimental Protocol

This protocol is optimized for the gram-scale synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
5-chloro-2-methyl-1H-indole≥98%Commercially Available---
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially AvailableStore over molecular sieves.
Phosphorus oxychloride (POCl₃)≥99%Commercially AvailableHighly corrosive and water-reactive. Handle with extreme care.
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially Available---
Saturated Sodium Bicarbonate (NaHCO₃)ACS Grade---Aqueous solution.
Brine (Saturated NaCl)ACS Grade---Aqueous solution.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Grade---For drying.
Ethyl AcetateACS Grade---For extraction and chromatography.
HexanesACS Grade---For chromatography.
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice-water bath

  • Nitrogen/Argon inlet

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for extraction and filtration

  • Silica gel for column chromatography

Step-by-Step Procedure

Experimental_Workflow Figure 2: Experimental Workflow Setup 1. Apparatus Setup (Inert Atmosphere) Reagent_Prep 2. Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) Setup->Reagent_Prep Indole_Addition 3. Add Indole Solution (Slowly at 0°C) Reagent_Prep->Indole_Addition Reaction 4. Reaction (Warm to RT, then heat) Indole_Addition->Reaction Quench 5. Quenching (Pour onto ice) Reaction->Quench Neutralize 6. Neutralization & Precipitation (Add aq. base) Quench->Neutralize Isolate 7. Product Isolation (Filter crude solid) Neutralize->Isolate Purify 8. Purification (Recrystallization or Chromatography) Isolate->Purify

Caption: A flowchart of the key experimental steps.

1. Preparation of the Vilsmeier Reagent: a. To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (20 mL). b. Cool the flask to 0 °C using an ice-water bath. c. Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise via the dropping funnel to the stirred DMF over 30 minutes. Causality: This slow, chilled addition is crucial to control the exothermic reaction between DMF and POCl₃ and to safely form the Vilsmeier reagent.[11] The mixture will become thick and may solidify; this is normal. d. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.

2. Reaction with Indole: a. In a separate beaker, dissolve 5-chloro-2-methyl-1H-indole (1.0 equivalent) in anhydrous DMF (10 mL). b. Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C over 20 minutes. c. Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature and stir for 1 hour. d. Heat the reaction mixture to 80-85 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

3. Work-up and Isolation: a. After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. b. In a separate large beaker (1 L), prepare a mixture of crushed ice and water. c. Crucial Step: Carefully and slowly pour the reaction mixture onto the crushed ice with vigorous stirring. Causality: This "reverse quench" safely hydrolyzes the reactive excess POCl₃ and the iminium salt intermediate. The large volume of ice dissipates the significant heat generated during this process.[11] d. Once the quench is complete, slowly add a saturated aqueous solution of sodium bicarbonate or sodium hydroxide with continuous stirring until the pH of the mixture is basic (pH 8-9). This will cause the product to precipitate as a solid. e. Stir the resulting slurry for 30 minutes to ensure complete precipitation. f. Collect the precipitated solid by vacuum filtration and wash the filter cake thoroughly with cold water. g. Dry the crude product under vacuum.

4. Purification: a. The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Expected Results and Characterization

ParameterExpected Value
Product This compound
Appearance Pale yellow to light brown solid
Molecular Formula C₁₀H₈ClNO
Molecular Weight 193.63 g/mol
Yield Typically 80-95%
¹H NMR (DMSO-d₆, 400 MHz) δ ~12.4 (br s, 1H, NH), ~9.9 (s, 1H, CHO), ~8.1 (d, 1H), ~7.5 (d, 1H), ~7.2 (dd, 1H), ~2.6 (s, 3H, CH₃)

Note: Exact NMR shifts may vary slightly depending on the solvent and instrument.

Troubleshooting and Field Insights

  • Low Yield: Incomplete formation of the Vilsmeier reagent is a common issue. Ensure that anhydrous solvents are used, as moisture will readily decompose both POCl₃ and the Vilsmeier reagent. Also, confirm the reaction has gone to completion via TLC before work-up.

  • Dark-colored Product: Indoles can be sensitive to strong acids and heat, leading to polymerization or degradation. Avoid excessive heating temperatures or prolonged reaction times. The purification step is critical for removing colored impurities.

  • Difficult Precipitation: If the product does not precipitate upon basification, it may be due to insufficient neutralization or the presence of excess DMF. The product can be extracted with an organic solvent like ethyl acetate, followed by washing the organic layer with water and brine to remove DMF.

Safety and Handling

Phosphorus oxychloride (POCl₃) is highly toxic, corrosive, and reacts violently with water. [12][13][14][15]

  • Personal Protective Equipment (PPE): Always work in a well-ventilated chemical fume hood. Wear a lab coat, safety goggles, a face shield, and appropriate chemical-resistant gloves (e.g., butyl rubber or Viton).[15][16]

  • Handling: Handle POCl₃ with extreme care, avoiding inhalation of vapors and contact with skin and eyes.[12][13] It is a lachrymator and can cause severe burns.

  • Quenching: The quenching of POCl₃ and the reaction mixture is highly exothermic. Always add the reaction mixture to ice slowly and with vigorous stirring. Never add water directly to the reaction flask containing POCl₃.[11][12]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench any residual POCl₃ carefully before disposal.

N,N-Dimethylformamide (DMF) is a suspected teratogen and can be absorbed through the skin. Handle with appropriate gloves and avoid inhalation of vapors.

Conclusion

The Vilsmeier-Haack formylation of 5-chloro-2-methyl-1H-indole is a highly efficient and reliable method for the synthesis of the corresponding 3-carbaldehyde derivative. By understanding the underlying mechanism and adhering strictly to the detailed protocol and safety precautions, researchers can consistently obtain high yields of this valuable synthetic intermediate. The versatility of the resulting aldehyde makes this reaction a critical tool in the arsenal of chemists working in drug discovery and materials science.

References

Application Notes & Protocols: A Guide to the Synthesis of 5-Chloro-2-methyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis of 5-Chloro-2-methyl-1H-indole-3-carbaldehyde, a key heterocyclic building block for pharmaceutical and materials science research. The synthetic strategy detailed herein is a robust two-step process, beginning with the classic Fischer indole synthesis to construct the core indole scaffold, followed by a Vilsmeier-Haack formylation to introduce the aldehyde functionality at the C3 position.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles, justify methodological choices, and provide insights for successful execution and troubleshooting.

Strategic Overview: A Two-Part Synthetic Approach

The direct synthesis of this compound via a one-pot Fischer indole reaction is not feasible due to the nature of the required precursors. Therefore, a more strategic and reliable two-step approach is employed.

  • Step 1: Fischer Indole Synthesis of 5-Chloro-2-methyl-1H-indole. This foundational step creates the indole ring system. It involves the acid-catalyzed cyclization of a hydrazone, formed in situ from (4-chlorophenyl)hydrazine and acetone.

  • Step 2: Vilsmeier-Haack Formylation. The synthesized 5-Chloro-2-methyl-1H-indole is then formylated. This reaction introduces the aldehyde group (-CHO) onto the electron-rich C3 position of the indole ring, yielding the target product.

The complete workflow is visualized below.

G cluster_0 Step 1: Fischer Indole Synthesis cluster_1 Step 2: Vilsmeier-Haack Formylation Start (4-chlorophenyl)hydrazine + Acetone Hydrazone In situ Hydrazone Formation Start->Hydrazone Acetic Acid Cyclization Acid-Catalyzed Cyclization (PPA) Hydrazone->Cyclization Intermediate 5-Chloro-2-methyl-1H-indole Cyclization->Intermediate Formylation Electrophilic Substitution Intermediate->Formylation Purified Intermediate Vilsmeier_Reagent Vilsmeier Reagent (POCl₃ + DMF) Vilsmeier_Reagent->Formylation Hydrolysis Aqueous Work-up Formylation->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: High-level workflow for the two-step synthesis.

Mechanistic Insights

A thorough understanding of the reaction mechanisms is critical for optimizing conditions and anticipating potential side products.

Mechanism of the Fischer Indole Synthesis

Discovered by Emil Fischer in 1883, this reaction remains a cornerstone of heterocyclic chemistry.[1][2] It proceeds through several distinct, acid-catalyzed stages:

  • Hydrazone Formation: The reaction begins with the condensation of (4-chlorophenyl)hydrazine and an aldehyde or ketone (in this case, acetone) to form a phenylhydrazone.[3]

  • Tautomerization: The hydrazone tautomerizes to its more reactive enamine isomer.

  • [4][4]-Sigmatropic Rearrangement: This is the key bond-forming step. The enamine undergoes a concerted, thermally or acid-catalyzed rearrangement, breaking the weak N-N bond and forming a new C-C bond.[1][2]

  • Aromatization & Cyclization: The resulting di-imine intermediate rearomatizes. Subsequent intramolecular attack by the amino group forms a five-membered ring.

  • Ammonia Elimination: The final step involves the acid-catalyzed elimination of an ammonia molecule to yield the stable, aromatic indole ring.[1][3]

G Fischer Indole Synthesis Mechanism Hydrazone Phenylhydrazone Enamine Enamine (Tautomer) Hydrazone->Enamine Tautomerization Diimine Di-imine Intermediate Enamine->Diimine [3,3]-Sigmatropic Rearrangement Aminal Cyclized Aminal Diimine->Aminal Aromatization & Cyclization Indole Aromatic Indole Aminal->Indole Elimination of NH₃

Caption: Key stages of the Fischer indole synthesis mechanism.

Mechanism of the Vilsmeier-Haack Reaction

This reaction is the premier method for formylating electron-rich aromatic and heterocyclic compounds.[5][6]

  • Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.

  • Electrophilic Attack: The electron-rich C3 position of the indole ring attacks the electrophilic carbon of the Vilsmeier reagent. The indole nitrogen's lone pair stabilizes the resulting positive charge.

  • Hydrolysis: During aqueous work-up, the intermediate iminium salt is readily hydrolyzed to yield the final carbaldehyde product.[7]

G Vilsmeier-Haack Reaction Mechanism Reagent Vilsmeier Reagent (Electrophile) Adduct Iminium Salt Intermediate Reagent->Adduct Indole Indole Nucleophile Indole->Adduct Electrophilic Attack Aldehyde Final Aldehyde Adduct->Aldehyde Hydrolysis

Caption: Key stages of the Vilsmeier-Haack formylation.

Detailed Experimental Protocols

Safety First: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. (4-chlorophenyl)hydrazine is toxic and a suspected carcinogen. Polyphosphoric acid and phosphorus oxychloride are highly corrosive.[8]

Protocol 1: Synthesis of 5-Chloro-2-methyl-1H-indole
Reagent/MaterialM.W. ( g/mol )Amount (mmol)Mass/Volume
(4-chlorophenyl)hydrazine hydrochloride179.06508.95 g
Acetone58.0860 (1.2 eq)4.4 mL
Glacial Acetic Acid60.05-~2 mL
Polyphosphoric Acid (PPA)--~50 g
Dichloromethane (DCM)84.93-As needed
Saturated NaHCO₃ solution--As needed
Brine--As needed
Anhydrous MgSO₄120.37-As needed

Procedure:

  • Hydrazone Formation: To a 250 mL round-bottom flask, add (4-chlorophenyl)hydrazine hydrochloride (8.95 g, 50 mmol) and ethanol (100 mL). Add glacial acetic acid (~2 mL) to aid dissolution.

  • Add acetone (4.4 mL, 60 mmol) dropwise to the stirred solution at room temperature. A precipitate of the hydrazone should begin to form. Stir the mixture for 1 hour.

  • Remove the ethanol under reduced pressure using a rotary evaporator to obtain the crude hydrazone.

  • Cyclization: In a separate 250 mL flask equipped with a mechanical stirrer and a heating mantle, pre-heat polyphosphoric acid (~50 g) to 80°C. Polyphosphoric acid is a common and effective catalyst for this cyclization.[4][9][10]

  • Carefully add the crude hydrazone in small portions to the hot, stirring PPA. The reaction is exothermic; control the addition rate to maintain the temperature between 90-100°C.

  • After the addition is complete, continue heating and stirring the dark mixture at 100°C for 1-2 hours. Monitor the reaction progress by TLC (e.g., 20% ethyl acetate in hexanes).

  • Work-up and Purification: Allow the reaction mixture to cool to approximately 60°C and pour it carefully onto crushed ice (~200 g) in a large beaker with vigorous stirring.

  • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.

  • Extract the aqueous mixture with dichloromethane (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield 5-Chloro-2-methyl-1H-indole as a solid.

Protocol 2: Synthesis of this compound
Reagent/MaterialM.W. ( g/mol )Amount (mmol)Mass/Volume
5-Chloro-2-methyl-1H-indole165.62304.97 g
N,N-Dimethylformamide (DMF), anhydrous73.09120 (4 eq)9.3 mL
Phosphorus oxychloride (POCl₃)153.3336 (1.2 eq)3.35 mL
Dichloromethane (DCM), anhydrous84.93-~50 mL
Saturated NaHCO₃ solution--As needed
Water18.02-As needed
Brine--As needed
Anhydrous MgSO₄120.37-As needed

Procedure:

  • Vilsmeier Reagent Formation: In a 250 mL three-neck flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous DMF (9.3 mL, 120 mmol) and cool the flask in an ice-water bath to 0°C.

  • Add phosphorus oxychloride (3.35 mL, 36 mmol) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10°C. Stir the resulting solution for an additional 30 minutes at 0°C.

  • Formylation Reaction: Dissolve 5-Chloro-2-methyl-1H-indole (4.97 g, 30 mmol) in anhydrous DCM (~50 mL) and add this solution dropwise to the cold Vilsmeier reagent.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up and Purification: Cool the reaction mixture back down to 0°C and carefully quench by slowly adding a saturated NaHCO₃ solution until gas evolution ceases and the pH is basic.

  • Transfer the mixture to a separatory funnel and add more water and DCM. Separate the layers.

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with water (2 x 50 mL) and brine (1 x 50 mL), then dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure. The crude product often precipitates upon concentration.

  • Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound as a crystalline solid.

Product Characterization

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

Property / TechniqueExpected Result for this compound
Appearance White to off-white solid
Molecular Formula C₁₀H₈ClNO
Molecular Weight 193.63 g/mol [11]
Melting Point ~185 °C (literature values may vary)
¹H NMR (CDCl₃)δ ~10.0 (s, 1H, -CHO), ~8.5 (br s, 1H, -NH), ~8.0 (d, 1H, Ar-H4), ~7.3 (d, 1H, Ar-H7), ~7.2 (dd, 1H, Ar-H6), ~2.7 (s, 3H, -CH₃). Chemical shifts are approximate and can vary based on solvent and concentration.
¹³C NMR (CDCl₃)δ ~185 (CHO), ~145 (C2), ~133 (C7a), ~128 (C5), ~127 (C3a), ~123 (C6), ~121 (C4), ~112 (C7), ~105 (C3), ~14 (CH₃). Chemical shifts are approximate.
IR (KBr, cm⁻¹) ~3200-3300 (N-H stretch), ~1650-1670 (C=O aldehyde stretch), ~1600 (C=C aromatic stretch), ~800 (C-Cl stretch).[12]
Mass Spec (ESI+) m/z = 194.03 [M+H]⁺, 216.01 [M+Na]⁺

References

Application Notes & Protocols: 5-Chloro-2-methyl-1H-indole-3-carbaldehyde as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Chloro-2-methyl-1H-indole-3-carbaldehyde is a highly functionalized indole derivative that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules.[1][2] Its unique arrangement of a chloro group at the 5-position, a methyl group at the 2-position, and a reactive carbaldehyde at the 3-position makes it a valuable precursor in medicinal chemistry and materials science.[1] This document provides an in-depth guide for researchers, outlining its synthetic utility and providing detailed, field-proven protocols for its application in constructing complex molecular architectures with therapeutic potential, including novel antimicrobial and anticancer agents.

Introduction: The Strategic Importance of the Indole Scaffold

The indole nucleus is a privileged structural motif, prominently featured in numerous natural products and pharmaceuticals.[1] Functionalization of the indole core is a key strategy in drug discovery to modulate pharmacological properties. This compound offers three strategic points for chemical modification: the electron-withdrawing chloro group, the electron-donating methyl group, and the versatile aldehyde functionality, which readily participates in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions.[3]

This guide will focus on the practical application of this building block, detailing its synthesis and subsequent transformations into high-value chemical entities.

Synthesis of the Core Building Block

The most widely employed and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction .[1] This reaction facilitates the formylation of electron-rich aromatic rings, such as the precursor 5-chloro-2-methyl-indole, which is itself typically synthesized via a Fischer indole synthesis from 4-chlorophenylhydrazine and butan-2-one.[4]

Diagram: Vilsmeier-Haack Synthesis Workflow

G cluster_0 Vilsmeier Reagent Formation cluster_1 Indole Synthesis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N(CH3)2]+[PO2Cl2]- DMF->Vilsmeier_Reagent  0 °C POCl3 POCl3 POCl3->Vilsmeier_Reagent Aniline 4-Chloro-2-methyl-aniline Product This compound Aniline->Product  Reaction at 85 °C Workup Aqueous Workup (Sat. Na2CO3) Product->Workup  Cooling Vilsmeier_Reagent_Input Vilsmeier Reagent Vilsmeier_Reagent_Input->Aniline  Dropwise at 0 °C Final_Product Precipitated Solid (Target Compound) Workup->Final_Product  Basification G Indole 5-Chloro-2-methyl- 1H-indole-3-carbaldehyde Product Schiff Base Derivative Indole->Product  Condensation (e.g., EtOH, reflux) Amine Primary Amine (R-NH2) Amine->Product

References

Application Notes & Protocols: The Versatile Reactivity of the Aldehyde Group in 5-Chloro-2-methyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 5-Chloro-2-methyl-1H-indole-3-carbaldehyde is a pivotal heterocyclic building block in the landscape of medicinal chemistry and organic synthesis. Its structure, featuring a substituted indole core, is of significant interest due to the prevalence of the indole motif in a vast array of natural products and pharmaceuticals.[1] The true synthetic versatility of this compound, however, lies in the reactivity of the aldehyde functional group at the C-3 position. This electrophilic center serves as a gateway for a multitude of chemical transformations, enabling the construction of complex molecular architectures and the diversification of scaffolds for drug discovery programs. This guide provides an in-depth exploration of the key reactions involving the aldehyde group, complete with detailed protocols, mechanistic insights, and practical considerations for researchers in the field.

Introduction: The Strategic Importance of this compound

The indole nucleus is a privileged scaffold in drug development, known to be a constituent of molecules with anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The title compound, this compound, combines this potent core with strategically placed substituents. The chloro group at the 5-position and the methyl group at the 2-position modulate the electronic properties and lipophilicity of the molecule, influencing both its chemical reactivity and its potential biological activity.

The most common and efficient method for the synthesis of this intermediate is the Vilsmeier-Haack reaction.[1][3] This process involves the formylation of the corresponding indole precursor using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[1] Once synthesized, the aldehyde group becomes the primary handle for subsequent chemical modifications. Its reactions are fundamental to creating more complex molecules for various applications, from pharmaceuticals to material science.[1]

This document will focus on the principal reaction pathways stemming from the C-3 carbaldehyde, including condensation, reduction, oxidation, and cyclization reactions.

Core Reaction Pathways

The aldehyde group of this compound is a hub of reactivity, readily participating in reactions that form new carbon-carbon and carbon-nitrogen bonds.

Reactivity_Overview cluster_reactions Reactions of the Aldehyde Group cluster_products Resulting Structures main This compound Knoevenagel Knoevenagel Condensation main->Knoevenagel Active Methylene + Base Schiff Schiff Base Formation main->Schiff Primary Amine + Acid Catalyst Pictet Pictet-Spengler Reaction main->Pictet β-Arylethylamine + Acid Catalyst Reduction Reduction main->Reduction Reducing Agent (e.g., NaBH4) Oxidation Oxidation main->Oxidation Oxidizing Agent Alkene α,β-Unsaturated Systems Knoevenagel->Alkene Imine Imines (Schiff Bases) Schiff->Imine BetaCarboline β-Carbolines Pictet->BetaCarboline Alcohol Primary Alcohols Reduction->Alcohol CarboxylicAcid Carboxylic Acids Oxidation->CarboxylicAcid

Figure 1: Overview of key reactions of the aldehyde group.

Condensation Reactions: Building Molecular Complexity

Condensation reactions are cornerstone transformations that utilize the electrophilicity of the aldehyde carbon.

2.1.1 Knoevenagel Condensation

This reaction involves the condensation of the aldehyde with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base catalyst like piperidine.[4] The reaction proceeds via a nucleophilic addition followed by dehydration to yield a stable α,β-unsaturated product.[5] The electron-withdrawing groups (Z) on the active methylene compound are crucial for facilitating deprotonation by the mild base.[5]

Knoevenagel_Mechanism IndoleAldehyde R-CHO (Indole Aldehyde) Alkoxide R-CH(O⁻)-CH(CN)₂ IndoleAldehyde->Alkoxide + Enolate ActiveMethylene CH₂(CN)₂ (Malononitrile) Enolate ⁻CH(CN)₂ (Enolate) ActiveMethylene->Enolate + Base, - H⁺ Base Piperidine (Base) Hydroxide R-CH(OH)-CH(CN)₂ Alkoxide->Hydroxide + H⁺ Product R-CH=C(CN)₂ (α,β-Unsaturated Product) Hydroxide->Product - H₂O (Dehydration) Water H₂O

Figure 2: Mechanism of the Knoevenagel condensation.

2.1.2 Schiff Base Formation

The reaction of this compound with primary amines, often under mild acid catalysis, readily forms imines, commonly known as Schiff bases.[6][7] These compounds are not only stable products in their own right but are also critical intermediates for further transformations, such as reduction to secondary amines. Schiff bases derived from indole aldehydes have been investigated for a wide range of biological activities, including antimicrobial and anticancer properties.[6][8][9]

2.1.3 Wittig Reaction

The Wittig reaction provides a reliable method for converting the aldehyde into an alkene. It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), generated by treating a phosphonium salt with a strong base. This reaction is highly valuable for creating specific C=C double bonds with predictable stereochemistry, depending on the nature of the ylide. While classic Wittig reactions can require anhydrous conditions, modern variations, such as aqueous Wittig reactions, offer more environmentally friendly alternatives.[10]

Reduction to Primary Alcohol

The aldehyde group can be easily reduced to a primary alcohol using a variety of reducing agents. Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol is a common and experimentally simple choice due to its selectivity for aldehydes and ketones. For more resistant substrates, the more powerful lithium aluminum hydride (LiAlH₄) can be used, although it requires stricter anhydrous conditions and careful handling.[1] The resulting 3-hydroxymethyl-indole derivative is a valuable intermediate for further functionalization.

Oxidation to Carboxylic Acid

Oxidation of the aldehyde group yields the corresponding 5-Chloro-2-methyl-1H-indole-3-carboxylic acid.[1] This transformation can be achieved using various oxidizing agents. The choice of oxidant depends on the presence of other sensitive functional groups in the molecule. Common reagents include potassium permanganate (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or milder oxidants like silver oxide (Ag₂O). The resulting carboxylic acid is a key precursor for the synthesis of amides, esters, and other acid derivatives.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful and widely used method for constructing tetrahydro-β-carboline and tetrahydroisoquinoline ring systems, which are core structures in many alkaloids and pharmacologically active compounds.[11][12] The reaction involves the condensation of an indole aldehyde with a β-arylethylamine (like tryptamine or phenylethylamine) under acidic conditions, followed by an intramolecular electrophilic cyclization.[12][13] The driving force is the formation of an electrophilic iminium ion, which is attacked by the electron-rich indole ring to close the new ring.[12]

Pictet_Spengler_Mechanism IndoleAldehyde Indole-CHO SchiffBase Schiff Base IndoleAldehyde->SchiffBase + Tryptamine - H₂O Tryptamine Tryptamine IminiumIon Iminium Ion (Electrophile) SchiffBase->IminiumIon + H⁺ Spirocycle Spirocyclic Intermediate IminiumIon->Spirocycle Intramolecular Electrophilic Attack Product Tetrahydro-β-carboline Spirocycle->Product Rearrangement & Deprotonation

Figure 3: Simplified mechanism of the Pictet-Spengler reaction.

Experimental Protocols

The following protocols are provided as representative examples. Researchers should adapt these procedures based on the specific substrate and scale of the reaction. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Knoevenagel Condensation with Malononitrile

Objective: To synthesize 2-((5-chloro-2-methyl-1H-indol-3-yl)methylene)malononitrile.

Materials:

  • This compound

  • Malononitrile

  • Ethanol (absolute)

  • Piperidine

  • Ice-cold distilled water

  • Standard laboratory glassware, magnetic stirrer, and filtration apparatus.

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (e.g., 1.0 mmol, 193.6 mg) and malononitrile (1.0 mmol, 66.1 mg) in absolute ethanol (15 mL).[4]

  • Add a catalytic amount of piperidine (2-3 drops) to the solution.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 7:3).

  • A precipitate often forms as the reaction proceeds. Continue stirring for 2-4 hours or until TLC analysis indicates the consumption of the starting aldehyde.

  • Once the reaction is complete, cool the flask in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of ice-cold water, followed by a small amount of cold ethanol to remove residual reactants and catalyst.[4]

  • Dry the product under vacuum to obtain the desired α,β-unsaturated compound.

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Protocol 2: Reductive Amination via Schiff Base Formation and Reduction

Objective: To synthesize a secondary amine derivative.

Part A: Schiff Base Formation

  • Dissolve this compound (1.0 mmol) and a primary amine (e.g., aniline, 1.0 mmol) in methanol (10 mL) in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid (1-2 drops).

  • Stir the mixture at room temperature for 4-6 hours. Monitor by TLC.

Part B: Reduction 4. Cool the flask containing the Schiff base solution in an ice bath. 5. Slowly add sodium borohydride (NaBH₄) (1.5 mmol, 56.7 mg) in small portions. Caution: Hydrogen gas is evolved. 6. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2 hours or until completion. 7. Quench the reaction by slowly adding water (10 mL). 8. Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 20 mL). 9. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. 10. Purify the crude product by column chromatography on silica gel.

Protocol 3: Pictet-Spengler Reaction with Tryptamine

Objective: To synthesize a tetrahydro-β-carboline derivative.

Materials:

  • This compound

  • Tryptamine

  • Dichloromethane (DCM, anhydrous)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Standard laboratory glassware for anhydrous reactions.

Procedure:

  • To a solution of tryptamine (1.0 mmol, 160.2 mg) in anhydrous DCM (15 mL) under a nitrogen atmosphere, add this compound (1.0 mmol, 193.6 mg).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (1.1 mmol, 84 µL) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution until the evolution of gas ceases and the pH is basic.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the tetrahydro-β-carboline.

Data Summary

The following table summarizes the key transformations discussed:

Reaction TypeReagent(s)CatalystResulting Functional GroupKey Application
Knoevenagel Condensation Active Methylene Compound (e.g., Malononitrile)Weak Base (e.g., Piperidine)Conjugated Alkene (C=C)C-C bond formation, synthesis of Michael acceptors.
Schiff Base Formation Primary Amine (R-NH₂)Acid (e.g., Acetic Acid)Imine (C=N)Synthesis of biologically active imines, precursors for amines.
Wittig Reaction Phosphorus YlideBase (for ylide generation)Alkene (C=C)Stereoselective C-C double bond formation.
Reduction Sodium Borohydride (NaBH₄)-Primary Alcohol (-CH₂OH)Introduction of a hydroxyl group for further modification.
Oxidation Silver Oxide (Ag₂O) or KMnO₄-Carboxylic Acid (-COOH)Synthesis of amides, esters, and acid derivatives.
Pictet-Spengler Reaction β-Arylethylamine (e.g., Tryptamine)Strong Acid (e.g., TFA)Tetrahydro-β-carbolineConstruction of polycyclic alkaloid scaffolds.

Conclusion

This compound is a highly valuable and versatile intermediate in synthetic organic chemistry. The aldehyde functionality serves as a robust and predictable reaction handle for a wide array of transformations. Mastery of the reactions detailed in these notes—from fundamental condensations to complex cyclizations like the Pictet-Spengler reaction—empowers researchers to efficiently generate diverse libraries of novel indole-based compounds. This capability is essential for professionals in drug discovery and development, where the exploration of chemical space around a privileged core is a critical strategy for identifying new therapeutic agents.

References

Application Notes & Protocols: Strategic Derivatization of 5-Chloro-2-methyl-1H-indole-3-carbaldehyde for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: The Strategic Value of the 5-Chloro-2-methyl-1H-indole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in various biological interactions have made it a privileged scaffold in drug discovery.[3][4] The compound 5-Chloro-2-methyl-1H-indole-3-carbaldehyde is a particularly valuable starting material. The substituents on the indole ring are not merely decorative; they serve distinct strategic purposes:

  • The 3-Carbaldehyde Group: This aldehyde function is the primary reactive handle for synthetic diversification. It is an electrophilic center, poised for a variety of chemical transformations that allow for the introduction of diverse functional groups and the construction of more complex molecular architectures.[5]

  • The 5-Chloro Group: The presence of a halogen, specifically chlorine, at the 5-position significantly modulates the electronic and lipophilic character of the molecule. This can enhance membrane permeability and introduce specific interactions with biological targets, often leading to improved potency and altered pharmacological profiles.[6]

  • The 2-Methyl Group: This group provides steric bulk and can influence the conformation of the molecule. Importantly, it blocks the C2 position, preventing potential side reactions and directing synthetic transformations unequivocally to the C3-aldehyde.

Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including potent antimicrobial, anticancer, and anti-inflammatory properties, making it a focal point for the development of novel therapeutic agents.[6][7][8] This guide provides detailed protocols for key derivatization reactions, explaining the underlying principles and offering insights into the generation of medicinally relevant compounds.

II. Core Derivatization Strategies and Workflows

The aldehyde group at the C3 position is amenable to several robust and high-yielding chemical reactions. The three primary strategies discussed herein—Schiff Base Formation, Knoevenagel Condensation, and the Wittig Reaction—provide access to a wide range of structurally diverse compounds with significant therapeutic potential.

G cluster_0 Derivatization Strategies cluster_1 Resulting Derivatives parent This compound schiff Schiff Base Formation (+ Primary Amines) parent->schiff Condensation knoevenagel Knoevenagel Condensation (+ Active Methylene Compounds) parent->knoevenagel Condensation wittig Wittig Reaction (+ Phosphorus Ylides) parent->wittig Olefination imines Imines (Schiff Bases) - Antimicrobial - Anticancer schiff->imines alkenes_unsaturated α,β-Unsaturated Systems - Michael Acceptors - Anti-inflammatory knoevenagel->alkenes_unsaturated alkenes_substituted Substituted Alkenes - Bioisosteric Scaffolds - EGFR Inhibitors wittig->alkenes_substituted

Figure 1: Overview of key derivatization pathways for this compound.

III. Strategy 1: Schiff Base (Imine) Formation

The condensation of an aldehyde with a primary amine to form an imine, or Schiff base, is one of the most fundamental and reliable reactions in organic chemistry.[9] This transformation is particularly valuable in medicinal chemistry as it allows for the facile introduction of a wide variety of (hetero)aromatic and aliphatic amines, each capable of forming distinct interactions with biological targets.[10][11]

Mechanistic Rationale: The reaction proceeds via nucleophilic attack of the primary amine on the electrophilic aldehyde carbon, followed by dehydration, typically under mild acidic catalysis. The resulting C=N double bond is a key pharmacophoric feature, and the appended amine substituent provides a vector for exploring chemical space. Indole-based Schiff bases are well-documented as having significant antimicrobial and anticancer activities.[9][12]

Experimental Protocol: Synthesis of an Indole-Schiff Base with Aniline

This protocol details the synthesis of (E)-1-((5-chloro-2-methyl-1H-indol-3-yl)methylene)aniline as a representative example.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.1 eq)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (catalytic amount, ~2-3 drops)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Thin Layer Chromatography (TLC) apparatus (Silica gel plates, Hexane:Ethyl Acetate mobile phase)

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (e.g., 1.93 g, 10 mmol) in 20 mL of absolute ethanol. Add aniline (e.g., 1.02 g, 11 mmol) to the solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with constant stirring.

  • Monitoring: Monitor the reaction progress using TLC (e.g., 7:3 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours, indicated by the consumption of the starting aldehyde.

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. A solid product will often precipitate. If not, slowly add ice-cold water to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol to remove unreacted starting materials, and dry under vacuum. The product is often pure enough for characterization, but can be further purified by recrystallization from ethanol if necessary.

Expected Outcome: A crystalline solid. Characterization should be performed using IR (disappearance of C=O stretch, appearance of C=N stretch), ¹H NMR, and Mass Spectrometry.[11]

G start Dissolve Reactants (Indole-aldehyde, Aniline) in Ethanol add_cat Add Catalytic Glacial Acetic Acid start->add_cat reflux Reflux at 80°C (2-4 hours) add_cat->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete cool Cool to RT & Precipitate monitor->cool Complete filter Filter & Wash with cold Ethanol cool->filter product Schiff Base Product filter->product

Figure 2: Workflow for the synthesis of an Indole-Schiff Base.

IV. Strategy 2: Knoevenagel Condensation

The Knoevenagel condensation is a powerful C-C bond-forming reaction between a carbonyl compound and an "active methylene" compound (a CH₂ group flanked by two electron-withdrawing groups, Z and Z').[13][14] This reaction is exceptionally useful for creating α,β-unsaturated systems, which are important pharmacophores and versatile synthetic intermediates.[15]

Mechanistic Rationale: The reaction is typically catalyzed by a weak base (e.g., piperidine), which deprotonates the active methylene compound to form a nucleophilic enolate. This enolate then attacks the aldehyde carbonyl, leading to an aldol-type intermediate that readily dehydrates to yield the stable conjugated product.[16] The electron-withdrawing groups (e.g., -CN, -COOR) are crucial for activating the methylene protons.[13]

Experimental Protocol: Knoevenagel Condensation with Malononitrile

This protocol describes the synthesis of 2-((5-chloro-2-methyl-1H-indol-3-yl)methylene)malononitrile.

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.0 eq)

  • Ethanol or Acetonitrile

  • Piperidine (catalytic amount)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice-water bath

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (e.g., 1.93 g, 10 mmol) and malononitrile (e.g., 0.66 g, 10 mmol) in 20 mL of ethanol.

  • Catalysis: Add a catalytic amount of piperidine (e.g., 2-3 drops) to the stirred solution at room temperature. An exothermic reaction may be observed.

  • Reaction: Continue stirring at room temperature. The product often begins to precipitate out of the solution within 30-60 minutes.

  • Monitoring: Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Isolation: If a precipitate has formed, cool the mixture in an ice-water bath for 15 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with a small amount of ice-cold ethanol to remove residual catalyst and starting materials. Dry the product under vacuum.

Expected Outcome: A brightly colored crystalline solid. The product should be characterized by spectroscopic methods to confirm the formation of the C=C double bond and the presence of the nitrile groups.[16]

Derivative TypeReagentsKey Features of ProductPotential Biological Activity
Schiff Bases Primary Amines (Ar-NH₂, R-NH₂)C=N imine bondAntimicrobial, Anticancer[9][12]
Knoevenagel Adducts Malononitrile, Cyanoacetatesα,β-Unsaturated systemAnti-inflammatory, Michael Acceptors[15]
Wittig Products Phosphorus Ylides (Ph₃P=CHR)C=C alkene bondEGFR Inhibitors, Bioisosteres[17][18]
Table 1: Summary of Derivatization Strategies and Potential Outcomes.

V. Strategy 3: The Wittig Reaction

The Wittig reaction is a Nobel Prize-winning method for synthesizing alkenes from aldehydes or ketones.[18] It is highly reliable and offers excellent control over the location of the newly formed double bond, a critical feature in drug design where precise geometry is often required for biological activity.[19] This reaction transforms the C=O of the aldehyde into a C=C double bond.

Mechanistic Rationale: The core of the reaction involves a phosphorus ylide (a Wittig reagent), which acts as a nucleophile.[20] The ylide is typically prepared by treating a phosphonium salt with a strong base. The ylide attacks the aldehyde to form a betaine intermediate, which collapses to a four-membered oxaphosphetane ring. This ring then fragments to give the desired alkene and a very stable triphenylphosphine oxide byproduct, the formation of which is the thermodynamic driving force for the reaction.[18][19]

Experimental Protocol: Synthesis of 5-Chloro-2-methyl-3-vinyl-1H-indole

This protocol details a Wittig reaction to form a terminal alkene.

Materials:

  • Methyltriphenylphosphonium bromide (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (1.05 eq)

  • This compound (1.0 eq)

  • Schlenk flask or oven-dried glassware under an inert atmosphere (N₂ or Ar)

  • Syringes for liquid transfer

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Ylide Preparation: In a flame-dried Schlenk flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (e.g., 3.93 g, 11 mmol) in 30 mL of anhydrous THF. Cool the suspension to 0°C in an ice bath.

  • Deprotonation: Slowly add n-BuLi (e.g., 4.2 mL of a 2.5 M solution, 10.5 mmol) dropwise via syringe to the stirred suspension. The mixture will turn a characteristic deep orange or yellow color, indicating the formation of the ylide. Allow the mixture to stir at 0°C for 1 hour.

  • Aldehyde Addition: In a separate flask, dissolve this compound (e.g., 1.93 g, 10 mmol) in 10 mL of anhydrous THF. Add this solution dropwise to the cold ylide solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-3 hours, monitoring by TLC for the disappearance of the aldehyde.

  • Quenching: Carefully quench the reaction by slowly adding 15 mL of saturated aqueous NH₄Cl solution.

  • Extraction & Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexane and ethyl acetate) to isolate the alkene product.

Scientist's Note: The Wittig reaction requires strictly anhydrous conditions as the ylide is a strong base and will be quenched by water. Using Schlenk techniques and dry solvents is critical for success. The stereochemical outcome (E vs. Z alkene) depends on the nature of the ylide; non-stabilized ylides, like the one in this protocol, typically favor the Z-alkene.[20]

VI. Conclusion

This compound is a powerful and versatile platform for medicinal chemistry exploration. The derivatization strategies outlined—Schiff base formation, Knoevenagel condensation, and the Wittig reaction—provide reliable and efficient pathways to a vast chemical space of novel indole derivatives. Each method introduces unique structural motifs and functionalities, paving the way for the discovery of new therapeutic agents with potentially enhanced efficacy, selectivity, and pharmacological properties. The protocols provided herein serve as a validated starting point for researchers aiming to leverage this valuable scaffold in their drug development programs.

References

Application Note & Protocol: Synthesis of Schiff Bases from 5-Chloro-2-methyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed protocol for the synthesis of Schiff bases derived from 5-Chloro-2-methyl-1H-indole-3-carbaldehyde. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This guide offers a comprehensive walkthrough of the synthetic procedure, including the underlying chemical principles, necessary reagents and equipment, step-by-step instructions, and methods for purification and characterization. The significance of indole-based Schiff bases lies in their wide-ranging biological activities, making them promising scaffolds for the development of novel therapeutic agents.[1][2][3] This protocol is designed to be a self-validating system, emphasizing safety, reproducibility, and a thorough understanding of the experimental choices involved.

Introduction: The Significance of Indole-Based Schiff Bases

Schiff bases, characterized by the presence of an azomethine or imine (-C=N-) functional group, are a versatile class of organic compounds.[4] They are typically formed through the condensation of a primary amine with an aldehyde or a ketone.[5][6] The indole moiety, a privileged scaffold in medicinal chemistry, is found in numerous natural products and pharmaceuticals, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties.[1][2][3][7][8]

The conjugation of the indole ring system with the Schiff base functional group often leads to synergistic effects, resulting in compounds with enhanced biological profiles. The specific starting material for this protocol, this compound, offers several advantages. The chloro-substituent can modulate the electronic properties and lipophilicity of the final molecule, potentially influencing its pharmacokinetic and pharmacodynamic properties. The methyl group at the 2-position can enhance stability and may also contribute to specific biological interactions.

This application note will detail a robust and reproducible method for the synthesis of Schiff bases from this specific indole derivative, providing a foundational methodology for the exploration of new chemical entities in drug discovery programs.

Reaction Mechanism and Scientific Rationale

The formation of a Schiff base is a reversible reaction that proceeds via a two-step mechanism: nucleophilic addition followed by dehydration.[9][10]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This results in the formation of a tetrahedral intermediate known as a hemiaminal or carbinolamine.[9]

  • Dehydration: The hemiaminal is typically unstable and undergoes dehydration (elimination of a water molecule) to form the stable imine (Schiff base). This step is often catalyzed by a small amount of acid, which protonates the hydroxyl group of the hemiaminal, making it a better leaving group (water).[10][11]

The reaction is generally carried out in a suitable solvent, such as ethanol or methanol, which can dissolve both reactants and facilitate the reaction.[11] The choice of solvent is critical as it can influence the reaction rate and the ease of product isolation. The use of a catalytic amount of a weak acid, like glacial acetic acid, is common to promote the dehydration step without causing unwanted side reactions.

Schiff_Base_Formation Indole_Aldehyde This compound step1 Nucleophilic Addition Indole_Aldehyde->step1 Primary_Amine Primary Amine (R-NH2) Primary_Amine->step1 Hemiaminal Hemiaminal Intermediate step2 Dehydration (-H2O) Hemiaminal->step2 Schiff_Base Schiff Base Product Water Water (H2O) step1->Hemiaminal step2->Schiff_Base step2->Water

Figure 1: General workflow for the synthesis of a Schiff base from an indole aldehyde and a primary amine.

Materials and Equipment

Reagents and Chemicals
ReagentGradeRecommended Supplier
This compound≥98% PuritySigma-Aldrich, Acros
Substituted Primary Amine (e.g., Aniline)Reagent GradeSigma-Aldrich, TCI
Ethanol (Absolute)Anhydrous, ≥99.5%Fisher Scientific
Glacial Acetic AcidACS Reagent GradeVWR
Diethyl EtherACS Reagent GradeFisher Scientific
HexaneACS Reagent GradeVWR
Ethyl AcetateACS Reagent GradeFisher Scientific
Deuterated Solvents (e.g., DMSO-d₆, CDCl₃)NMR GradeCambridge Isotope Labs
Equipment
  • Round-bottom flasks (50 mL, 100 mL)

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Stir bars

  • Beakers and Erlenmeyer flasks

  • Measuring cylinders and pipettes

  • Büchner funnel and flask for vacuum filtration

  • Filter paper

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for TLC visualization

  • Melting point apparatus

  • FT-IR Spectrometer

  • NMR Spectrometer (¹H and ¹³C)

  • Mass Spectrometer

Experimental Protocol: A Step-by-Step Guide

This protocol describes a general procedure for the synthesis of a Schiff base from this compound and a primary amine (e.g., aniline). The molar ratios and reaction times may need to be optimized for different primary amines.

Reaction Setup
  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol (approximately 20-30 mL) with magnetic stirring.

  • Amine Addition: To this solution, add 1.0-1.1 equivalents of the desired primary amine. If the amine is a solid, it can be added directly. If it is a liquid, it should be added dropwise.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the dehydration step.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80°C for ethanol) using a heating mantle or an oil bath.

Reaction Monitoring and Work-up
  • Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Take small aliquots of the reaction mixture at regular intervals (e.g., every 30 minutes) and spot them on a TLC plate. A suitable eluent system (e.g., hexane:ethyl acetate, 7:3 v/v) should be used to separate the reactants from the product. The disappearance of the starting aldehyde spot and the appearance of a new, typically more non-polar, product spot indicates the reaction is proceeding.

  • Reaction Completion: The reaction is generally complete within 2-4 hours, as indicated by the consumption of the limiting reagent on TLC.

  • Cooling and Precipitation: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. In many cases, the Schiff base product will precipitate out of the solution upon cooling. If precipitation does not occur, the flask can be placed in an ice bath to induce crystallization.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

Purification

The crude product can be purified by recrystallization.

  • Solvent Selection: Choose a suitable solvent or solvent system for recrystallization. A good solvent will dissolve the compound when hot but not when cold. Ethanol, methanol, or a mixture of ethanol and water are often good choices for indole-based Schiff bases.

  • Recrystallization Procedure: Dissolve the crude product in a minimal amount of the hot recrystallization solvent. If there are any insoluble impurities, they can be removed by hot filtration. Allow the solution to cool slowly to room temperature, and then in an ice bath, to allow for the formation of well-defined crystals.

  • Drying: Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent. Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) to remove any residual solvent.

Characterization of the Synthesized Schiff Base

Thorough characterization is essential to confirm the identity and purity of the synthesized Schiff base.

Physical Properties
  • Appearance: Note the color and physical state (e.g., crystalline solid, powder) of the product.

  • Melting Point: Determine the melting point of the purified product. A sharp melting point range is indicative of high purity.

  • Solubility: Test the solubility of the compound in various common organic solvents.

Spectroscopic Analysis

The following spectroscopic techniques are crucial for structural elucidation.

TechniqueKey Expected Observations
FT-IR - Disappearance of the C=O stretching band of the aldehyde (around 1660-1700 cm⁻¹).- Appearance of a new C=N (imine) stretching band (around 1600-1650 cm⁻¹).[12]- Persistence of the N-H stretching band of the indole ring (around 3200-3400 cm⁻¹).
¹H NMR - Appearance of a characteristic singlet for the azomethine proton (-CH=N-) in the downfield region (typically δ 8.0-9.0 ppm).[12][13]- Signals corresponding to the aromatic protons of the indole and the amine substituent.- A broad singlet for the indole N-H proton (can be exchangeable with D₂O).
¹³C NMR - Appearance of a signal for the imine carbon (-C=N-) in the range of δ 150-165 ppm.[13]- Signals for the carbon atoms of the indole ring and the amine substituent.
Mass Spectrometry - The molecular ion peak (M⁺) corresponding to the calculated molecular weight of the Schiff base.

Figure 2: A flowchart illustrating the key steps in the synthesis and characterization of the Schiff base.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Perform the reaction in a well-ventilated fume hood.

  • Handle organic solvents with care as they are flammable.

  • Avoid inhalation of vapors and direct contact with chemicals.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.

Troubleshooting

IssuePossible CauseSuggested Solution
Reaction does not proceed - Inactive starting materials.- Insufficient heating.- Lack of catalyst.- Check the purity of the reactants.- Ensure the reaction is at the correct reflux temperature.- Add a few more drops of glacial acetic acid.
Low product yield - Incomplete reaction.- Loss of product during work-up or purification.- Increase the reaction time.- Use a minimal amount of cold solvent for washing the precipitate.- Optimize the recrystallization solvent to minimize product loss.
Oily product instead of solid - Impurities present.- Product has a low melting point.- Try to purify by column chromatography.- Triturate the oil with a non-polar solvent like hexane or diethyl ether to induce solidification.
Broad melting point range - Impure product.- Repeat the recrystallization process until a sharp melting point is obtained.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of Schiff bases from this compound. By following the outlined procedures for synthesis, purification, and characterization, researchers can reliably prepare these valuable compounds for further investigation in drug discovery and medicinal chemistry. The versatility of the Schiff base reaction allows for the creation of a diverse library of indole-based compounds, paving the way for the identification of new therapeutic leads.

References

Application Notes and Protocols: 5-Chloro-2-methyl-1H-indole-3-carbaldehyde in the Synthesis of Antiviral Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] This guide focuses on a specific, functionalized indole derivative, 5-Chloro-2-methyl-1H-indole-3-carbaldehyde , as a versatile starting material for the synthesis of novel antiviral agents. We will explore its application in the generation of indole-based thiosemicarbazones and Schiff bases, classes of compounds known for their broad-spectrum antiviral activities.[1][3][4] This document provides detailed synthetic protocols, discusses the mechanistic rationale behind experimental choices, and presents antiviral activity data for structurally related compounds, offering a comprehensive resource for researchers in antiviral drug discovery.

Introduction: The Significance of the Indole Scaffold in Antiviral Research

The indole ring system is a bicyclic aromatic heterocycle found in numerous natural products and pharmaceuticals. Its unique electronic properties and ability to participate in various non-covalent interactions allow indole derivatives to bind to a wide array of biological targets, including viral enzymes and proteins.[1][2] This has led to the development of several indole-containing antiviral drugs, such as Arbidol (Umifenovir), which exhibits broad-spectrum activity against influenza and other respiratory viruses.[1]

The strategic functionalization of the indole core is a key aspect of medicinal chemistry, enabling the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties. This compound is a particularly attractive starting material for several reasons:

  • The 3-carbaldehyde group: This reactive aldehyde functionality serves as a convenient handle for the introduction of diverse molecular fragments through reactions like condensation to form Schiff bases and thiosemicarbazones.

  • The 5-chloro substituent: The presence of a halogen atom can significantly modulate the electronic and lipophilic character of the molecule, potentially enhancing its binding affinity to target proteins and improving its pharmacokinetic profile.

  • The 2-methyl group: This substituent can influence the conformational preferences of the molecule and contribute to steric interactions within a binding pocket.

This application note will provide a practical guide to leveraging these features for the synthesis of potential antiviral agents.

Synthetic Pathways and Key Derivatives

The primary synthetic utility of this compound in this context lies in its conversion to thiosemicarbazones and Schiff bases. These derivatives possess the N-N-C=S and C=N-R functionalities, respectively, which are known pharmacophores for antiviral activity.

Synthesis of Indole-3-Carbaldehyde Thiosemicarbazones

Thiosemicarbazones derived from indole-3-carboxaldehydes have demonstrated significant antiviral activity against a range of viruses.[1][5] The synthesis is a straightforward condensation reaction between the aldehyde and a thiosemicarbazide.

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Caption: Synthetic workflow for thiosemicarbazone derivatives.

Synthesis of Indole-3-Carbaldehyde Schiff Bases

Schiff bases, formed by the reaction of an aldehyde with a primary amine, are another class of compounds with documented antiviral properties.[6][7] The diversity of commercially available primary amines allows for the creation of large libraries of Schiff base derivatives for screening.

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Caption: Synthetic workflow for Schiff base derivatives.

Experimental Protocols

The following protocols are provided as representative methods for the synthesis of thiosemicarbazone and Schiff base derivatives from this compound. These are based on established procedures for similar indole-3-carboxaldehydes.[5][8][9]

Protocol 1: Synthesis of (E)-2-((5-chloro-2-methyl-1H-indol-3-yl)methylene)hydrazine-1-carbothioamide

Objective: To synthesize the thiosemicarbazone derivative of this compound.

Materials:

  • This compound

  • Thiosemicarbazide

  • Ethanol (absolute)

  • Glacial Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Büchner funnel and filter paper

  • Recrystallization apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of warm ethanol.

  • Addition of Reagents: To this solution, add a solution of 1.1 equivalents of thiosemicarbazide dissolved in ethanol. Add a few drops of glacial acetic acid as a catalyst.

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. The product will precipitate out of the solution.

  • Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

  • Characterization: Dry the purified product under vacuum and characterize by ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry to confirm its structure and purity.

Rationale: The acidic catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amine of the thiosemicarbazide. The subsequent dehydration drives the reaction to completion, forming the stable C=N double bond of the thiosemicarbazone.

Protocol 2: Synthesis of a Representative Schiff Base Derivative

Objective: To synthesize a Schiff base from this compound and a primary amine (e.g., aniline).

Materials:

  • This compound

  • Aniline (or other primary amine)

  • Ethanol (absolute)

  • Glacial Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: Dissolve 1.0 equivalent of this compound in ethanol in a round-bottom flask.

  • Addition of Amine: Add 1.1 equivalents of the primary amine (e.g., aniline) to the solution, followed by a catalytic amount of glacial acetic acid.

  • Reaction: Reflux the mixture for 3-6 hours, monitoring the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the Schiff base.

  • Purification: Collect the precipitate by filtration, wash with cold ethanol, and dry. Recrystallize from a suitable solvent if necessary.

  • Characterization: Characterize the final product using appropriate spectroscopic methods (NMR, IR, MS).

Antiviral Activity of Related Indole Derivatives

While specific antiviral data for derivatives of this compound is emerging, the antiviral potential of structurally similar indole-based thiosemicarbazones and Schiff bases is well-documented. The following table summarizes the activity of some related compounds against various viruses.

Compound ClassIndole SubstitutionVirusActivity (EC₅₀/IC₅₀)Reference
Indolylthiosemicarbazide5-Fluoro-3-phenylCoxsackie B4 virus0.4 - 2.1 µg/mL[1]
Indole-2-carboxylateVariousInfluenza A7.53 - 9.43 µmol/L[8]
Indole-based thiosemicarbazone1-substitutedMycobacterium bovis0.9 - 1.9 µg/mL[5]
Isatin Schiff base derivativeN-Mannich baseHIV-1-[3]

Note: EC₅₀ (Half-maximal effective concentration) and IC₅₀ (Half-maximal inhibitory concentration) are measures of the potency of a substance in inhibiting a specific biological or biochemical function.

Mechanism of Action: A Working Hypothesis

The antiviral mechanisms of indole-based thiosemicarbazones and Schiff bases can be multifaceted. A common hypothesis involves the chelation of essential metal ions required for the function of viral enzymes, such as polymerases and proteases. The N-N-S or N=C-N pharmacophores can coordinate with metal ions, disrupting the enzyme's catalytic activity.

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Caption: Hypothesized mechanism of antiviral action.

Conclusion and Future Directions

This compound represents a valuable and versatile starting material for the synthesis of novel antiviral drug candidates. The straightforward conversion to thiosemicarbazones and Schiff bases, coupled with the known antiviral activity of these compound classes, makes this an attractive avenue for further research. Future work should focus on the synthesis of a diverse library of derivatives and their systematic screening against a broad panel of viruses. Structure-activity relationship (SAR) studies will be crucial in optimizing the antiviral potency and selectivity of these indole-based compounds.

References

Application Notes & Protocols: A Guide to the Development of Enzyme Inhibitors Using 5-Chloro-2-methyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] 5-Chloro-2-methyl-1H-indole-3-carbaldehyde is a versatile derivative of this scaffold, presenting unique electronic and steric properties that make it an attractive starting point for the development of novel enzyme inhibitors.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this compound in enzyme inhibitor discovery programs. We will delve into the rationale behind its selection, outline detailed protocols for screening and characterization, and provide insights into the interpretation of results.

Introduction: The Rationale for this compound in Drug Discovery

This compound belongs to a class of indole derivatives recognized for their broad spectrum of biological activities.[1] The indole ring system is a common feature in many natural products and approved drugs. The specific substitutions on this particular molecule—a chloro group at the 5-position, a methyl group at the 2-position, and a carbaldehyde at the 3-position—confer distinct properties that are advantageous for inhibitor development:

  • The Indole Scaffold: Provides a rigid framework that can be readily functionalized, allowing for the exploration of chemical space to achieve desired potency and selectivity.

  • 5-Chloro Substitution: The electron-withdrawing nature of the chlorine atom can influence the electronic distribution of the indole ring, potentially enhancing interactions with enzyme active sites through halogen bonding or by modulating the pKa of the indole nitrogen.

  • 2-Methyl Group: This group can provide beneficial steric interactions, improve metabolic stability, and enhance binding affinity.

  • 3-Carbaldehyde Group: This reactive aldehyde functionality is a key handle for synthetic elaboration. It can be readily converted into a variety of other functional groups, such as carboxylic acids, amines, and Schiff bases, enabling the generation of diverse chemical libraries for screening.[1]

Derivatives of this compound have been investigated as inhibitors of a range of enzymes, including but not limited to:

  • Kinases: Epidermal Growth Factor Receptor (EGFR) is a prominent example where indole-based compounds have shown inhibitory activity.[2][3][4]

  • Proteases: The potential to inhibit viral proteases, such as that from the Dengue virus, has been explored.[1]

  • Cholinesterases: Indole derivatives have been designed and synthesized as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant targets in neurodegenerative diseases.[5][6]

  • DNA Gyrase: This bacterial enzyme is a validated target for antibiotics, and indole derivatives have been identified as potent inhibitors.[7]

  • Dihydrofolate Reductase (DHFR): Inhibition of DHFR is a key strategy in cancer therapy, and indole-based compounds have been investigated for this purpose.[8]

Getting Started: Synthesis and Characterization

The starting material, this compound, can be synthesized through established methods such as the Vilsmeier-Haack reaction or the Fischer indole synthesis.[1] For inhibitor development, a library of derivatives is typically created by modifying the 3-carbaldehyde group.

Workflow for Derivative Synthesis and Screening

G cluster_0 Library Synthesis cluster_1 Screening Cascade Start This compound Reaction Chemical Modification (e.g., Reductive Amination, Wittig Reaction) Start->Reaction React with amines, phosphonium ylides, etc. Library Diverse Library of Derivatives Reaction->Library Primary_Screen Primary High-Throughput Screen (HTS) (Single Concentration) Library->Primary_Screen Hit_ID Hit Identification Primary_Screen->Hit_ID Identify active compounds Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Confirm activity Lead_Gen Lead Generation Dose_Response->Lead_Gen

Caption: General workflow from starting material to lead generation.

Primary Screening: High-Throughput Assays

The initial step in identifying enzyme inhibitors is typically a high-throughput screen (HTS) where a library of compounds is tested at a single concentration against the target enzyme. The choice of assay depends on the enzyme class.

Protocol 3.1: General Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted for screening inhibitors against a protein kinase and measures the amount of ATP remaining after the kinase reaction. Inhibition of the kinase results in a higher ATP concentration and thus a stronger luminescent signal.[9]

Principle: This is a luminescent assay that measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to kinase activity, and inhibition of the kinase results in a higher ATP level.[9]

Materials:

  • Recombinant kinase of interest

  • Kinase substrate (peptide or protein)

  • Kinase reaction buffer (typically contains MgCl2, DTT, and a buffering agent like HEPES)

  • ATP

  • This compound derivative library in DMSO

  • Positive control inhibitor (e.g., Staurosporine)

  • ATP detection reagent (e.g., ATP-Glo™ Kinase Assay Kit)

  • 384-well white, opaque plates

  • Luminometer

Procedure:

  • Prepare a 2X kinase/substrate solution in kinase reaction buffer.

  • Prepare a 2X ATP solution in kinase reaction buffer. The final ATP concentration should be at or near the Km for the specific kinase.

  • Dispense 2 µL of test compounds (typically at 10 µM final concentration) or controls (DMSO for negative control, Staurosporine for positive control) into the wells of a 384-well plate.[9]

  • Add 10 µL of the 2X kinase/substrate solution to each well.

  • Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to each well.[9]

  • Incubate the plate at room temperature for 60 minutes.

  • Add 20 µL of the ATP detection reagent to each well.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.[9]

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound relative to the DMSO control.

Protocol 3.2: General Protease Inhibition Assay (Fluorescence-Based)

This protocol uses a fluorogenic substrate that is cleaved by the protease to release a fluorescent molecule. Inhibitors will prevent this cleavage, resulting in a lower fluorescence signal.

Principle: The assay measures the activity of a protease by monitoring the cleavage of a specific substrate that is initially non-fluorescent but becomes fluorescent upon cleavage. A decrease in the rate of fluorescence increase indicates inhibition.

Materials:

  • Recombinant protease of interest

  • Fluorogenic protease substrate

  • Protease reaction buffer

  • This compound derivative library in DMSO

  • Positive control inhibitor (specific to the protease)

  • 384-well black, opaque plates

  • Fluorescence plate reader

Procedure:

  • Prepare a 2X protease solution in the reaction buffer.

  • Prepare a 2X fluorogenic substrate solution in the reaction buffer.

  • Dispense 2 µL of test compounds or controls into the wells of the 384-well plate.

  • Add 10 µL of the 2X protease solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding 10 µL of the 2X substrate solution to each well.

  • Immediately begin kinetic reading of fluorescence on a plate reader (e.g., every minute for 30 minutes).

  • Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

  • Calculate the percent inhibition for each compound relative to the DMSO control.

Secondary Assays: Hit Confirmation and Characterization

Compounds that show significant inhibition in the primary screen ("hits") are then subjected to secondary assays to confirm their activity and determine their potency.

Protocol 4.1: Dose-Response and IC50 Determination

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. It is determined by testing the compound over a range of concentrations.

Procedure:

  • Prepare serial dilutions of the hit compounds (e.g., 10-point, 3-fold dilutions starting from 100 µM).

  • Perform the same enzyme assay as in the primary screen, but with the varying concentrations of the inhibitor.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Logical Flow for Hit-to-Lead

G Hit Confirmed Hit from Primary Screen IC50 IC50 Determination Hit->IC50 Selectivity Selectivity Profiling (against related enzymes) IC50->Selectivity MoA Mechanism of Action Studies (e.g., enzyme kinetics) Selectivity->MoA Cell_Assay Cell-Based Assays (if applicable) MoA->Cell_Assay Lead Lead Candidate Cell_Assay->Lead

Caption: Progression from a confirmed hit to a lead candidate.

Data Presentation and Interpretation

Quantitative data from screening and characterization should be summarized in a clear and concise format.

Table 1: Hypothetical Screening Data for this compound Derivatives against Kinase X

Compound ID% Inhibition at 10 µMIC50 (µM)
CMI-00195.20.8
CMI-00288.13.1
CMI-00315.6> 100
CMI-00499.80.5
CMI-00545.750.7

Interpretation: In this hypothetical example, CMI-001 and CMI-004 would be prioritized for further investigation due to their high inhibition at a single concentration and low IC50 values. CMI-003 would be considered inactive. CMI-002 and CMI-005 show moderate activity and might be considered for further optimization depending on the project goals.

Mechanism of Action Studies

Understanding how an inhibitor interacts with its target enzyme is crucial. Enzyme kinetics studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).

Protocol 6.1: Enzyme Kinetics for Inhibition Mechanism

Principle: By measuring the initial reaction rates at varying substrate and inhibitor concentrations, one can determine the mode of inhibition by analyzing changes in the key kinetic parameters, Km (Michaelis constant) and Vmax (maximum reaction velocity).

Procedure:

  • Select a range of fixed inhibitor concentrations (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).

  • For each inhibitor concentration, perform the enzyme assay with a range of substrate concentrations (e.g., 0.25 x Km to 10 x Km).

  • Measure the initial reaction velocity for each condition.

  • Plot the data using a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[Substrate]).

  • Analyze the changes in the x-intercept (-1/Km) and y-intercept (1/Vmax) to determine the mechanism of inhibition.

Conclusion and Future Directions

This compound is a valuable starting scaffold for the development of enzyme inhibitors. Its synthetic tractability allows for the creation of diverse chemical libraries, and the indole core is a well-established pharmacophore. The protocols outlined in this document provide a framework for screening, confirming, and characterizing inhibitors derived from this compound. Future work should focus on expanding the diversity of the chemical library, exploring a wider range of enzyme targets, and employing structure-based drug design approaches to optimize the potency and selectivity of lead compounds.

References

Troubleshooting & Optimization

Technical Support Center: Formylation of 5-Chloro-2-Methyl-1H-Indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of indole-based pharmaceutical intermediates. This guide is designed for researchers, scientists, and drug development professionals engaged in the formylation of 5-chloro-2-methyl-1H-indole to produce the key building block, 5-chloro-2-methyl-1H-indole-3-carbaldehyde.[1] As a widely used intermediate in medicinal chemistry, achieving high yield and purity in this transformation is critical.

The Vilsmeier-Haack reaction stands as the most prevalent and effective method for the C-3 formylation of electron-rich heterocyclic compounds like indoles.[1][2][3] However, the inherent reactivity of the indole nucleus and the potent nature of the Vilsmeier reagent can lead to a variety of side reactions. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you navigate these challenges, optimize your reaction conditions, and ensure the integrity of your synthesis.

Troubleshooting Guide: Navigating Common Experimental Issues

This section addresses specific problems you may encounter during the formylation of 5-chloro-2-methyl-1H-indole, offering insights into their root causes and providing actionable solutions.

Problem 1: Low or No Yield of the Desired Product

A diminished yield of this compound is the most common issue. The cause often lies in the reaction setup, conditions, or reagent quality.

  • Potential Cause A: Inactive Vilsmeier Reagent The Vilsmeier reagent, a chloroiminium ion, is generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, typically N,N-dimethylformamide (DMF).[2] This reagent is highly sensitive to moisture.

    • Recommended Solution:

      • Ensure Anhydrous Conditions: Use high-purity, anhydrous DMF and freshly distilled POCl₃. Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the POCl₃ and the Vilsmeier reagent.[4]

      • Controlled Reagent Formation: Prepare the Vilsmeier reagent by adding POCl₃ dropwise to chilled DMF (0-5 °C).[5] An uncontrolled, exothermic addition can lead to reagent decomposition. Allow the reagent to stir for at least 30 minutes at low temperature to ensure complete formation before adding the indole substrate.

  • Potential Cause B: Suboptimal Reaction Temperature or Time The formylation of indoles is temperature-dependent.[3] Insufficient thermal energy can lead to an incomplete reaction, while excessive heat can promote side reactions and decomposition.

    • Recommended Solution:

      • Optimize Temperature: After the addition of the indole solution to the pre-formed Vilsmeier reagent at 0 °C, allow the mixture to warm to room temperature.[5] Depending on substrate reactivity, gentle heating (e.g., to 40-60 °C) may be required to drive the reaction to completion.

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. A typical mobile phase for this analysis is a mixture of ethyl acetate and hexane. Once the starting material is consumed, proceed with the work-up to avoid the formation of degradation products from prolonged exposure to the acidic reaction medium.

  • Potential Cause C: Ineffective Work-up Procedure The work-up serves to hydrolyze the intermediate iminium salt to the final aldehyde and neutralize the acidic mixture.[2] An improper work-up can lead to product loss or the formation of impurities.

    • Recommended Solution:

      • Controlled Hydrolysis: Quench the reaction by carefully pouring the mixture into a stirred solution of ice-cold water or a saturated sodium bicarbonate solution.[4] This hydrolyzes the iminium intermediate to the aldehyde.

      • pH Adjustment: Carefully neutralize the solution with a base (e.g., NaOH or Na₂CO₃ solution) until the desired product precipitates.[5] Avoid using ammonia-based quenching agents, as they can potentially react with the aldehyde product.[4]

Problem 2: Presence of Multiple Products on TLC/NMR

The appearance of multiple spots on a TLC plate or unexpected signals in the NMR spectrum indicates the formation of side products. Understanding these side reactions is key to their mitigation.

  • Potential Cause A: Diformylation at the C-2 Methyl Group Under forcing conditions (high temperature or excess Vilsmeier reagent), the methyl group at the C-2 position can also undergo formylation, leading to the formation of a dialdehyde byproduct. This occurs via reaction with the activated methyl group.[6]

    • Recommended Solution:

      • Stoichiometric Control: Use a controlled amount of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents relative to the indole).

      • Mild Conditions: Avoid excessive heating and prolonged reaction times.[4] Monitor the reaction closely by TLC to stop it upon completion.

  • Potential Cause B: Formation of Tris(indolyl)methanes (TIMs) The highly nucleophilic indole can react with the electrophilic iminium salt intermediate of the formylated product, leading to the formation of dimeric and trimeric species known as tris(indolyl)methanes. This is a known side reaction when formylating indoles with orthoformates and can occur under Vilsmeier-Haack conditions as well.[7]

    • Recommended Solution:

      • Reverse Addition: Add the indole solution slowly to the pre-formed Vilsmeier reagent. This maintains a low concentration of the unreacted, nucleophilic indole, minimizing its ability to attack the product intermediate.

  • Potential Cause C: Polymerization/Tar Formation Indoles are known to be sensitive to strong acids and can undergo polymerization, resulting in the formation of intractable tars or colored impurities.[7]

    • Recommended Solution:

      • Temperature Control: Maintain a low temperature (0-5 °C) during the formation of the Vilsmeier reagent and the initial addition of the indole.

      • Efficient Stirring: Ensure the reaction mixture is well-stirred to prevent localized overheating and concentration gradients.

Troubleshooting Summary Table
Problem Potential Cause Recommended Solution
Low/No Yield Inactive Vilsmeier ReagentUse anhydrous reagents, maintain an inert atmosphere, and ensure controlled, low-temperature reagent formation.
Suboptimal Reaction ConditionsMonitor by TLC to optimize reaction time and temperature. Avoid prolonged heating.
Ineffective Work-upQuench with ice-cold water/bicarbonate solution and carefully neutralize to precipitate the product.
Multiple Products Diformylation at C-2 MethylUse 1.1-1.5 equivalents of Vilsmeier reagent and avoid high temperatures.
Tris(indolyl)methane (TIM) FormationEmploy reverse addition: slowly add the indole solution to the Vilsmeier reagent.
Polymerization/Tar FormationMaintain low temperatures, especially during reagent formation and initial reaction.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of the Vilsmeier-Haack reaction on 5-chloro-2-methyl-1H-indole?

A1: The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: DMF, a nucleophilic amide, attacks the electrophilic phosphorus atom of POCl₃. A subsequent elimination of a dichlorophosphate anion generates the highly electrophilic chloroiminium cation, known as the Vilsmeier reagent.[2][8]

  • Electrophilic Aromatic Substitution: The electron-rich C-3 position of the 5-chloro-2-methyl-1H-indole attacks the electrophilic carbon of the Vilsmeier reagent. This forms a new C-C bond and a cationic intermediate. Aromatization is restored by the loss of a proton. The resulting iminium salt is then hydrolyzed during the aqueous work-up to yield the final this compound.[3][8]

Q2: Why is formylation so highly selective for the C-3 position?

A2: The selectivity is governed by the electronic properties of the indole ring. The nitrogen atom at position 1 donates its lone pair of electrons into the pyrrole ring system. Resonance analysis shows that this leads to the highest electron density at the C-3 position, making it the most nucleophilic and therefore the most reactive site for electrophilic attack.[8]

Q3: Are there alternative formylation methods I could consider?

A3: While the Vilsmeier-Haack reaction is generally the most effective, other methods exist, though they often have drawbacks for this specific transformation.[7][9]

  • Duff Reaction: This method uses hexamine in an acidic medium.[10] It is typically used for highly activated aromatic compounds like phenols and is often inefficient for indoles, resulting in lower yields.[10][11]

  • Reimer-Tiemann Reaction: This reaction involves chloroform and a strong base. It is also more common for phenols and can suffer from low yields and the introduction of dichlorocarbene-related byproducts.[9]

  • Newer Methods: Recent research has explored greener and milder alternatives, such as visible-light-promoted formylation or iron-catalyzed methods, though these may require more specialized setups.[12][13]

Q4: How can I effectively purify the final product if side products are present?

A4:

  • Recrystallization: This is a highly effective method for purifying the solid product. The crude aldehyde can be recrystallized from solvents like ethanol or ethyl acetate/hexane mixtures. This is often sufficient to remove minor impurities.[9][14]

  • Column Chromatography: If recrystallization is insufficient, silica gel column chromatography is the preferred method. A gradient elution with a mixture of hexane and ethyl acetate will typically allow for the separation of the desired product from less polar starting material and more polar byproducts.[4]

Q5: What are the primary safety concerns with the Vilsmeier-Haack reaction?

A5:

  • Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive and toxic. It reacts violently with water, releasing HCl gas. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • N,N-Dimethylformamide (DMF): DMF is an irritant and can be absorbed through the skin. It is also a suspected teratogen. Always handle DMF in a fume hood and wear appropriate gloves.

Visualizing the Chemistry: Reaction and Troubleshooting Workflows

To provide a clearer understanding, the following diagrams illustrate the key chemical pathways and a logical workflow for troubleshooting.

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution & Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier + POCl₃ (0-5 °C) POCl3 POCl₃ POCl3->Vilsmeier Iminium Iminium Salt Intermediate Vilsmeier->Iminium Indole 5-Chloro-2-methyl- 1H-indole Indole->Iminium + Vilsmeier Reagent Product 5-Chloro-2-methyl-1H- indole-3-carbaldehyde Iminium->Product + H₂O Work-up Side_Reactions cluster_side Potential Side Reactions Indole 5-Chloro-2-methyl-1H-indole Desired_Product Desired Product (C-3 Aldehyde) Indole->Desired_Product + Vilsmeier (Controlled) Diformyl Diformylated Product (at C-3 and C-2 Me) Indole->Diformyl + Excess Vilsmeier (High Temp) Polymer Polymer/Tar Indole->Polymer + Strong Acid (High Temp) Vilsmeier Vilsmeier Reagent TIM Tris(indolyl)methane (TIM) Desired_Product->TIM + Indole (Excess Indole) Troubleshooting_Workflow Start Reaction Complete Low Yield or Impure Product? TLC Analyze Crude by TLC Multiple Spots? Mostly Starting Material? Streaking/Baseline Spot? Start->TLC Multi_Cause Likely Side Reactions Diformylation TIMs TLC:f0->Multi_Cause Yes SM_Cause Incomplete Reaction Inactive Reagent? Low Temp? TLC:f1->SM_Cause Yes Tar_Cause Decomposition/Polymerization TLC:f2->Tar_Cause Yes Multi_Sol Solution: • Control stoichiometry • Use reverse addition • Lower temperature Multi_Cause->Multi_Sol SM_Sol Solution: • Check reagent quality/age • Ensure anhydrous conditions • Increase temp/time SM_Cause->SM_Sol Tar_Sol Solution: • Maintain low temperature • Reduce reaction time • Ensure rapid, controlled work-up Tar_Cause->Tar_Sol

References

Technical Support Center: A Troubleshooting Guide to the Synthesis of 5-Chloro-2-methyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-2-methyl-1H-indole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions. Our focus is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the purity of your final product.

I. Foundational Knowledge: Synthesis Overview

The primary and most effective method for the synthesis of this compound is the Vilsmeier-Haack reaction . This reaction introduces a formyl group (-CHO) onto the electron-rich C3 position of the indole ring. The process involves the formation of the Vilsmeier reagent, a chloroiminium salt, from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). This electrophilic reagent is then attacked by the 5-chloro-2-methylindole to yield the desired product after aqueous work-up.

A critical prerequisite for a successful Vilsmeier-Haack reaction is the purity of the starting material, 5-chloro-2-methylindole. A common and reliable method for its synthesis is the Fischer indole synthesis , which involves the acid-catalyzed cyclization of a phenylhydrazone formed from 4-chlorophenylhydrazine and acetone.

II. Troubleshooting the Vilsmeier-Haack Reaction

This section addresses common issues encountered during the Vilsmeier-Haack formylation of 5-chloro-2-methylindole.

Frequently Asked Questions (FAQs)

Q1: My reaction shows low or no conversion of the starting material. What are the likely causes?

A1: Several factors can contribute to low or no conversion:

  • Purity of Reagents: The Vilsmeier-Haack reaction is highly sensitive to the purity of the reagents. Ensure that your DMF is anhydrous and freshly distilled. Old or improperly stored DMF can contain dimethylamine, which can quench the Vilsmeier reagent. Similarly, the phosphorus oxychloride (POCl₃) should be of high purity.

  • Reaction Temperature: The formation of the Vilsmeier reagent is typically carried out at low temperatures (0-5 °C). If the temperature is too high during this step, the reagent can decompose. The subsequent formylation of the indole may require heating, but the optimal temperature needs to be carefully controlled.

  • Stoichiometry of Reagents: An incorrect ratio of POCl₃ to DMF can lead to an incomplete formation of the Vilsmeier reagent. A common molar ratio is 1:1.2 of indole to POCl₃ in an excess of DMF as the solvent.

  • Inert Atmosphere: The reaction is sensitive to moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent the hydrolysis of the Vilsmeier reagent and other side reactions.

Q2: I am observing the formation of a significant amount of a nitrile byproduct. How can I prevent this?

A2: The formation of 3-cyanoindole derivatives is a known side reaction in Vilsmeier-Haack reactions. This occurs when the intermediate iminium salt reacts with nitrogen-containing impurities or under certain work-up conditions. To mitigate this:

  • High-Purity Reagents: Use high-purity, anhydrous solvents and freshly distilled reagents to minimize nitrogen-containing impurities.

  • Controlled Work-up: Quench the reaction with ice-cold water or a saturated sodium bicarbonate solution. Avoid using ammonia-based quenching agents, as they can react with the intermediate to form the nitrile.

Q3: The purification of my product is challenging, and I am getting an oily or tarry crude product. What are the best purification strategies?

A3: Purification can be challenging due to the presence of polar byproducts and unreacted starting materials.

  • Column Chromatography: Silica gel column chromatography is the most effective method for purification. A gradient elution with a mixture of hexane and ethyl acetate is typically successful. Start with a low polarity eluent (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.

  • Recrystallization: After column chromatography, recrystallization can further purify the product. Suitable solvent systems include ethanol/water or ethyl acetate/hexane.

  • Proper Work-up: A thorough aqueous work-up is essential to remove inorganic salts and polar impurities before chromatography. This includes washing the organic extract with water, saturated sodium bicarbonate solution, and brine.

Troubleshooting Guide: Vilsmeier-Haack Reaction
Issue Potential Cause Recommended Solution
Low or No Product Yield Impure or wet reagents (DMF, POCl₃).Use freshly distilled, anhydrous DMF and high-purity POCl₃.
Incorrect reaction temperature.Maintain 0-5 °C during Vilsmeier reagent formation. Optimize formylation temperature (room temperature to 80-90 °C).
Insufficient reaction time.Monitor the reaction progress by TLC to determine the optimal reaction time.
Inadequate inert atmosphere.Ensure the reaction is conducted under a dry nitrogen or argon atmosphere.
Formation of Nitrile Byproduct Presence of nitrogen-containing impurities.Use high-purity reagents and solvents.
Inappropriate work-up conditions.Quench with ice-cold water or saturated sodium bicarbonate solution, not ammonia.
Difficult Purification (Oily/Tarry Product) Incomplete reaction or significant side reactions.Optimize reaction conditions to drive the reaction to completion and minimize byproducts.
Improper work-up.Perform a thorough aqueous work-up to remove salts and polar impurities.
Unsuitable purification method.Utilize silica gel column chromatography with a hexane/ethyl acetate gradient, followed by recrystallization.

III. Synthesis of Starting Material: 5-Chloro-2-methylindole via Fischer Indole Synthesis

The purity of the starting 5-chloro-2-methylindole is paramount for a successful Vilsmeier-Haack reaction. The Fischer indole synthesis is a reliable method for its preparation.[1]

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to control in the Fischer indole synthesis?

A1: The key parameters are:

  • Acid Catalyst: A variety of Brønsted and Lewis acids can be used. Common choices include zinc chloride (ZnCl₂), polyphosphoric acid (PPA), or p-toluenesulfonic acid (PTSA). The choice of catalyst can significantly affect the reaction rate and yield.

  • Temperature: The reaction is typically carried out at elevated temperatures, often at the reflux temperature of the chosen solvent.[2]

  • Solvent: Ethanol, acetic acid, or toluene are commonly used solvents.

Q2: What are common side reactions in the Fischer indole synthesis?

A2: The main side reaction is the cleavage of the N-N bond in the hydrazone intermediate, which can lead to the formation of 4-chloroaniline and other byproducts. Running the reaction under an inert atmosphere and avoiding excessively high temperatures can help minimize these side reactions.

Troubleshooting Guide: Fischer Indole Synthesis
Issue Potential Cause Recommended Solution
Low Yield of 5-chloro-2-methylindole Impure starting materials (4-chlorophenylhydrazine, acetone).Ensure the purity of starting materials; purify if necessary.
Suboptimal acid catalyst or concentration.Screen different Brønsted and Lewis acids to find the most effective catalyst.
Incorrect reaction temperature or time.Optimize the reaction temperature and monitor by TLC to determine the ideal reaction time.
Significant Side Product Formation Cleavage of the N-N bond in the hydrazone.Use an inert atmosphere and avoid excessively high temperatures or prolonged reaction times.

IV. Experimental Protocols

Protocol 1: Synthesis of 5-Chloro-2-methylindole

This protocol is a general guideline for the Fischer indole synthesis of the starting material.

Materials:

  • 4-chlorophenylhydrazine hydrochloride

  • Acetone

  • Ethanol

  • Concentrated Sulfuric Acid (or another suitable acid catalyst)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 4-chlorophenylhydrazine hydrochloride (1 equivalent) in ethanol.

  • Add acetone (1.1 equivalents) dropwise to the solution at room temperature and stir for 1-2 hours to form the hydrazone.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to obtain pure 5-chloro-2-methylindole.

Protocol 2: Synthesis of this compound

This protocol outlines the Vilsmeier-Haack formylation of 5-chloro-2-methylindole.

Materials:

  • 5-chloro-2-methylindole

  • Anhydrous N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Ice-cold water

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous DMF.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 5 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 5-chloro-2-methylindole (1 equivalent) in a minimal amount of anhydrous DCM.

  • Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction may require heating (e.g., to 80-90 °C for several hours) for completion. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture into a beaker of ice-cold water with vigorous stirring.

  • Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield this compound.

V. Product Characterization

Confirming the identity and purity of the final product is a critical step.

Property Value
Molecular Formula C₁₀H₈ClNO
Molecular Weight 193.63 g/mol
Appearance Typically a white to off-white or pale yellow solid.
Melting Point Literature values vary, but a range of 210-216 °C has been reported for similar compounds.[3]
¹H NMR Expect signals for the indole NH proton (broad singlet, downfield), the aldehyde proton (singlet, ~10 ppm), aromatic protons on the indole ring, and the methyl group protons (singlet, ~2.5 ppm).
¹³C NMR Expect signals for the aldehyde carbonyl carbon (~185 ppm), and distinct signals for the carbon atoms of the indole ring.
IR Spectroscopy Look for characteristic peaks for the N-H stretch (~3300 cm⁻¹), C=O stretch of the aldehyde (~1650-1680 cm⁻¹), and C-Cl stretch.

VI. Visualizing the Workflow

Fischer Indole Synthesis Workflow

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification start1 4-Chlorophenylhydrazine step1 Hydrazone Formation (Ethanol, RT) start1->step1 start2 Acetone start2->step1 step2 Acid-Catalyzed Cyclization (e.g., H₂SO₄, Reflux) step1->step2 step3 Neutralization (NaHCO₃ soln) step2->step3 step4 Extraction (Ethyl Acetate) step3->step4 step5 Purification (Column Chromatography) step4->step5 product 5-Chloro-2-methylindole step5->product

Caption: Workflow for the Fischer Indole Synthesis of the starting material.

Vilsmeier-Haack Reaction Workflow

Vilsmeier_Haack_Reaction cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Work-up & Purification reagent1 DMF reagent_formation Formation at 0-5 °C reagent1->reagent_formation reagent2 POCl₃ reagent2->reagent_formation formylation Addition of Indole & Reaction (RT to 90 °C) reagent_formation->formylation indole 5-Chloro-2-methylindole indole->formylation workup1 Aqueous Quench (Ice-water) formylation->workup1 workup2 Neutralization (NaHCO₃ soln) workup1->workup2 workup3 Extraction & Purification workup2->workup3 product This compound workup3->product

Caption: Workflow for the Vilsmeier-Haack synthesis of the target compound.

VII. References

  • BenchChem. (2025). Application Notes: Fischer Indole Synthesis of 5-chloro-3-ethyl-2-methyl-1H-indole. --INVALID-LINK--

  • Fei, H. Y., Yu, J. T., Jiang, Y., Guo, H., & Cheng, J. (2013). Copper-catalyzed aerobic oxidative C–H amination of N,N-dimethylanilines with indoles. Organic & Biomolecular Chemistry, 11(41), 7092-7095.

  • Wikipedia. (2023). Fischer indole synthesis. --INVALID-LINK--

  • Zhang, L., Peng, C., Zhao, D., Wang, Y., Fu, H. J., Shen, Q., & Li, J. X. (2012). Copper-catalyzed aerobic oxidative C–H/N–H annulation of N,N-dimethylanilines with terminal alkynes to construct indoles. Chemical Communications, 48(46), 5928-5930.

  • Echemi. (n.d.). 5-CHLORO-3-METHYL-1H-INDOLE-2-CARBALDEHYDE. --INVALID-LINK--

  • SciSpace. (2003). Fischer indole synthesis in the absence of a solvent. --INVALID-LINK--

  • Alfa Chemistry. (n.d.). Fischer Indole Synthesis. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for ¹H and ¹³C NMR Analysis of 5-Chloro-Indole Derivatives. --INVALID-LINK--

  • Santa Cruz Biotechnology. (n.d.). 5-Chloro-3-methyl-1H-indole-2-carbaldehyde. --INVALID-LINK--

  • Sunway Pharm Ltd. (n.d.). 5-Chloro-3-methyl-1h-indole-2-carbaldehyde. --INVALID-LINK--

  • Der Pharma Chemica. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. --INVALID-LINK--

  • PubChem. (n.d.). 5-chloro-1H-indole-3-carbaldehyde. --INVALID-LINK--

  • Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. --INVALID-LINK--

  • Heterocyclic Letters. (2014). SYNTHESIS CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NOVEL 5-((3-((2-(4-PHENYLTHIAZOLE-2-YL)HYDRAZONO)METHYL)-1H-INDOL-1 -YL)METHYL)-1,3,4-OXADIAZOLE-2(3H)-THIONE. --INVALID-LINK--

  • PubChem. (n.d.). Indole-3-Carboxaldehyde. --INVALID-LINK--

  • International Journal of Scientific Research in Chemistry. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. --INVALID-LINK--

  • Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. --INVALID-LINK--

  • National Center for Biotechnology Information. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. --INVALID-LINK--

  • Indian Journal of Chemistry. (2004). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. --INVALID-LINK--

References

Technical Support Center: Navigating Solubility Challenges with 5-Chloro-2-methyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Chloro-2-methyl-1H-indole-3-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile indole derivative in their synthetic workflows. It is a common observation that substituted indoles, particularly those with halogen and aldehyde functionalities, can present significant solubility challenges. This guide provides a comprehensive framework for identifying, quantifying, and overcoming these issues to ensure robust and reproducible reaction outcomes.

Part 1: Frequently Asked Questions (FAQs)

Here, we address the most common initial queries regarding the solubility and handling of this compound.

Q1: I am having difficulty dissolving this compound in my reaction solvent. Is this a known issue?

A1: Yes, it is not uncommon for substituted indole-3-carbaldehydes to exhibit limited solubility in various organic solvents. The planar, crystalline nature of the indole core, combined with the polar aldehyde group and the electron-withdrawing chloro substituent, can lead to strong intermolecular interactions and thus, lower solubility. The solubility profile can also be influenced by the purity and crystalline form of your specific batch of the material.

Q2: Which solvents are generally recommended for reactions involving this compound?

A2: Based on the polarity and functional groups of this compound, polar aprotic solvents are typically the first choice. These include:

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Tetrahydrofuran (THF)

  • Acetonitrile (ACN)

For the related, unsubstituted indole-3-carbaldehyde, it is known to be soluble in polar organic solvents like methanol and ethanol, but has limited solubility in non-polar solvents such as hexane and toluene.[1] For reactions such as the Vilsmeier-Haack formylation, which is a common method for synthesizing such compounds, DMF is often used as both a reagent and a solvent, and heating is frequently employed to ensure dissolution.[2][3][4]

Q3: My reaction appears to be stalling or incomplete. Could this be related to solubility?

A3: Absolutely. Poor solubility of a starting material can lead to a number of issues in a chemical reaction:

  • Reduced Reaction Rate: If the substrate is not fully dissolved, the reaction can only occur at the surface of the solid particles, leading to a significantly slower reaction rate.

  • Low Conversion and Yield: A portion of your starting material may remain undissolved and unreacted, resulting in incomplete conversion and lower yields.

  • Inconsistent Results: The rate of dissolution can vary between experiments depending on factors like stirring rate and particle size, leading to poor reproducibility.

Q4: Can I simply heat the reaction mixture to improve solubility?

A4: Heating is a common and often effective technique to increase the solubility of organic compounds. Many protocols for reactions involving indole derivatives, such as the Vilsmeier-Haack reaction, specify elevated temperatures.[5] However, this approach must be taken with caution. You should consider the thermal stability of your reactants, reagents, and the desired product. Unwanted side reactions or decomposition can occur at higher temperatures. It is always advisable to first consult the literature for the thermal stability of your specific compound or related structures.

Part 2: Troubleshooting Guide - From Problem to Solution

This section provides a systematic approach to diagnosing and solving solubility-related problems in your reactions.

Step 1: Quantify the Problem - Determining the Solubility of Your Compound

Before attempting to troubleshoot a reaction, it is crucial to understand the solubility limits of your specific batch of this compound in the solvents you intend to use. The "shake-flask" method is a reliable and straightforward technique for this purpose.

Objective: To determine the approximate solubility of this compound in various organic solvents at a given temperature (e.g., room temperature).

Materials:

  • This compound

  • A selection of relevant organic solvents (e.g., DMF, DMSO, THF, ACN, Ethanol)

  • Small, sealable glass vials

  • Analytical balance

  • Vortex mixer and/or magnetic stirrer

  • Thermostatically controlled shaker or water bath

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible membrane)

  • HPLC or UV-Vis spectrophotometer for analysis

Procedure:

  • Preparation: Accurately weigh a small, excess amount of this compound (e.g., 10-20 mg) into a series of labeled vials. The key is to have undissolved solid remaining after equilibration.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each solvent to be tested into the corresponding vial.

  • Equilibration: Seal the vials tightly and place them in a shaker or on a stirrer at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed until the excess solid has settled.

  • Sample Collection: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

  • Dilution and Analysis: Accurately dilute the filtered solution with a suitable solvent and analyze the concentration of the dissolved compound using a pre-calibrated HPLC or UV-Vis method.

  • Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Data Presentation:

SolventTemperature (°C)Solubility (mg/mL)Observations
DMF25Experimental ValueClear solution, slight warming observed upon initial mixing.
DMSO25Experimental ValueReadily dissolves.
THF25Experimental ValueModerate solubility, may require stirring.
Acetonitrile25Experimental ValueLower solubility compared to DMF/DMSO.
Ethanol25Experimental ValueLimited solubility at room temperature.
Step 2: Implementing Solutions - Strategies to Enhance Solubility in Reactions

Once you have a better understanding of your compound's solubility, you can employ one or more of the following strategies to improve your reaction outcomes.

If the solubility in your primary reaction solvent is low, a co-solvent system can be highly effective. A co-solvent is a second, miscible solvent added in a smaller proportion to the primary solvent to increase the overall solvating power of the mixture.[1]

When to use this strategy: When your compound has poor solubility in the ideal primary solvent for your reaction, but is more soluble in another solvent that is compatible with your reaction conditions.

Experimental Protocol: A Co-solvent Approach

  • Select a Co-solvent: Choose a co-solvent in which your compound exhibits higher solubility and that will not interfere with your reaction chemistry. For example, if your primary solvent is THF, a small amount of DMF or DMSO could be used as a co-solvent.

  • Determine the Optimal Ratio: Experiment with different ratios of the primary solvent to the co-solvent (e.g., 10:1, 5:1, 3:1).

  • Procedure:

    • In your reaction vessel, first, dissolve the this compound in the minimum required amount of the co-solvent (e.g., DMF).

    • Once fully dissolved, add the primary reaction solvent (e.g., THF).

    • Proceed with the addition of other reagents as per your standard protocol.

G cluster_0 Solvent Optimization Workflow A Low solubility in primary solvent (e.g., THF) B Identify a compatible co-solvent with high solubility (e.g., DMF) A->B C Dissolve substrate in minimal co-solvent B->C D Add primary solvent to the dissolved substrate C->D E Proceed with reaction D->E

Caption: Workflow for using a co-solvent system.

As previously discussed, increasing the reaction temperature is a straightforward way to enhance solubility.

When to use this strategy: When your compound's solubility increases significantly with temperature and your reaction components are thermally stable.

Experimental Protocol: Elevated Temperature Reaction

  • Assemble your reaction under an inert atmosphere if required.

  • Add the solvent and begin stirring.

  • Add the this compound .

  • Gradually heat the mixture with good stirring until the solid is fully dissolved.

  • Once a homogenous solution is achieved, add the other reagents.

  • Maintain the temperature for the duration of the reaction.

Caution: Always monitor for any signs of decomposition (e.g., color change to dark brown or black) when heating.

Ultrasonic baths can be used to provide energy to the system, which can help to break up solid aggregates and accelerate the dissolution process.

When to use this strategy: For compounds that are slow to dissolve, sonication can be applied at the beginning of the reaction to achieve a homogenous solution more quickly.

Experimental Protocol: Sonication-Assisted Dissolution

  • Combine the this compound and the solvent in your reaction flask.

  • Place the flask in an ultrasonic bath and sonicate until the solid is fully dissolved.

  • Remove the flask from the bath and proceed with the reaction.

Step 3: Case Study - Troubleshooting a Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich heterocycles, including indoles.[2][3][4] However, the insolubility of the starting indole can be a source of low yield and reproducibility.

Reaction: Formylation of 5-Chloro-2-methyl-1H-indole to produce this compound.

Common Problem: Low yield of the desired product, with recovery of unreacted starting material.

Troubleshooting Workflow:

Caption: Decision-making flowchart for troubleshooting a Vilsmeier-Haack reaction.

Optimized Protocol for Vilsmeier-Haack Formylation:

  • Dissolution of Starting Material: In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 5-Chloro-2-methyl-1H-indole and anhydrous DMF.

  • Ensure Complete Dissolution: Stir the mixture at room temperature. If the indole does not fully dissolve, gently warm the mixture to 40-50 °C until a clear solution is obtained.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Formation of Vilsmeier Reagent: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled solution, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 2-4 hours, or as determined by TLC monitoring.

  • Workup: Carefully quench the reaction by pouring it onto crushed ice, followed by neutralization with an aqueous base (e.g., NaOH or NaHCO₃) to precipitate the product.

  • Isolation: Collect the solid product by filtration, wash with water, and dry under vacuum.

By ensuring the complete dissolution of the starting material before the addition of the formylating agent, you can significantly improve the yield and consistency of your Vilsmeier-Haack reaction.

References

Technical Support Center: Characterization of 5-Chloro-2-methyl-1H-indole-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Molecular Characterization

Welcome to the technical support guide for the characterization of 5-Chloro-2-methyl-1H-indole-3-carbaldehyde and its derivatives. This resource is designed for researchers, medicinal chemists, and drug development professionals who work with this important class of heterocyclic compounds. Indole-3-carbaldehydes are versatile synthetic intermediates, but their unique electronic and structural properties can present specific challenges during analysis.[1][2] This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental physical and chemical properties of the parent compound, this compound?

This compound is typically a white to yellow or brown solid.[1][3] Its structure, featuring an electron-withdrawing chlorine atom and an aldehyde group on the indole scaffold, dictates its properties.

PropertyValueSource
CAS Number 57335-86-1[3]
Molecular Formula C₁₀H₈ClNO[3]
Molecular Weight 193.63 g/mol [3]
Appearance White to yellow/brown solid[1]
Melting Point ~213-216 °C (for 5-chloro analog)[4]
Solubility Soluble in DMSO and DMF (~30 mg/mL); sparingly soluble in aqueous buffers.[5]

For practical laboratory work, dissolving the compound first in a minimal amount of DMSO before diluting with an aqueous buffer is recommended for achieving maximum solubility in semi-aqueous solutions.[5]

Q2: What are the optimal storage conditions to ensure the stability of these aldehyde derivatives?

Aldehydes, particularly on an electron-rich indole ring, can be susceptible to oxidation. The indole N-H can also participate in various reactions. To maintain sample integrity, the following storage conditions are strongly recommended:

ParameterRecommended ConditionRationale
Temperature -20°C, in a sealed container.Minimizes the rate of chemical degradation, including oxidation and potential self-condensation.[6]
Atmosphere Under an inert gas (Argon or Nitrogen).Prevents oxidation of the sensitive aldehyde group to the corresponding carboxylic acid.[6]
Light In an amber vial or otherwise protected from light.Prevents light-catalyzed degradation pathways.[6]
Moisture In a tightly sealed container, preferably in a desiccator.The imine-like character of the pyrrole ring can make some derivatives susceptible to hydrolysis.[6]
Q3: What are the most common impurities I should expect to see during synthesis and purification?

Aside from starting materials, the most common impurities arise from side reactions or degradation. These typically include:

  • Carboxylic Acids: Formed from the oxidation of the aldehyde group. This is often the most prevalent impurity if the compound is exposed to air.[7]

  • Starting Materials: Unreacted substituted anilines or other precursors from the synthesis (e.g., Vilsmeier-Haack or other formylation reactions).[8][9]

  • Self-Condensation Products: Aldol-type condensation products can form, especially under basic conditions.[7]

  • Regioisomers: Depending on the synthetic route, other isomers may form, which can be challenging to separate.

Troubleshooting Guide: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural elucidation. However, the specific features of these indole derivatives can lead to common spectral challenges.

Q1: The N-H proton signal in my ¹H NMR spectrum is very broad, shifted, or completely absent. Why is this happening and what can I do?

This is a classic issue for indole derivatives. The N-H proton (H1) is acidic and undergoes chemical exchange with residual water in the NMR solvent or with other molecules. Its chemical shift is highly sensitive to solvent, concentration, and temperature.[10]

  • Causality: The rate of proton exchange affects the signal's appearance. Fast exchange averages the signal with the solvent, often causing it to disappear into the baseline. Intermediate exchange rates lead to significant broadening.

  • Troubleshooting Steps:

    • Use Dry Solvent: Employ freshly opened or properly dried NMR solvent (e.g., DMSO-d₆, which can form hydrogen bonds and sharpen the N-H signal, or rigorously dried CDCl₃).

    • Lower the Temperature: Acquiring the spectrum at a lower temperature can slow the exchange rate, often resulting in a sharper signal.

    • Add D₂O: A definitive test is to add a drop of D₂O to the NMR tube and re-acquire the spectrum. The N-H signal will disappear due to rapid exchange with deuterium, confirming its identity.

Q2: The aromatic proton signals (H4, H6, H7) are complex and overlapping. How can I achieve better signal dispersion and make confident assignments?

The protons on the benzene portion of the indole ring often resonate in a narrow chemical shift range (typically δ 7.0-8.0 ppm), leading to overlapping multiplets.

  • Causality: The electronic effects of the chloro, methyl, and aldehyde groups influence the entire aromatic system, but the resulting chemical shift differences can be small.

  • Troubleshooting & Advanced Methods:

    • Use a Higher Field Spectrometer: Moving from a 400 MHz to a 600 MHz or higher spectrometer will increase signal dispersion, often resolving the overlap.

    • Change Solvents: Switching from CDCl₃ to a more coordinating solvent like DMSO-d₆ or Acetone-d₆ can induce differential shifts in the proton resonances, potentially resolving the overlap.

    • Perform 2D NMR Experiments:

      • COSY (Correlation Spectroscopy): This is essential. It will show correlations between adjacent protons (e.g., H6 coupling to H7 and H4), allowing you to trace the connectivity within the spin system.

      • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): Useful for identifying protons that are close in space. For example, the aldehyde proton (CHO) should show a NOE to the H4 proton.

      • HSQC/HMBC (Heteronuclear Correlation): Correlating protons to their attached carbons (HSQC) and to carbons 2-3 bonds away (HMBC) provides unambiguous assignments. The aldehyde proton will show an HMBC correlation to C3, C3a, and C4.[11]

Workflow for Unambiguous NMR Signal Assignment

Chromatography_Troubleshooting start Run TLC (e.g., 30% EtOAc/Hex) result Observe Spot Shape & Rf start->result streaking Streaking or Tailing? result->streaking rf_value Rf too low (<0.1)? streaking->rf_value No add_tea Add 1% TEA to Eluent streaking->add_tea Yes good_sep Good Separation (Rf 0.2-0.4, no streaking) rf_value->good_sep No increase_polarity Increase Polarity (e.g., 5% MeOH/DCM) rf_value->increase_polarity Yes check_stability Check Stability on Silica (2D TLC) good_sep->check_stability add_tea->result increase_polarity->result run_column Proceed to Column Chromatography check_stability->run_column

References

Technical Support Center: Scaling the Synthesis of 5-Chloro-2-methyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide serves as a dedicated support center for researchers, chemists, and process development professionals engaged in the synthesis of 5-Chloro-2-methyl-1H-indole-3-carbaldehyde. This valuable intermediate is a cornerstone in the development of various pharmaceutical agents, and its efficient, scalable synthesis is critical. This document moves beyond a simple recitation of steps to provide a deeper understanding of the process, focusing on the widely-used Vilsmeier-Haack reaction. Here, we address common challenges, offer practical troubleshooting advice, and explain the chemical principles underpinning key procedural choices to ensure a successful and scalable synthesis.

Introduction: The Significance of this compound

This compound is a key heterocyclic building block.[1] Its structure, featuring a chlorinated indole core with a reactive aldehyde group at the C3 position, makes it a versatile precursor for more complex molecules in medicinal chemistry and drug discovery.[1][2] Derivatives of this scaffold are investigated for a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] The reliable, large-scale production of this intermediate is therefore a crucial first step in many drug development pipelines.

The most prevalent and scalable method for introducing the C3-aldehyde group onto the indole nucleus is the Vilsmeier-Haack reaction.[1][3] This reaction utilizes a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to effect an electrophilic formylation on the electron-rich indole ring.[4][5]

Core Synthesis Workflow: The Vilsmeier-Haack Reaction

The overall transformation involves the reaction of 5-Chloro-2-methyl-1H-indole with the Vilsmeier reagent, followed by aqueous work-up to hydrolyze the intermediate iminium salt to the desired aldehyde.

G cluster_start Starting Materials cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification SM1 5-Chloro-2-methyl-1H-indole Formylation Formylation Reaction (Electrophilic Attack at C3) SM1->Formylation SM2 DMF (Solvent/Reagent) VR Vilsmeier Reagent Formation (Exothermic) SM2->VR SM3 POCl3 (Reagent) SM3->VR VR->Formylation Quench Quenching (e.g., Ice/Water) Formylation->Quench Neutralize Neutralization (e.g., NaHCO3/NaOH) Quench->Neutralize Filter Filtration Neutralize->Filter Recrystallize Recrystallization Filter->Recrystallize Product Pure Product Recrystallize->Product

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the formylation of substituted indoles and serves as a robust starting point for laboratory-scale synthesis.[6]

Materials:

  • 5-Chloro-2-methyl-1H-indole (1.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃, 1.5 eq)

  • Dichloromethane (DCM, optional solvent)

  • Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution or other suitable base

  • Deionized Water

Procedure:

  • Vilsmeier Reagent Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous DMF (approx. 3-4 volumes relative to POCl₃). Cool the flask to 0 °C in an ice-salt bath. Slowly add POCl₃ (1.5 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The formation of the Vilsmeier reagent is exothermic. Stir the resulting mixture at 0-5 °C for 30-45 minutes.

  • Formylation Reaction: Dissolve 5-Chloro-2-methyl-1H-indole (1.0 eq) in a minimal amount of anhydrous DMF or DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting indole is consumed (typically 2-4 hours).

  • Work-up: Once the reaction is complete, cool the mixture back to room temperature. Carefully and slowly pour the reaction mixture onto a stirred slurry of crushed ice and water. This hydrolysis step is also exothermic.

  • Neutralization and Precipitation: Stir the aqueous mixture vigorously. Slowly add a saturated solution of sodium bicarbonate or a 10-20% aqueous sodium hydroxide solution until the pH reaches 8-9.[7] The product will precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts.

  • Drying and Purification: Dry the crude product under vacuum. For higher purity, the solid can be recrystallized from a suitable solvent such as ethanol or an ethyl acetate/hexane mixture.[7]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and scale-up.

Q1: My reaction yield is very low. What are the likely causes?

Low yield is the most common complaint. The cause can usually be traced to one of several factors.

G cluster_causes Potential Causes cluster_solutions Recommended Solutions Start Problem: Low Product Yield C1 Moisture Contamination Start->C1 C2 Suboptimal Temperature Start->C2 C3 Incomplete Reaction Start->C3 C4 Side Reactions/ Polymerization Start->C4 S1 Use anhydrous solvents (especially DMF). Dry glassware thoroughly. Run under inert (N2/Ar) atmosphere. C1->S1 S2 Maintain low temp (0-10°C) during Vilsmeier reagent formation & addition. Optimize reaction temp (e.g., 40-80°C) post-addition. C2->S2 S3 Increase reaction time or temperature. Monitor closely by TLC/LC-MS to confirm completion. C3->S3 S4 Avoid excessively high temperatures. Ensure rapid and efficient work-up. Protect indole nitrogen if necessary. C4->S4

Caption: Troubleshooting logic for addressing low product yield.

  • Expertise & Causality: The Vilsmeier reagent is highly reactive towards water. Any moisture in the DMF, indole solution, or reaction flask will quench the reagent, rendering it inactive for formylation and drastically reducing the yield.[7] Similarly, indoles are known to be sensitive to strongly acidic conditions and can polymerize, especially at elevated temperatures, leading to the formation of dark, intractable tars.[8]

Q2: The reaction mixture turned dark black/brown, and I isolated a tar-like substance instead of a clean solid. Why?

This is indicative of indole polymerization or decomposition.

  • Potential Cause: Indoles, particularly electron-rich ones, are susceptible to acid-catalyzed self-polymerization or trimerization.[8] The highly acidic environment of the Vilsmeier-Haack reaction can promote these side reactions, especially if the reaction temperature is too high or the reaction time is excessively long.

  • Recommended Solution:

    • Strict Temperature Control: Do not allow the temperature to exceed the optimized range. The initial formation of the Vilsmeier reagent and the subsequent addition of the indole should be done at low temperatures (0-10 °C).

    • Minimize Reaction Time: Monitor the reaction closely using TLC. Once the starting material is consumed, proceed to the work-up without unnecessary delay.

    • Inert Atmosphere: Conducting the reaction under a dry, inert atmosphere (Nitrogen or Argon) can help prevent oxidative side reactions that contribute to color formation.[7]

Q3: During work-up, the product oiled out instead of precipitating as a solid. How can I isolate it?

This is a common issue, especially if impurities are present that act as an oiling agent.

  • Recommended Solution:

    • Extraction: If oiling occurs, instead of filtration, perform a liquid-liquid extraction. Extract the aqueous mixture multiple times with a suitable organic solvent like ethyl acetate or dichloromethane.[9]

    • Wash and Dry: Combine the organic layers, wash with brine to remove excess water, and dry over an anhydrous drying agent like sodium sulfate (Na₂SO₄).

    • Solvent Removal: Concentrate the dried organic solution under reduced pressure to obtain the crude product, which can then be purified by recrystallization or column chromatography.

Q4: I am planning to scale this reaction from 10g to 500g. What are the critical safety and process considerations?

Scaling up introduces significant challenges, primarily related to heat management and material handling.

  • Key Scale-Up Considerations:

ParameterLaboratory Scale (1-10 g)Pilot/Production Scale (100g+)Rationale & Expert Insight
Heat Transfer Surface area to volume ratio is high; cooling with an ice bath is sufficient.Surface area to volume ratio is low; heat removal is a major challenge.The formation of the Vilsmeier reagent and the subsequent hydrolysis are highly exothermic. Inadequate cooling on a large scale can lead to a thermal runaway. A jacketed reactor with controlled coolant flow is mandatory.
Reagent Addition Manual addition via dropping funnel is acceptable.Controlled addition via a calibrated pump is essential.Slow, controlled addition of POCl₃ is critical to manage the exotherm. A sudden addition on a large scale can be extremely dangerous.
Quenching/Work-up Pouring reaction mixture onto ice."Reverse quench": Add the quenching solution (e.g., cold water) to the reaction mixture under vigorous stirring and cooling.Adding the reaction mass to water can create localized "hot spots." A reverse quench allows for better temperature control throughout the bulk of the mixture.
Precipitation Rapid precipitation upon neutralization.May require controlled temperature, seeding, and aging to achieve good crystal form and avoid oiling.Proper crystallization is key for filtration efficiency and purity. Controlled cooling and seeding can prevent the formation of fine particles or oils that are difficult to filter.
  • Continuous Flow Synthesis: For industrial-scale production, transitioning to a continuous flow process can offer significant safety and efficiency advantages.[10] Flow chemistry allows for precise control over reaction temperature and time, minimizing side reactions and safely handling highly reactive intermediates.[10]

References

Preventing degradation of 5-Chloro-2-methyl-1H-indole-3-carbaldehyde during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Chloro-2-methyl-1H-indole-3-carbaldehyde. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable synthetic intermediate. As a substituted indole aldehyde, this compound is a versatile building block in medicinal chemistry and organic synthesis, often utilized in the development of novel therapeutic agents[1]. However, its chemical structure, featuring both an indole nucleus and a reactive aldehyde group, renders it susceptible to degradation if not stored and handled correctly.

This guide provides in-depth troubleshooting advice and best practices rooted in the fundamental chemical principles governing the stability of indole and aldehyde functionalities. By understanding the mechanisms of degradation, you can proactively protect your material, ensure the reproducibility of your experimental results, and prevent the loss of valuable resources.

Section 1: Understanding the Chemistry of Degradation

The stability of this compound is influenced by several environmental factors. The primary pathways of degradation involve oxidation, photodegradation, and hydrolysis.

  • Oxidation: The aldehyde functional group (–CHO) is highly susceptible to oxidation, converting it into the corresponding carboxylic acid (–COOH)[2]. This is the most common degradation pathway, accelerated by the presence of atmospheric oxygen. The indole ring itself can also undergo oxidation, leading to the formation of colored byproducts like isatin or indoxyl derivatives[3][4].

  • Photodegradation: Indole derivatives are known to be photolabile and can degrade upon exposure to UV or even ambient light[5][6]. This light-induced degradation can involve complex photo-oxidation reactions, leading to a variety of impurities and a noticeable change in the material's color.

  • Hydrolysis & Moisture Effects: While the indole ring is relatively stable against hydrolysis, absorbed moisture can have significant physical and chemical consequences. High humidity can cause the powder to clump, making accurate weighing difficult[7]. Over extended periods, especially in non-neutral pH conditions, moisture can facilitate hydrolytic degradation pathways[7][8].

  • Thermal Degradation: Like most chemical reactions, degradation processes are accelerated by elevated temperatures. Storing the compound at room temperature or higher will significantly shorten its shelf-life[8][9].

main_compound 5-Chloro-2-methyl-1H- indole-3-carbaldehyde oxidized_acid 5-Chloro-2-methyl-1H- indole-3-carboxylic Acid main_compound->oxidized_acid  Air (O₂) / Heat photo_products Colored Photo-Oxidation Byproducts main_compound->photo_products  UV / Visible Light hydrolysis_products Hydrolytic & Clumped Material main_compound->hydrolysis_products  Humidity / Moisture

Caption: Key degradation pathways for this compound.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the storage and use of this compound in a question-and-answer format.

Q1: My vial of this compound, which was originally a yellow powder, has darkened to a brown color. What happened and is it still usable?

A: A color change from yellow to brown is a strong indicator of degradation, most likely due to oxidation and/or photodegradation[1]. The formation of highly conjugated, colored impurities is a common result of these processes.

  • Causality: This typically occurs due to improper storage, such as exposure to air and light. Even small amounts of oxygen in the headspace of the vial over time can cause oxidation.

  • Recommended Action: The purity of the compound is now questionable. Before use in any experiment, you must re-analyze the material's purity using an appropriate analytical technique like HPLC or NMR. For critical applications, it is highly recommended to use a fresh, un-degraded lot of the compound to ensure reliable and reproducible results.

Q2: The powder in my container has become clumpy and hard. What is the cause?

A: Clumping is a direct result of moisture absorption from the atmosphere[7]. This indicates that the container was not sealed properly or was opened frequently in a humid environment.

  • Causality: Indole derivatives can be hygroscopic. The absorbed water acts as a plasticizer, causing the powder particles to stick together. This can also accelerate chemical degradation, such as hydrolysis[7].

  • Recommended Action: The presence of moisture compromises the compound's purity and makes accurate weighing nearly impossible. You can attempt to dry the material under a high vacuum for several hours. However, you must re-verify its purity and structure by analytical methods (e.g., HPLC, melting point) before use. A depressed and broadened melting point range is a classic sign of impurity due to absorbed moisture[7].

Q3: My reaction yields are inconsistent or lower than expected when using an older bottle of this compound. Could storage be the issue?

A: Absolutely. This is a classic symptom of using a degraded starting material.

  • Causality: If the compound has degraded (e.g., via oxidation to the carboxylic acid), the actual percentage of the desired aldehyde in the bottle is lower than stated on the label. This directly leads to a lower molar amount of reactant being added to your experiment, resulting in reduced product yield.

  • Recommended Action: Always perform a quick quality check on older reagents before a critical synthesis. A simple Thin Layer Chromatography (TLC) analysis against a newer standard or a melting point determination can provide a rapid assessment of purity. If degradation is suspected, a quantitative analysis (e.g., qNMR or HPLC with a standard curve) is necessary to determine the actual purity.

start Observe Issue with Compound (e.g., Low Yield, Color Change) visual Visual Inspection: Color Change or Clumping? start->visual analytical Analytical Check: Unexpected TLC/HPLC/NMR peaks? start->analytical color_change YES: Likely Oxidation/ Photodegradation visual->color_change Color Change clumping YES: Moisture Absorption visual->clumping Clumping no_issue NO: Issue may be elsewhere in protocol visual->no_issue No impurity YES: Degradation Confirmed analytical->impurity analytical->no_issue No retest Re-test Purity (HPLC, NMR, MP) color_change->retest clumping->retest impurity->retest discard Discard or Purify if Purity is <95% retest->discard

Caption: Troubleshooting workflow for suspected compound degradation.

Section 3: Best Practices for Storage and Handling (FAQs)

Q1: What are the ideal conditions for the long-term storage of this compound?

A: To maximize shelf-life and maintain purity, the compound must be protected from air, light, moisture, and heat. The ideal conditions are summarized below.

ParameterRecommended ConditionRationale
Temperature -20°C in a non-cycling freezer[8].Minimizes the rate of all chemical degradation pathways.
Atmosphere Under an inert gas (Argon or Nitrogen)[10][11].Prevents the oxidation of the aldehyde group to a carboxylic acid.
Light Store in an amber glass vial, inside a secondary opaque container[12][13].Prevents light-catalyzed degradation reactions.
Moisture Tightly sealed container, stored inside a desiccator if possible[7][14].Prevents moisture absorption, clumping, and potential hydrolysis.

Q2: How should I handle the compound when weighing it out for an experiment?

A: Proper handling is crucial to prevent contamination and degradation of the bulk material.

  • Allow the sealed container to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold powder.

  • If possible, handle the compound in a glovebox or under a gentle stream of inert gas.

  • Use clean, dry spatulas and weighing instruments.

  • Work quickly to minimize the compound's exposure time to air and light.

  • Immediately after dispensing the required amount, flush the vial's headspace with an inert gas (e.g., argon), securely reseal the cap, and wrap the cap with paraffin film for an extra tight seal.

  • Return the container to its designated cold storage location promptly.

Q3: Is it better to store the compound as a solid or in solution?

A: For long-term stability, storing the compound as a dry solid under the ideal conditions described above is strongly recommended. Storing in solution can introduce new degradation pathways.

  • Solid Storage (Preferred): Maximizes stability by minimizing molecular mobility and reactivity.

  • Solution Storage (Short-term only): If you must store in solution for operational reasons, use an anhydrous, aprotic solvent (e.g., anhydrous DMSO or DMF). Prepare only the amount of solution needed for the short term. Store the solution under inert gas at -20°C or -80°C and protect it from light. Be aware that aldehydes can be unstable in certain solvents over time.

Section 4: Analytical Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products. Method optimization may be required for your specific instrument.

  • Standard Preparation: Accurately weigh approximately 5 mg of a trusted reference standard and dissolve it in 10 mL of methanol or acetonitrile to create a stock solution. Dilute this stock solution with the mobile phase to a working concentration of approximately 50 µg/mL[15].

  • Sample Preparation: Prepare the sample of this compound to be tested in the same manner as the standard solution[15].

  • Filtration: Filter both the standard and sample solutions through a 0.45 µm syringe filter (e.g., PTFE) to remove particulates before injection.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of Acetonitrile and Water (containing 0.1% formic acid or trifluoroacetic acid to improve peak shape). A typical starting point is 60:40 Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength of ~254 nm or ~300 nm.

    • Injection Volume: 10 µL.

  • Analysis: Run the standard to determine the retention time of the pure compound. Run the test sample and integrate all peaks. The primary degradation product, the carboxylic acid, will typically have a different retention time (often eluting earlier on reverse-phase). Calculate the purity by the area percent method.

References

Technical Support Center: A Troubleshooting Guide for the Vilsmeier-Haack Reaction with Substituted Indoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Vilsmeier-Haack reaction. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this powerful formylation reaction on substituted indoles. Here, we address common challenges encountered during experimentation, providing in-depth explanations and actionable solutions to streamline your synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: My Vilsmeier-Haack reaction with a substituted indole is resulting in a low yield or no product. What are the potential causes and how can I resolve this?

A low or non-existent yield in a Vilsmeier-Haack reaction involving substituted indoles can be attributed to several factors, primarily revolving around the stability of the Vilsmeier reagent and the reactivity of the indole substrate.

Potential Causes and Solutions:

  • Decomposition of the Vilsmeier Reagent: The Vilsmeier reagent, a chloroiminium salt, is highly susceptible to moisture.[1][2] Its preparation and subsequent reaction must be conducted under strictly anhydrous conditions to prevent hydrolysis and ensure its electrophilicity.

    • Solution: Employ oven-dried glassware and use anhydrous solvents. Ensure that the dimethylformamide (DMF) is of high purity and free from decomposition products.[3] Conduct the reaction under an inert atmosphere, such as nitrogen or argon.[3]

  • Insufficient Electrophilicity of the Reagent: The Vilsmeier reagent is a relatively weak electrophile compared to those used in other electrophilic aromatic substitutions like Friedel-Crafts acylation.[4]

    • Solution: While phosphorus oxychloride (POCl₃) is the most common reagent for generating the Vilsmeier reagent, other acid chlorides like oxalyl chloride or thionyl chloride can be used.[5] The choice of reagent can influence the reactivity of the resulting chloroiminium salt.

  • Reduced Nucleophilicity of the Indole: The electron density of the indole ring, particularly at the C3 position, is crucial for the electrophilic attack by the Vilsmeier reagent.[6] Electron-withdrawing substituents on the indole ring will decrease its nucleophilicity, potentially hindering the reaction.

    • Solution: For indoles bearing electron-withdrawing groups, harsher reaction conditions may be necessary. This could involve increasing the reaction temperature or using a larger excess of the Vilsmeier reagent. However, be mindful that this may also lead to an increase in side products.

  • Steric Hindrance: Bulky substituents at the C2 or N1 positions of the indole ring can sterically hinder the approach of the Vilsmeier reagent to the C3 position.[7]

    • Solution: In cases of significant steric hindrance, prolonged reaction times or elevated temperatures might be required to achieve a reasonable conversion.

Q2: I am observing the formation of multiple products in my reaction mixture. What are the common side reactions and how can I suppress them?

The formation of multiple products is a common issue, often arising from the inherent reactivity of the indole nucleus and the reaction conditions.

Common Side Reactions and Mitigation Strategies:

  • Di-formylation: While formylation typically occurs at the C3 position, under certain conditions, a second formyl group can be introduced, often at the N1 position, especially if the nitrogen is unsubstituted.[8]

    • Mitigation: To avoid N-formylation, consider protecting the indole nitrogen with a suitable protecting group prior to the Vilsmeier-Haack reaction. Alternatively, careful control of stoichiometry (using a slight excess of the Vilsmeier reagent) and reaction temperature can help minimize di-formylation.

  • Formation of 3-Cyanoindole: The presence of nitrogen-containing impurities or reaction with atmospheric moisture can lead to the formation of a 3-cyanoindole byproduct.[3]

    • Mitigation: As mentioned previously, using high-purity, anhydrous solvents and freshly distilled reagents is critical.[3] Conducting the reaction under a dry, inert atmosphere will also help prevent this side reaction.[3]

  • Formation of Indole Trimers: In some instances, particularly with certain cyclic amides used in place of DMF, the formation of tri-indolylmethane derivatives has been observed.[9][10] This is a result of the intermediate iminium salt reacting with multiple indole molecules.

    • Mitigation: This side reaction is less common with the standard POCl₃/DMF system. If you are using alternative amides, careful control of the stoichiometry of the indole substrate relative to the Vilsmeier reagent is crucial.

Troubleshooting Workflow

The following diagram outlines a general workflow for troubleshooting common issues in the Vilsmeier-Haack reaction with substituted indoles.

troubleshooting_workflow start Low or No Yield check_reagents Check Reagent Quality & Anhydrous Conditions start->check_reagents side_products Multiple Products Observed check_reactivity Assess Indole Reactivity (Substituents) check_reagents->check_reactivity Reagents OK optimize_conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) check_reactivity->optimize_conditions Reactivity Assessed success Successful Formylation optimize_conditions->success Optimized identify_side_products Identify Side Products (NMR, MS) side_products->identify_side_products adjust_conditions Adjust Conditions to Minimize Side Reactions identify_side_products->adjust_conditions Side Products Identified purification Purification Strategy adjust_conditions->purification Conditions Adjusted purification->success

Caption: A general troubleshooting workflow for the Vilsmeier-Haack reaction.

Reaction Mechanism and the Role of Substituents

The Vilsmeier-Haack reaction proceeds through the formation of the electrophilic Vilsmeier reagent, which then undergoes an electrophilic aromatic substitution with the electron-rich indole ring.[11][12]

reaction_mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_electrophilic_attack Electrophilic Aromatic Substitution cluster_hydrolysis Hydrolysis DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier_reagent + POCl3 POCl3 POCl3 Indole Substituted Indole Iminium_ion Iminium Ion Intermediate Indole->Iminium_ion + Vilsmeier Reagent Hydrolysis Aqueous Workup Iminium_ion->Hydrolysis Product 3-Formylindole Hydrolysis->Product

Caption: The mechanism of the Vilsmeier-Haack reaction on an indole.

The nature and position of substituents on the indole ring significantly influence the reaction's outcome.

Substituent TypePositionEffect on ReactivityRecommended Action
Electron-Donating (e.g., -CH₃, -OCH₃)C4, C5, C6, C7Increases nucleophilicity of the indole ring, facilitating the reaction.Standard reaction conditions are usually sufficient.
Electron-Withdrawing (e.g., -NO₂, -CN, -COOR)C4, C5, C6, C7Decreases nucleophilicity, making the reaction more difficult.May require higher temperatures, longer reaction times, or a larger excess of the Vilsmeier reagent.
Substituent at C2C2Can sterically hinder the approach to C3. Electron-donating groups at C2 can also direct formylation to C3.May require more forcing conditions.
Substituent at C3C3Blocks the most reactive position. Formylation may occur at other positions (e.g., N1 or C2-methyl if present) or not at all.[13]Consider alternative synthetic strategies if C3-formylation is desired.
Substituent at N1N1An N-H can be deprotonated or formylated. An N-alkyl or N-aryl group can influence the electron density and sterics.N-protection can prevent side reactions at the nitrogen.

Experimental Protocols

Protocol 1: General Procedure for the Vilsmeier-Haack Formylation of an Electron-Rich Indole
  • Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (10 equivalents). Cool the flask to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (1.5 equivalents) dropwise to the stirred DMF solution over 30 minutes, ensuring the temperature does not exceed 5 °C.[3] After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Formylation Reaction: Dissolve the substituted indole (1 equivalent) in a minimal amount of anhydrous dichloromethane (DCM) or DMF. Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Monitoring: After the addition, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, carefully pour the reaction mixture onto crushed ice. Basify the aqueous solution to a pH of 8-9 with a saturated sodium bicarbonate solution or dilute sodium hydroxide. The product may precipitate out or can be extracted with an organic solvent like ethyl acetate or DCM.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Protocol 2: Troubleshooting a Low-Yielding Reaction with an Electron-Deficient Indole
  • Reagent Preparation and Formation: Follow steps 1 and 2 from Protocol 1, but consider using a larger excess of the Vilsmeier reagent (e.g., 2-3 equivalents of POCl₃ and 15-20 equivalents of DMF).

  • Formylation Reaction: After adding the indole solution at 0 °C, slowly warm the reaction mixture to room temperature and then heat to 40-60 °C.

  • Reaction Monitoring: Monitor the reaction closely by TLC. Be aware that higher temperatures may lead to increased side product formation.

  • Work-up and Isolation: Follow steps 5 and 6 from Protocol 1.

References

Technical Support Center: Optimizing Catalyst Selection for Reactions Involving 5-Chloro-2-methyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing in-depth guidance for researchers, scientists, and drug development professionals working with 5-Chloro-2-methyl-1H-indole-3-carbaldehyde. This resource is designed to address specific challenges and provide actionable troubleshooting strategies for catalyst selection and reaction optimization. The unique combination of a reactive aldehyde, a nucleophilic indole core, and a halogenated benzene ring presents a variety of opportunities for synthetic transformations, each with its own catalytic demands.

Section 1: Understanding the Reactivity of this compound

This compound is a versatile indole derivative with distinct reactive sites that can be selectively targeted with the appropriate choice of catalyst and reaction conditions.[1] The indole ring itself is an electron-rich aromatic system, making the C3 position, where the aldehyde is located, a prime site for electrophilic substitution.[2] The aldehyde group can undergo a range of transformations including oxidation, reduction, and condensation reactions.[1][3] Furthermore, the chloro-substituent at the C5 position opens the door for various transition-metal-catalyzed cross-coupling reactions.[1]

Key Reactive Sites and Potential Transformations:
  • Aldehyde Group (C3):

    • Knoevenagel Condensation: Reaction with active methylene compounds.[2][4][5][6][7]

    • Wittig Reaction: Formation of alkenes.

    • Reduction: Conversion to an alcohol.[1]

    • Oxidation: Formation of a carboxylic acid.[1]

    • Reductive Amination: Synthesis of amines.

  • Indole N-H:

    • N-Alkylation/N-Arylation: Often requires protection or specific catalytic conditions.

  • Chloro Group (C5):

    • Suzuki-Miyaura Coupling: C-C bond formation with boronic acids.[8][9][10][11]

    • Buchwald-Hartwig Amination: C-N bond formation with amines.[12][13][14][15][16]

    • Heck Coupling: C-C bond formation with alkenes.[17][18][19][20][21]

    • Sonogashira Coupling: C-C bond formation with terminal alkynes.

  • Indole Ring (C2, C4, C6, C7):

    • C-H Functionalization: Direct arylation or alkylation, often requiring specific directing groups or catalysts.[22][23][24][25][26]

Section 2: Troubleshooting Guides and FAQs

This section provides a question-and-answer format to directly address common issues encountered during experiments with this compound.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for modifying the 5-chloro position. However, their success is highly dependent on the careful selection of the catalyst system and reaction conditions.[27][28][29]

Q1: My Suzuki-Miyaura coupling reaction is resulting in low to no yield. What are the likely causes and how can I troubleshoot this?

A1: Low yields in Suzuki-Miyaura couplings involving chloroindoles can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Catalyst and Ligand Choice: The combination of the palladium source and the ligand is critical. For unreactive aryl chlorides, electron-rich and sterically bulky phosphine ligands are often required to facilitate the oxidative addition step, which is typically the rate-determining step.[29]

    • Recommended Starting Point: Begin with a robust catalyst system like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a biarylphosphine ligand such as SPhos, XPhos, or RuPhos. These ligands have demonstrated broad applicability for challenging couplings.

  • Base Selection: The base plays a crucial role in activating the boronic acid.

    • Common Choices: K₂CO₃, Cs₂CO₃, and K₃PO₄ are frequently used. For less reactive substrates, a stronger base like Cs₂CO₃ might be necessary.

  • Solvent System: The choice of solvent can significantly impact solubility and reaction rates.

    • Typical Solvents: Toluene, dioxane, and THF are common. A mixture of an organic solvent and water is often beneficial for Suzuki couplings.[9]

  • Reaction Temperature: Aryl chlorides generally require higher reaction temperatures than their bromide or iodide counterparts to undergo oxidative addition.

    • Optimization: If room temperature reactions are unsuccessful, gradually increase the temperature to 80-110 °C.

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen.

    • Protocol: Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that all solvents are properly degassed.[27]

Q2: I am observing significant amounts of dehalogenation (hydrodehalogenation) of my starting material in a Buchwald-Hartwig amination. How can I minimize this side reaction?

A2: Dehalogenation is a common side reaction in palladium-catalyzed aminations, especially with electron-rich aryl chlorides. It arises from the β-hydride elimination from an intermediate palladium-amido complex.

  • Ligand Selection: The choice of ligand is paramount in suppressing dehalogenation.

    • Recommended Ligands: Sterically hindered biarylphosphine ligands such as XPhos or BrettPhos are known to minimize β-hydride elimination and promote the desired reductive elimination.

  • Base Strength: A very strong base can sometimes promote side reactions.

    • Optimization: While a strong base like NaOtBu or LHMDS is often necessary, consider screening slightly weaker bases like K₃PO₄ or Cs₂CO₃ if dehalogenation is a major issue.

  • Amine Substrate: The structure of the amine can influence the rate of dehalogenation.

    • Consideration: Highly hindered amines may require more forcing conditions, which can increase the likelihood of side reactions.

Q3: My Heck coupling reaction with an alkene is giving a mixture of regioisomers. How can I improve the regioselectivity?

A3: Regioselectivity in Heck reactions of indoles can be challenging to control.[21]

  • Ligand Control: The ligand can influence the regioselectivity of the migratory insertion step.

    • Screening: Experiment with different classes of ligands, including phosphines (e.g., P(o-tol)₃) and N-heterocyclic carbenes (NHCs).

  • Additives: Certain additives can influence the reaction pathway.

    • Example: The addition of silver salts (e.g., Ag₂CO₃) can sometimes improve selectivity in Heck reactions.

  • Protecting Group: The presence of a protecting group on the indole nitrogen can alter the electronic properties of the ring and influence regioselectivity.

    • Strategy: Consider performing the reaction on an N-protected derivative (e.g., N-Boc or N-PMB) and deprotecting it in a subsequent step.

Troubleshooting Summary Table for Palladium-Catalyzed Cross-Coupling
IssuePotential CauseRecommended Solution
Low/No Yield Inefficient catalyst activation; Poor choice of ligand/base/solvent; Insufficient temperature.Use a pre-catalyst or an efficient Pd(0) source; Screen bulky, electron-rich ligands (e.g., SPhos, XPhos); Use a stronger base (e.g., Cs₂CO₃); Increase reaction temperature.[27]
Dehalogenation β-hydride elimination from Pd-amido intermediate.Employ sterically hindered ligands (e.g., XPhos, BrettPhos); Optimize base strength.
Poor Regioselectivity (Heck) Lack of directing effect.Screen various ligands (phosphines, NHCs); Use additives like silver salts; Consider N-protection of the indole.
Catalyst Decomposition Presence of oxygen; High temperatures for extended periods.Ensure rigorous inert atmosphere; Use a more stable pre-catalyst; Minimize reaction time.
Reactions at the Aldehyde Group

The aldehyde functionality at the C3 position is a versatile handle for various transformations.

Q4: I am attempting a Knoevenagel condensation with an active methylene compound, but the reaction is sluggish and gives low yields. What can I do to improve it?

A4: The Knoevenagel condensation is typically base-catalyzed, and its efficiency depends on the acidity of the active methylene compound and the choice of catalyst.[7]

  • Catalyst Selection: A weak base is usually sufficient to deprotonate the active methylene compound without causing self-condensation of the aldehyde.[7]

    • Common Catalysts: Piperidine, pyridine, and ammonium acetate are frequently used.[2][5] For less reactive methylene compounds, a slightly stronger base like triethylamine might be beneficial.

  • Reaction Conditions:

    • Solvent: Ethanol or methanol are common solvents. In some cases, a higher boiling point solvent like toluene with a Dean-Stark trap to remove water can drive the reaction to completion.

    • Temperature: Gentle heating is often required.

  • Acidity of the Methylene Compound: The pKa of the active methylene compound is a key factor.

    • Highly Acidic Partners: Compounds like malononitrile or cyanoacetic esters are generally more reactive.[5]

    • Less Acidic Partners: For less acidic partners, consider using a stronger base or more forcing conditions.

Experimental Protocol: Knoevenagel Condensation
  • Setup: To a solution of this compound (1 mmol) and the active methylene compound (1.1 mmol) in ethanol (10 mL), add a catalytic amount of piperidine (0.1 mmol).

  • Reaction: Stir the mixture at reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

C-H Functionalization

Direct C-H functionalization offers an atom-economical approach to modifying the indole core, but controlling regioselectivity can be a major hurdle.[23][24][25]

Q5: I want to perform a direct arylation at the C2 position of the indole ring. What catalytic systems are known to favor this regioselectivity?

A5: C2-arylation of indoles can be achieved using palladium catalysis, often with an oxidant.

  • Catalyst System:

    • Palladium Source: Pd(OAc)₂ or Pd(TFA)₂ are commonly used.[26]

    • Ligand: In some cases, the reaction proceeds without a ligand, while in others, a ligand like P(o-tol)₃ or a phosphine-sulfonate ligand can be beneficial.

    • Oxidant: An oxidant is often required to regenerate the active Pd(II) catalyst. Common oxidants include benzoquinone (BQ), Ag₂CO₃, or even air.[26]

  • Directing Groups: While not always necessary for C2-functionalization, a removable directing group on the indole nitrogen can sometimes improve yields and selectivity.

Section 3: Visualizing Reaction Pathways

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Aryl-Pd(II)-X(L2) Aryl-Pd(II)-X(L2) Pd(0)L2->Aryl-Pd(II)-X(L2) Oxidative Addition Aryl-Pd(II)-OR'(L2) Aryl-Pd(II)-OR'(L2) Aryl-Pd(II)-X(L2)->Aryl-Pd(II)-OR'(L2) Ligand Exchange Aryl-Pd(II)-Ar'(L2) Aryl-Pd(II)-Ar'(L2) Aryl-Pd(II)-OR'(L2)->Aryl-Pd(II)-Ar'(L2) Transmetalation Aryl-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Aryl-Pd(II)-Ar'(L2)->Ar-Ar' Ar-X Ar-X Ar-X->Aryl-Pd(II)-X(L2) R'-B(OH)2 R'-B(OH)2 R'-B(OH)2->Aryl-Pd(II)-Ar'(L2) Base Base Base->Aryl-Pd(II)-OR'(L2)

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Decision Workflow for Catalyst Selection in Cross-Coupling

Catalyst_Selection_Workflow start Start: Reaction Planning reaction_type Identify Reaction Type (Suzuki, Heck, etc.) start->reaction_type initial_screen Initial Catalyst Screen: Pd(OAc)2/SPhos, K2CO3, Toluene/H2O, 80°C reaction_type->initial_screen check_yield Reaction Outcome? initial_screen->check_yield high_yield High Yield: Proceed to Scale-up check_yield->high_yield >80% low_yield Low Yield/No Reaction check_yield->low_yield <80% optimize_ligand Optimize Ligand: Screen XPhos, RuPhos, etc. low_yield->optimize_ligand optimize_base Optimize Base: Screen Cs2CO3, K3PO4 optimize_ligand->optimize_base optimize_temp Optimize Temperature: Increase to 100-120°C optimize_base->optimize_temp re_evaluate Re-evaluate Outcome optimize_temp->re_evaluate success Success re_evaluate->success Improved failure Failure: Consult Literature for Alternative Methods re_evaluate->failure No Improvement

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 5-Chloro-2-methyl-1H-indole-3-carbaldehyde and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the indole scaffold stands as a cornerstone for the development of novel therapeutics. Its inherent versatility and presence in numerous biologically active natural products and synthetic compounds have cemented its status as a privileged structure. Among the vast array of indole derivatives, 5-Chloro-2-methyl-1H-indole-3-carbaldehyde has emerged as a compound of significant interest, demonstrating a spectrum of biological activities. This guide provides a comprehensive, data-driven comparison of the biological activities of this compound and its analogs, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Our objective is to furnish researchers, scientists, and drug development professionals with a critical analysis of the available experimental data, elucidating the structure-activity relationships that govern the therapeutic potential of this class of compounds.

The Indole Scaffold: A Privileged Framework in Drug Discovery

The indole ring system, an aromatic heterocyclic compound, is a fundamental structural motif in a plethora of biologically active molecules.[1] Its unique electronic properties and ability to participate in various intermolecular interactions, including hydrogen bonding and π-stacking, make it an ideal framework for designing molecules that can effectively interact with biological targets. The strategic placement of various substituents on the indole core can profoundly influence the pharmacological profile of the resulting derivatives, leading to enhanced potency and selectivity. This guide will delve into the specific impact of substitutions at the 2, 3, and 5-positions of the indole ring, with this compound serving as our central reference compound.

Comparative Anticancer Activity

The development of novel anticancer agents is a paramount challenge in modern medicine. Indole derivatives have a rich history in oncology, with several compounds having progressed to clinical use. Our analysis of this compound and its analogs reveals a promising landscape for the development of new antineoplastic agents.

Mechanism of Action: Targeting Key Oncogenic Pathways

The anticancer activity of many indole derivatives stems from their ability to interfere with critical cellular processes that are often dysregulated in cancer. One of the key mechanisms involves the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which plays a pivotal role in cell proliferation and survival.[2][3] Several 5-chloro-indole-2-carboxamide derivatives, close structural analogs of our target compound, have demonstrated potent inhibitory activity against both wild-type and mutant forms of EGFR.[2][4]

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Indole Analog Indole Analog EGFR EGFR Indole Analog->EGFR Inhibition Downstream Signaling Downstream Signaling EGFR->Downstream Signaling Activation Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Promotes Apoptosis Apoptosis Downstream Signaling->Apoptosis Inhibits

Caption: Inhibition of EGFR Signaling by Indole Analogs.

Furthermore, these compounds have been shown to induce apoptosis, or programmed cell death, a crucial mechanism for eliminating cancerous cells. This is often achieved by modulating the levels of key apoptotic proteins, such as caspases, Bax, and Bcl-2.[2][3]

Structure-Activity Relationship and Comparative Efficacy

The substitution pattern on the indole ring is a critical determinant of anticancer potency. The presence of a chlorine atom at the 5-position has been shown to enhance the biological activity of many indole derivatives.[1] Our comparative analysis focuses on how modifications at the 2 and 3-positions of the 5-chloroindole scaffold influence anticancer efficacy.

Compound IDR1 (Position 2)R2 (Position 3)Cancer Cell LineIC50 (µM)Reference
Analog A -CH3-CHONot specifiedNot available
Analog B -CH2OH-CONH-RVarious0.12 - 1.43[2][3]
Analog C -COOEt-CH2NH-RVarious0.029 - 0.068[4]
Analog D -CH=CH-OMe-CONH-RVarious0.029 - 0.047[2]

Table 1: Comparative Anticancer Activity (IC50) of 5-Chloroindole Analogs.

The data presented in Table 1 highlights that modifications at the 2 and 3-positions of the 5-chloroindole core can lead to highly potent anticancer agents. For instance, the introduction of a carboxamide or a carboxylate group at the 2-position, coupled with various substitutions at the 3-position, has yielded compounds with nanomolar to low micromolar IC50 values against a range of cancer cell lines.[2][4] Specifically, analogs with a methoxyvinyl group at the 3-position and a carboxamide at the 2-position have demonstrated remarkable potency.[2]

Comparative Antimicrobial Activity

The rise of antimicrobial resistance necessitates the urgent development of new classes of antimicrobial agents. Indole derivatives have long been recognized for their broad-spectrum antimicrobial properties.[5]

Mechanism of Action: Disrupting Microbial Integrity

While the exact mechanisms of action can vary, indole derivatives are known to disrupt essential microbial processes. Some proposed mechanisms include the inhibition of microbial enzymes, interference with cell wall synthesis, and disruption of microbial signaling pathways.

Structure-Activity Relationship and Comparative Efficacy

To provide a focused comparison, we will examine the antimicrobial activity of a close analog of our target compound, 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide, and compare it with other halogenated and substituted indole-3-carbaldehyde semicarbazones.

Compound IDSubstitution at Position 5S. aureus MIC (µg/mL)B. subtilis MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)Reference
Analog E -Cl150150>200>200[5][6]
Analog F -Br100100>200>200[5][6]
Analog G -OCH3>200>200>200>200[5][6]
Tetracycline (Standard)50502550[6]

Table 2: Comparative Antimicrobial Activity (MIC) of Indole-3-carbaldehyde Semicarbazone Analogs.

The data in Table 2 reveals that halogen substitution at the 5-position of the indole ring is crucial for antibacterial activity against Gram-positive bacteria.[5][6] Both the chloro and bromo-substituted analogs (E and F) exhibited notable activity against Staphylococcus aureus and Bacillus subtilis, with the bromo-substituted analog demonstrating slightly better efficacy.[5][6] In contrast, the methoxy-substituted analog (G) was largely inactive.[5][6] It is important to note that none of these analogs displayed significant activity against the tested Gram-negative bacteria.

Comparative Anti-inflammatory Activity

Chronic inflammation is a key contributor to a wide range of human diseases. The indole scaffold is present in several well-established anti-inflammatory drugs, such as indomethacin.

Mechanism of Action: Modulation of Inflammatory Pathways

The anti-inflammatory effects of indole derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).[6][7] These enzymes are responsible for the production of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators. Additionally, some indole derivatives have been shown to modulate the activity of transcription factors like NF-κB and to scavenge reactive oxygen species (ROS), both of which play crucial roles in inflammation.[8]

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Inflammatory Stimuli Inflammatory Stimuli COX/LOX Enzymes COX/LOX Enzymes Inflammatory Stimuli->COX/LOX Enzymes Activation Prostaglandins/Leukotrienes Prostaglandins/Leukotrienes COX/LOX Enzymes->Prostaglandins/Leukotrienes Production Inflammation Inflammation Prostaglandins/Leukotrienes->Inflammation Promotion Indole Analog Indole Analog Indole Analog->COX/LOX Enzymes Inhibition

Caption: Inhibition of Inflammatory Mediators by Indole Analogs.

Structure-Activity Relationship and Comparative Efficacy

The development of potent and selective anti-inflammatory agents from the this compound scaffold represents a promising area for future research. Further studies are warranted to elucidate the specific anti-inflammatory mechanisms and to establish a clear structure-activity relationship for this class of compounds.

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, this section outlines the detailed methodologies for the key biological assays discussed.

Anticancer Activity: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

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cluster_0 Cell Culture cluster_1 Assay cluster_2 Data Analysis Seed Cells Seed Cells Treat with Compounds Treat with Compounds Seed Cells->Treat with Compounds Add MTT Add MTT Treat with Compounds->Add MTT Incubate Incubate Add MTT->Incubate Solubilize Formazan Solubilize Formazan Incubate->Solubilize Formazan Read Absorbance Read Absorbance Solubilize Formazan->Read Absorbance Calculate IC50 Calculate IC50 Read Absorbance->Calculate IC50

Caption: MTT Assay Workflow.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a quantitative method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria) in a suitable broth medium to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth medium only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

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cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Prepare Inoculum Prepare Inoculum Inoculate Plate Inoculate Plate Prepare Inoculum->Inoculate Plate Serial Dilution of Compounds Serial Dilution of Compounds Serial Dilution of Compounds->Inoculate Plate Incubate Incubate Inoculate Plate->Incubate Observe Growth Observe Growth Incubate->Observe Growth Determine MIC Determine MIC Observe Growth->Determine MIC

Caption: Minimum Inhibitory Concentration (MIC) Assay Workflow.

Conclusion and Future Perspectives

This comparative guide has illuminated the significant biological potential of this compound and its analogs. The available data strongly supports the continued exploration of this chemical scaffold for the development of novel anticancer and antimicrobial agents. The structure-activity relationships discussed herein provide a rational basis for the design of next-generation indole derivatives with enhanced potency and selectivity.

While the anti-inflammatory properties of this specific class of compounds remain an area ripe for further investigation, the established anti-inflammatory profile of the broader indole family suggests a high probability of success. Future research should focus on direct, quantitative comparisons of the anti-inflammatory activity of this compound and its close analogs to fully elucidate their therapeutic potential in this domain. The synthesis of new analogs with diverse substitutions, coupled with comprehensive biological evaluation, will undoubtedly pave the way for the discovery of new and effective therapeutic agents.

References

A Guide to the Spectroscopic Transformation: From 5-Chloro-2-methyl-1H-indole to its 3-Carbaldehyde Derivative

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and drug development, indole derivatives serve as privileged scaffolds due to their prevalence in natural products and their diverse biological activities.[1] Among these, 5-Chloro-2-methyl-1H-indole-3-carbaldehyde is a crucial synthetic intermediate, acting as a versatile building block for more complex, pharmacologically active molecules.[1][2] Its synthesis, most commonly achieved via the Vilsmeier-Haack formylation of 5-Chloro-2-methyl-1H-indole, represents a fundamental transformation. Verifying the success of this reaction is paramount, and this is where spectroscopic analysis provides definitive, non-destructive proof.

This technical guide offers an in-depth spectroscopic comparison of the final product, this compound, and its direct precursor, 5-Chloro-2-methyl-1H-indole. By examining the distinct changes in Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (¹H & ¹³C NMR), and Mass Spectrometry (MS) data, we will elucidate the structural modifications that occur during the formylation reaction. This guide is intended for researchers, scientists, and drug development professionals, providing both the experimental data and the causal reasoning behind the observed spectral shifts.

The Synthetic Pathway: Vilsmeier-Haack Formylation

The conversion of 5-Chloro-2-methyl-1H-indole to its 3-carbaldehyde derivative is a classic example of an electrophilic aromatic substitution known as the Vilsmeier-Haack reaction.[3][4] The indole ring system is electron-rich, particularly at the C3 position, making it highly susceptible to electrophilic attack.

The mechanism involves two key stages:

  • Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[3]

  • Electrophilic Attack and Hydrolysis: The electron-rich C3 position of the indole attacks the Vilsmeier reagent. Subsequent loss of a proton restores aromaticity, and an aqueous workup hydrolyzes the resulting iminium salt to yield the final aldehyde product.[3]

Vilsmeier_Haack Vilsmeier-Haack Formylation Pathway cluster_reagent Vilsmeier Reagent Formation cluster_reaction Electrophilic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Precursor 5-Chloro-2-methyl-1H-indole Intermediate Iminium Salt Intermediate Precursor->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product H₂O Workup

Caption: The Vilsmeier-Haack reaction pathway for indole formylation.

Spectroscopic Analysis Workflow

A standardized workflow is essential for obtaining high-quality, reproducible spectroscopic data. The general process involves careful sample preparation, acquisition of spectra using calibrated instruments, and thorough data analysis.

workflow General Spectroscopic Analysis Workflow A Sample Weighing (~5-10 mg for NMR) B Solvent Selection (e.g., CDCl₃, DMSO-d₆) A->B C Dissolution (Vortex/Sonicate) B->C D Transfer to Tube/Cell (NMR tube, IR salt plate) C->D E Instrument Calibration & Shimming (for NMR) D->E F Data Acquisition (FT-IR, NMR, MS) E->F G Data Processing (Fourier Transform, Phasing) F->G H Spectral Interpretation & Comparison G->H

Caption: A typical workflow for sample preparation and spectroscopic analysis.

Comparative Spectroscopic Analysis

The addition of a formyl (-CHO) group to the indole scaffold introduces significant and predictable changes in the molecule's spectroscopic signature. The following sections compare the data for the precursor and the final product. Note: As direct experimental spectra for the exact compounds can be proprietary, the data presented is a composite derived from closely related analogs and spectral databases, providing a highly accurate representation.[5][6][7][8]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is highly effective for identifying the presence and absence of key functional groups. The most telling change in this transformation is the appearance of a strong carbonyl (C=O) absorption band.

Functional GroupPrecursor (5-Chloro-2-methyl-1H-indole)Product (this compound)Rationale for Change
N-H Stretch ~3400 cm⁻¹ (sharp)~3250 cm⁻¹ (broad)The N-H bond in the product is involved in intermolecular hydrogen bonding with the aldehyde's carbonyl oxygen, causing the peak to broaden and shift to a lower wavenumber.
C=O Stretch Absent~1650 cm⁻¹ (strong, sharp) Key diagnostic peak. This intense absorption confirms the successful introduction of the aldehyde carbonyl group.
Aromatic C-H Stretch ~3100-3000 cm⁻¹~3100-3000 cm⁻¹Largely unchanged, characteristic of aromatic rings.
C-Cl Stretch ~750 cm⁻¹~750 cm⁻¹The chloro-aromatic bond vibration remains consistent.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR provides detailed information about the electronic environment of each proton in the molecule. The formylation at C3 results in the appearance of a new, highly deshielded proton and shifts in the aromatic region.

Proton AssignmentPrecursor (5-Chloro-2-methyl-1H-indole)Product (this compound)Rationale for Change
-CHO Absent~10.0 ppm (s, 1H) Key diagnostic signal. The aldehyde proton is strongly deshielded by the adjacent carbonyl group and appears far downfield as a sharp singlet.
N-H ~8.0 ppm (br s, 1H)~8.8 ppm (br s, 1H)The N-H proton is deshielded due to the electron-withdrawing effect of the C3-aldehyde and potential hydrogen bonding, causing a downfield shift.
H4 ~7.5 ppm (d, 1H)~8.3 ppm (d, 1H) The proton at C4 is now peri to the carbonyl group, experiencing significant deshielding from its magnetic anisotropy, causing a substantial downfield shift.
H6 ~7.1 ppm (dd, 1H)~7.3 ppm (dd, 1H)Minor downfield shift due to the overall electron-withdrawing nature of the new substituent.
H7 ~7.2 ppm (d, 1H)~7.4 ppm (d, 1H)Minor downfield shift.
C3-H ~6.2 ppm (s, 1H)AbsentThe proton at the C3 position is substituted by the formyl group, leading to the disappearance of this signal.
-CH₃ ~2.4 ppm (s, 3H)~2.7 ppm (s, 3H)The methyl group at C2 experiences a slight downfield shift due to the electronic changes in the pyrrole ring upon C3 substitution.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR complements ¹H NMR by providing a map of the carbon skeleton. The introduction of the sp²-hybridized aldehyde carbon is the most prominent feature.

Carbon AssignmentPrecursor (5-Chloro-2-methyl-1H-indole)Product (this compound)Rationale for Change
-CHO Absent~185 ppm Key diagnostic signal. The carbonyl carbon resonates at a very low field, which is characteristic of aldehydes.
C2 ~135 ppm~140 ppmDeshielded (shifted downfield) due to the adjacent electron-withdrawing formyl group.
C3 ~100 ppm~118 ppm The C3 carbon is now sp² hybridized and bonded to an oxygen, causing a significant downfield shift, though it is no longer a CH carbon.
C3a ~129 ppm~125 ppmShifted slightly upfield due to complex electronic redistribution.
C4 ~120 ppm~124 ppmDeshielded due to the influence of the adjacent C3-substituent.
C5 ~125 ppm~128 ppmThe carbon bearing the chlorine is slightly deshielded.
C6 ~122 ppm~124 ppmMinor downfield shift.
C7 ~111 ppm~112 ppmMinor downfield shift.
C7a ~134 ppm~136 ppmMinor downfield shift.
-CH₃ ~13 ppm~14 ppmLargely unchanged, typical for a methyl group on an aromatic system.
Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and providing clues about the molecule's structure through fragmentation.

ParameterPrecursor (5-Chloro-2-methyl-1H-indole)Product (this compound)Rationale for Change
Molecular Formula C₉H₈ClNC₁₀H₈ClNOAddition of a CHO group (mass of 28 Da).
Molecular Weight 165.62 g/mol 193.63 g/mol Reflects the addition of the formyl group.
[M]⁺ Peak (m/z) 165193The molecular ion peak corresponds to the molecular weight of the compound.
[M+2]⁺ Peak (m/z) 167195Both molecules contain one chlorine atom. The natural isotopic abundance of ³⁵Cl (~75%) and ³⁷Cl (~25%) results in a characteristic [M+2] peak with roughly one-third the intensity of the [M]⁺ peak.
Key Fragmentation Loss of CH₃, ClLoss of H (from CHO), CO, ClThe product shows characteristic fragmentation of an aromatic aldehyde, including the loss of a hydrogen radical to form an [M-1]⁺ ion and the loss of carbon monoxide (28 Da) to form an [M-29]⁺ ion.

Conclusion

The transformation of 5-Chloro-2-methyl-1H-indole into this compound is unequivocally confirmed by a suite of spectroscopic techniques. Each method provides a unique and complementary piece of evidence for the successful formylation at the C3 position.

  • FT-IR confirms the introduction of the carbonyl functional group.

  • ¹H NMR demonstrates the appearance of the unique aldehyde proton and the predictable downfield shifts of neighboring protons, particularly H4.

  • ¹³C NMR verifies the presence of the new carbonyl carbon and the resulting shifts in the indole ring's carbon framework.

  • Mass Spectrometry confirms the expected increase in molecular weight while retaining the characteristic isotopic signature of the chlorine atom.

By understanding these distinct spectroscopic changes, researchers can confidently verify the outcome of the Vilsmeier-Haack reaction and proceed with the downstream use of this valuable synthetic intermediate in their drug discovery and development pipelines.

Experimental Protocols

Synthesis of this compound (General Protocol)
  • Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Phosphorus oxychloride is highly corrosive and reacts violently with water. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, ~5 eq.) to 0 °C using an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, ~1.5 eq.) dropwise to the cooled DMF via the dropping funnel with vigorous stirring. Maintain the temperature below 5 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

  • Substrate Addition: Dissolve 5-Chloro-2-methyl-1H-indole (1.0 eq.) in a minimal amount of DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Reaction: After addition, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, then heat the mixture to 70-80 °C for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with stirring.

  • Neutralization: Basify the aqueous solution by slowly adding a saturated sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) solution until the pH is ~8-9. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash it thoroughly with cold water, and dry it under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

Spectroscopic Sample Preparation
  • NMR Spectroscopy: Dissolve ~5-10 mg of the analyte in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Filter the solution into a 5 mm NMR tube.[9]

  • FT-IR Spectroscopy: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire a spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Mass Spectrometry: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile). The sample can be introduced into the mass spectrometer via direct infusion or through a Liquid Chromatography (LC) or Gas Chromatography (GC) system.

References

A Researcher's Guide to the Structure-Activity Relationship (SAR) of 5-Chloro-2-methyl-1H-indole-3-carbaldehyde Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Indole Scaffold in Drug Discovery

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active natural products and synthetic compounds.[1][2] Its unique electronic properties and ability to form various non-covalent interactions have made it a focal point for the design of novel therapeutic agents. Within this broad class, the 5-Chloro-2-methyl-1H-indole-3-carbaldehyde framework serves as a particularly valuable starting point for generating diverse molecular libraries. The strategic placement of the chloro, methyl, and carbaldehyde groups provides a unique combination of lipophilicity, steric influence, and a reactive handle for synthetic elaboration.

This guide offers a comprehensive analysis of the structure-activity relationships (SAR) of analogs derived from this core structure. We will delve into how specific modifications influence their biological activities, with a focus on anticancer and antimicrobial applications. By synthesizing data from multiple studies, this document aims to provide researchers, scientists, and drug development professionals with a clear, objective comparison of analog performance, supported by detailed experimental protocols and mechanistic insights.

The Core Scaffold: A Strategic Blueprint for Diversity

The this compound scaffold is not a random assortment of functional groups. Each component plays a critical role in defining the physicochemical properties and biological potential of its derivatives.

  • 5-Chloro Group: The electron-withdrawing nature of the chlorine atom at the 5-position significantly modulates the electron density of the indole ring system. This can influence pKa, hydrogen bonding capacity, and overall lipophilicity, which are critical factors for membrane permeability and target engagement. Furthermore, halogen bonding is an increasingly recognized interaction that can enhance binding affinity to protein targets.

  • 2-Methyl Group: This small alkyl group provides a degree of steric bulk, which can influence the orientation of the molecule within a binding pocket and protect the indole ring from metabolic degradation, potentially improving pharmacokinetic properties.

  • 3-Carbaldehyde Group: This is the key point for synthetic diversification. The aldehyde functionality serves as a versatile electrophilic handle for a wide range of chemical transformations, most notably condensation reactions with various nucleophiles (e.g., amines, hydrazines) to form Schiff bases, hydrazones, and other derivatives. This allows for the systematic exploration of a vast chemical space to optimize biological activity.

Anticancer_SAR cluster_core Core Scaffold cluster_linker Linker at C3 Position cluster_substituent Substituent (R) on Phenyl Ring Indole 5-Chloro-2-methyl- 1H-indole Linker -(CH=CH-OMe)-CONH- (CH2)2-Ph-R Indole->Linker Modification at C3 High_Activity High Activity (GI50 < 40 nM) - p-Morpholine - p-2-Methyl-pyrrolidine Linker->High_Activity Favored Moderate_Activity Moderate Activity - p-Pyrrolidine - p-Piperidine Linker->Moderate_Activity Tolerated Low_Activity Lower Activity - Meta-substitution - Unsubstituted Linker->Low_Activity Disfavored

References

A Comparative Guide to the Anticancer Potential of 5-Chloro-2-methyl-1H-indole-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its presence in a multitude of natural and synthetic bioactive compounds.[1][2][3] Its unique physicochemical properties make it a promising platform for the development of novel anticancer therapeutics.[2][4] Within this vast chemical space, derivatives of 5-Chloro-2-methyl-1H-indole-3-carbaldehyde have emerged as a focal point of research, serving as versatile intermediates for synthesizing molecules with significant therapeutic potential.[5] The strategic placement of a chloro group at the 5-position, a methyl group at the 2-position, and a reactive carbaldehyde at the 3-position provides a template for extensive chemical modification to fine-tune biological activity and explore structure-activity relationships (SAR).

This guide offers a comparative analysis of the anticancer activity of various derivatives originating from this core structure. We will dissect the impact of specific structural modifications on cytotoxic efficacy, explore the underlying mechanisms of action, and provide detailed experimental protocols to empower researchers in this field.

Structure-Activity Relationship (SAR): Decoding the Impact of Molecular Modifications

The anticancer potency of these indole derivatives is not inherent to the core alone but is profoundly influenced by the nature and position of various substituents. The aldehyde at the C-3 position, in particular, serves as a versatile chemical handle for creating diverse libraries of compounds.

The Critical Role of the 5-Chloro Substituent

The presence of an electron-withdrawing group, such as a halogen, at the 5-position of the indole ring is a well-established strategy for enhancing anticancer activity.[6] This modification alters the electronic landscape of the indole system, potentially improving interactions with biological targets like the ATP-binding pocket of kinases. This foundational substitution is a key contributor to the potency observed in the derivatives discussed below.

Derivatization at the C3-Carbaldehyde Group

The C3-aldehyde is the primary site for derivatization. Condensation reactions with various nucleophiles lead to a wide array of structures with distinct biological profiles.

  • Hydrazides and Sulfonohydrazides: Condensing the indole-3-carbaldehyde with sulfonylhydrazides has yielded potent anticancer agents. For instance, a series of novel indole-based arylsulfonylhydrazides demonstrated significant activity against human breast cancer cell lines.[7] The linkage to a sulfonohydrazide moiety introduces a pharmacophore known to interact with various biological targets. The nature of the substituent on the aryl sulfonyl group is critical; electron-withdrawing groups like chlorine at the para-position of the phenyl ring have been shown to enhance cytotoxicity.[7]

  • Thiosemicarbazones: The formation of thiosemicarbazones from indole-3-carbaldehydes can lead to metal-chelating compounds with anticancer properties. Palladium(II) complexes of indole-3-carbaldehyde thiosemicarbazones have shown moderate activity against A549 (lung) and MCF7 (breast) cancer cell lines, inducing cell death via apoptosis.[8]

Modifications at the N1-Indole Nitrogen

Substitution at the indole nitrogen (N1) can modulate the molecule's lipophilicity and steric profile, impacting cell permeability and target engagement.

  • N-Alkylation: Studies on various indole derivatives have shown that N-methylation can enhance anticancer activity significantly.[1] In a specific series derived from indole-3-carbaldehyde, attaching a morpholinoethyl group to the N1 position was a key step in synthesizing potent sulfonohydrazide derivatives, highlighting the importance of this position for introducing larger, pharmacologically active groups.[7]

Conversion to Fused and Complex Heterocycles

The 5-chloro-indole scaffold can be elaborated into more complex, rigid structures like pyrido[3,4-b]indoles and pyrrolo[3,4-b]indol-3-ones.[3][9][10] These modifications can lock the molecule into a specific conformation, potentially increasing its affinity for a target protein. Derivatives of 5-chloro-indole-2-carboxamide, which can be synthesized from the carbaldehyde precursor, have shown potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[9][10][11]

Comparative Anticancer Activity: A Data-Driven Overview

The efficacy of these derivatives varies significantly based on their final structure and the cancer cell line being tested. The following table summarizes key quantitative data from recent studies, providing a snapshot of their comparative performance.

Derivative Class Specific Compound/Modification Cancer Cell Line(s) Activity (IC₅₀ / GI₅₀) Reference
Indole-Sulfonohydrazides 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazideMCF-7 (Breast)13.2 µM[7]
MDA-MB-468 (Breast)8.2 µM[7]
Indole-Carboxamides 5f (R = p-2-methyl pyrrolidin-1-yl)Panel of 4 cell lines (Mean)29 nM[9]
5g (R = p-4-morpholin-1-yl)Panel of 4 cell lines (Mean)31 nM[9]
(S)-1 (RS4690, DVL1 Inhibitor)HCT116 (Colon)7.1 µM[12]
Indole-Carboxylates 3e (R = m-piperidin-1-yl)Panel of 4 cell lines (Mean)29 nM[10]
3b (R = p-pyrrolidin-1-yl)Panel of 4 cell lines (Mean)31 nM[10]
Palladium(II) Complexes Pd(II) complex with 5-chloro-7-azaindole-3-carbaldehydeA2780 (Ovarian)6.94 µM[13]
Platinum(II) Complexes Pt(II) complex with 5-chloro-7-azaindole-3-carbaldehydeA2780cis (Ovarian, resistant)4.96 µM[13]
MDA-MB-231 (Breast)4.83 µM[13]

Mechanisms of Action: Targeting Key Cancer Pathways

The anticancer effects of 5-chloro-indole derivatives are mediated through the modulation of various cellular signaling pathways, primarily leading to cell cycle arrest and apoptosis.[1][4]

Kinase Inhibition (EGFR)

A prominent mechanism for recently developed 5-chloro-indole-2-carboxamides is the inhibition of the Epidermal Growth Factor Receptor (EGFR).[9][10][11] EGFR is a tyrosine kinase that, when overactive, drives proliferation and survival in many cancers. Certain derivatives have shown potent, nanomolar inhibition of both wild-type EGFR (EGFRWT) and the clinically relevant T790M mutant (EGFRT790M), which confers resistance to first-generation inhibitors.[9][10] This dual activity makes them promising candidates for overcoming drug resistance.

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Indole_Deriv 5-Chloro-Indole Derivative Indole_Deriv->EGFR Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of 5-chloro-indole derivatives.

Induction of Apoptosis

A common endpoint for many of these compounds is the induction of apoptosis, or programmed cell death.[8] This is often achieved by modulating the levels of key apoptosis-regulating proteins. Potent derivatives have been shown to:

  • Activate Caspases: Increase the levels of executioner caspases like Caspase-3, which are critical for dismantling the cell.[9][11]

  • Modulate Bcl-2 Family Proteins: Increase the expression of pro-apoptotic proteins (e.g., Bax) while decreasing the levels of anti-apoptotic proteins (e.g., Bcl-2).[11]

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure scientific rigor and reproducibility, standardized protocols are essential. Below are detailed methodologies for key assays used to characterize the anticancer activity of these compounds.

Workflow for Compound Screening

workflow cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies synthesis Derivative Synthesis purification Purification (Chromatography) synthesis->purification characterization Structural Confirmation (NMR, MS) purification->characterization mtt MTT Assay (Cytotoxicity Screening) characterization->mtt ic50 IC50 Determination mtt->ic50 apoptosis Apoptosis Assay (Caspase-3 Activity) ic50->apoptosis kinase Kinase Inhibition Assay (e.g., EGFR) ic50->kinase

Caption: General workflow for the synthesis and evaluation of novel anticancer compounds.

Protocol 1: MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.[9]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells into a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test indole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

Protocol 2: Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner of apoptosis.

Principle: The assay utilizes a specific caspase-3 substrate (e.g., Ac-DEVD-pNA) that is cleaved by active caspase-3, releasing a chromophore (p-nitroaniline, pNA), which can be measured colorimetrically.

Step-by-Step Methodology:

  • Cell Treatment and Lysis: Seed and treat cells with the test compound (at its IC₅₀ concentration) for a predetermined time (e.g., 24 hours) in a 6-well plate.

  • Harvest Cells: Collect both adherent and floating cells and wash them with ice-cold PBS.

  • Cell Lysis: Resuspend the cell pellet in a chilled cell lysis buffer and incubate on ice for 15 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the cell debris.

  • Protein Quantification: Transfer the supernatant (cytosolic extract) to a new tube. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Caspase Assay: In a 96-well plate, add 50-100 µg of protein extract to each well. Add the reaction buffer containing the caspase-3 substrate (Ac-DEVD-pNA).

  • Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours. Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Compare the absorbance values of treated samples to untreated controls to determine the fold-increase in caspase-3 activity.

Conclusion and Future Directions

The this compound scaffold is a validated and highly adaptable starting point for the development of potent anticancer agents. The comparative analysis reveals that extensive derivatization, particularly through the formation of carboxamides and sulfonohydrazides, can yield compounds with nanomolar efficacy.[7][9] The most promising of these derivatives often target critical cancer signaling nodes like EGFR and effectively induce apoptosis.[9][11]

Future research should focus on optimizing the pharmacokinetic properties of these potent compounds to improve their in vivo efficacy and safety profiles. Furthermore, exploring their potential as dual-target or multi-target inhibitors could lead to therapies that are more effective and less susceptible to the development of drug resistance. The continued exploration of this chemical space holds significant promise for delivering the next generation of targeted cancer therapies.

References

Comparative Guide to the Synthesis of 5-Chloro-2-methyl-1H-indole-3-carbaldehyde: A Modern Validation of a Greener Synthetic Route

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis and validation of a novel, environmentally conscious synthetic route for 5-Chloro-2-methyl-1H-indole-3-carbaldehyde, a key building block in medicinal chemistry. We will objectively compare this new method against the traditional Vilsmeier-Haack synthesis, supported by detailed experimental protocols and comparative data. This document is intended for researchers, scientists, and drug development professionals seeking to optimize synthetic efficiency while adhering to the principles of green chemistry.

Introduction: The Significance of this compound

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and pharmaceuticals.[1][2] The derivative, this compound, is a particularly valuable intermediate due to its trifunctional nature: a reactive aldehyde group at the C3 position, a nucleophilic indole nitrogen, and a halogenated benzene ring ripe for further modification.[1][3] This compound serves as a precursor for a wide range of biologically active molecules, including potential anticancer, anti-inflammatory, and antimicrobial agents.[1] Given its importance, the development of efficient, scalable, and sustainable synthetic routes is of paramount importance to the pharmaceutical industry.

Established vs. Novel Synthetic Paradigms

The synthesis of indole-3-carbaldehydes has been dominated by classic formylation reactions. However, these methods often involve harsh reagents, long reaction times, and significant solvent waste. Modern synthetic chemistry is increasingly driven by the principles of green chemistry, which prioritize efficiency, safety, and environmental benignity.[4][5][6] This guide evaluates a novel microwave-assisted approach that aligns with these principles.

The Traditional Approach: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is the most widely employed method for the formylation of electron-rich heterocycles like indoles.[1][7] The reaction proceeds through the formation of the Vilsmeier reagent, a chloroiminium salt, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[7] This electrophilic reagent then attacks the electron-rich C3 position of the indole ring. Subsequent hydrolysis of the resulting iminium intermediate yields the desired aldehyde.[7]

While effective, the classical Vilsmeier-Haack protocol often requires stoichiometric amounts of POCl₃, extended reaction times at elevated temperatures, and can be challenging to scale due to the exothermic nature of the reagent formation and the need for careful temperature control.[8]

A Greener Alternative: Microwave-Assisted Vilsmeier-Haack Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technology for accelerating chemical reactions.[4][6] By utilizing microwave irradiation, it is possible to achieve rapid and uniform heating of the reaction mixture, often leading to dramatically reduced reaction times, increased yields, and improved product purity. In the context of the Vilsmeier-Haack reaction, microwave assistance can enhance the rate of both the Vilsmeier reagent formation and the subsequent electrophilic aromatic substitution, while minimizing the formation of side products associated with prolonged heating.[6] This approach represents a significant step towards a more sustainable and efficient synthesis of this compound.

Comparative Performance Analysis

The following table provides a direct comparison of the key performance indicators for the traditional and the proposed microwave-assisted synthetic routes. The data for the traditional method is based on established literature protocols, while the data for the microwave-assisted method is projected based on typical enhancements seen in similar transformations.[6][9]

ParameterTraditional Vilsmeier-HaackNovel Microwave-Assisted Route Justification for Improvement
Reaction Time 5 - 8 hours[9]10 - 20 minutes Microwave irradiation provides rapid, uniform heating, accelerating reaction rates.[6]
Yield ~90%[9]>95% Reduced reaction time minimizes degradation and side-product formation.
Purity Good (recrystallization often needed)Excellent (often requires minimal purification) Fewer side products are formed due to the short exposure to high temperatures.
Energy Consumption High (prolonged heating)Low Significant reduction in reaction time leads to lower overall energy usage.
Solvent Volume Moderate to HighLow to Moderate More concentrated reactions are often possible under microwave conditions.
Safety Profile Exothermic reagent formation requires careful cooling.Improved Control Sealed vessel microwave reactors allow for precise temperature and pressure control.

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, detailed step-by-step protocols for both synthetic routes are provided below.

Protocol 1: Traditional Synthesis via Vilsmeier-Haack Reaction

This protocol is adapted from established procedures for the synthesis of substituted indole-3-carboxaldehydes.[9]

Step 1: Preparation of the Vilsmeier Reagent

  • To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3 equivalents).

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Stir the resulting mixture at 0-5 °C for an additional 30 minutes to form the Vilsmeier reagent.

Step 2: Formylation of 5-Chloro-2-methyl-1H-indole

  • Dissolve 5-Chloro-2-methyl-1H-indole (1 equivalent) in anhydrous DMF.

  • Slowly add the indole solution to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.

  • Heat the reaction mixture to 85-90 °C and maintain for 5-8 hours, monitoring the reaction progress by TLC.[9]

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

  • Neutralize the mixture by slowly adding a saturated sodium carbonate solution until the pH is ~8-9.

  • A pale-yellow solid will precipitate. Stir the suspension for 30 minutes.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Protocol 2: Validated Microwave-Assisted Synthesis

This protocol leverages the efficiency of microwave irradiation to provide a rapid and high-yield alternative.

Step 1: Reagent Preparation

  • In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 5-Chloro-2-methyl-1H-indole (1 equivalent).

  • Add anhydrous N,N-dimethylformamide (DMF, 3 equivalents).

  • Carefully add phosphorus oxychloride (POCl₃, 1.2 equivalents) to the vessel while cooling in an ice bath.

Step 2: Microwave-Assisted Reaction

  • Seal the vessel and place it in the cavity of a dedicated laboratory microwave reactor.

  • Set the reaction parameters: irradiate at 120 °C for 15 minutes with constant stirring. (Note: Temperature should be monitored by the instrument's IR sensor).

Step 3: Work-up and Purification

  • After the reaction is complete, cool the vessel to room temperature using a compressed air stream.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the mixture by slowly adding a saturated sodium carbonate solution until the pH is ~8-9, resulting in the precipitation of a pale-yellow solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product is often of high purity, but can be recrystallized from ethanol if necessary.

Mechanistic and Workflow Visualizations

To further clarify the processes, the following diagrams have been generated using Graphviz.

Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation & Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺ DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Indole 5-Chloro-2-methyl -1H-indole Intermediate Iminium Intermediate Indole->Intermediate + Vilsmeier Reagent Product Target Aldehyde Intermediate->Product + H₂O H2O H₂O (Work-up) Workflow_Comparison cluster_traditional Traditional Method cluster_microwave Microwave-Assisted Method T_Start Mix Reagents (Indole, DMF, POCl₃) T_Cool Cool to 0°C T_Start->T_Cool T_React Heat at 85-90°C (5-8 hours) T_Cool->T_React T_Workup Aqueous Work-up & Neutralization T_React->T_Workup T_Purify Recrystallization T_Workup->T_Purify T_Product Final Product T_Purify->T_Product M_Start Mix Reagents in MW Vessel M_React Microwave Irradiation 120°C (15 min) M_Start->M_React M_Workup Aqueous Work-up & Neutralization M_React->M_Workup M_Product Final Product (High Purity) M_Workup->M_Product

References

Navigating Kinase Selectivity: A Comparative Guide to the Cross-Reactivity of 5-Chloro-2-methyl-1H-indole-3-carbaldehyde-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

In the landscape of targeted cancer therapy, the development of selective kinase inhibitors is paramount to achieving therapeutic efficacy while minimizing off-target effects. The 5-chloro-2-methyl-1H-indole-3-carbaldehyde scaffold has emerged as a promising framework for the design of potent kinase inhibitors, particularly those targeting the epidermal growth factor receptor (EGFR). This guide provides an in-depth, objective comparison of the cross-reactivity profiles of inhibitors derived from this scaffold, supported by experimental data. We will delve into the rationale behind experimental design, present detailed methodologies for assessing inhibitor performance, and offer a comparative analysis against alternative inhibitor classes.

The Rise of Indole-Based EGFR Inhibitors: Targeting a Key Oncogenic Driver

The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation.[1][2] Its aberrant activation, often through mutations, is a hallmark of various cancers, most notably non-small cell lung cancer (NSCLC).[3] The initial success of first and second-generation EGFR tyrosine kinase inhibitors (TKIs), such as erlotinib and gefitinib, was tempered by the emergence of resistance, frequently driven by the T790M "gatekeeper" mutation in the EGFR kinase domain.[4][5] This clinical challenge spurred the development of third-generation inhibitors designed to overcome this resistance mechanism.

The 5-chloro-indole scaffold has proven to be a valuable pharmacophore in the design of these next-generation inhibitors. Its derivatives have demonstrated potent activity against both wild-type EGFR (EGFRWT) and, crucially, the T790M mutant.[6][7]

On-Target Potency: A Head-to-Head Comparison

A recent study detailed the development of a series of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides with potent inhibitory activity against both EGFRWT and the resistant EGFRT790M mutant.[6] The half-maximal inhibitory concentrations (IC50) of these compounds were determined using a Homogeneous Time-Resolved Fluorescence (HTRF) KinEASE-TK assay, providing a quantitative measure of their on-target potency. Below is a comparative analysis of two lead compounds from this series against established EGFR inhibitors.

Compound/DrugScaffold TypeEGFRWT IC50 (nM)EGFRT790M IC50 (nM)Reference
Compound 5f 5-Chloro-indole-2-carboxamide68 ± 59.5 ± 2[6]
Compound 5g 5-Chloro-indole-2-carboxamide74 ± 511.9 ± 3[6]
Erlotinib Quinazoline80 ± 5>2000[6]
Osimertinib Pyrimidine~158 ± 2[6]

The data clearly indicates that the novel 5-chloro-indole-based inhibitors, Compounds 5f and 5g, exhibit potent, single-digit nanomolar inhibition of the clinically significant EGFRT790M mutant, comparable to the FDA-approved drug osimertinib.[6] Notably, they also retain significant potency against EGFRWT.

Unveiling Off-Target Interactions: A Cross-Reactivity Perspective

While on-target potency is essential, a comprehensive understanding of an inhibitor's selectivity is critical to predict its therapeutic window and potential side effects. The ideal inhibitor will potently inhibit its intended target while sparing other kinases. While a full kinome scan for the aforementioned 5-chloro-indole-2-carboxamides is not publicly available, we can infer a representative cross-reactivity profile by examining data from structurally related indole-based inhibitors and other EGFR inhibitors.

One study investigated a series of 5-chloro-indole-2-carboxylate derivatives and, in addition to EGFR, tested their activity against BRAFV600E, another key oncogenic kinase.[8][9]

CompoundScaffold TypeEGFRWT IC50 (nM)EGFRT790M IC50 (nM)BRAFV600E IC50 (nM)Reference
Compound 3b 5-Chloro-indole-2-carboxylate72 ± 68.6 ± 245 ± 4[8][9]
Compound 3e 5-Chloro-indole-2-carboxylate68 ± 59.2 ± 235 ± 3[8][9]
Vemurafenib Pyrrolo[2,3-b]pyridineN/AN/A30[9]

These findings suggest that some 5-chloro-indole derivatives can exhibit polypharmacology, inhibiting other kinases like BRAFV600E with significant potency.[8][9] This could be advantageous in certain contexts, offering a multi-pronged attack on cancer cells, but also highlights the potential for off-target effects.

Furthermore, a study on bis-indole-based inhibitors of Protein Kinase C (PKC) revealed an interesting off-target activity: potent inhibition of EGFRT790M.[10][11] This underscores the potential for the indole scaffold to interact with the ATP-binding sites of diverse kinases. A broader kinase screen of a related dianilinopyrimidine compound, TAE-684, which shares some structural similarities, showed activity against multiple kinases, suggesting that achieving high selectivity can be a challenge for this class of compounds.[12]

Experimental Protocols for Assessing Inhibitor Performance

To ensure the scientific integrity and reproducibility of cross-reactivity studies, standardized and robust experimental protocols are essential. Here, we provide detailed methodologies for two key assays used to characterize kinase inhibitors.

In Vitro Kinase Inhibition Assay: Homogeneous Time-Resolved Fluorescence (HTRF)

The HTRF assay is a highly sensitive and robust method for quantifying kinase activity and inhibitor potency in a high-throughput format.[4][13][14]

Principle: This assay measures the phosphorylation of a biotinylated peptide substrate by the kinase. A europium cryptate-labeled anti-phospho-specific antibody (donor) and a streptavidin-conjugated fluorophore (acceptor) are used for detection. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and allowing for Förster Resonance Energy Transfer (FRET). The resulting time-resolved fluorescence signal is proportional to the level of substrate phosphorylation.

Step-by-Step Protocol:

  • Compound Dispensing: Serially dilute the test compounds in an appropriate buffer (e.g., DMSO) and dispense into a low-volume 384-well plate.

  • Kinase Reaction: Add the kinase and the biotinylated substrate to the wells containing the test compounds.

  • Initiation: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the phosphorylated substrate by adding a solution containing the europium-labeled antibody and the streptavidin-conjugated acceptor in a detection buffer containing EDTA.

  • Signal Reading: Incubate for 60 minutes at room temperature to allow for the detection reagents to bind. Read the plate on an HTRF-compatible reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis: Calculate the HTRF ratio (acceptor signal / donor signal) and plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

HTRF_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound Compound Dilution Reaction_Mix Reaction Incubation (with ATP) Compound->Reaction_Mix Enzyme_Substrate Kinase + Substrate Mix Enzyme_Substrate->Reaction_Mix Detection_Reagents Add HTRF Reagents (Antibody + Acceptor) Reaction_Mix->Detection_Reagents Detection_Incubation Detection Incubation Detection_Reagents->Detection_Incubation Read_Plate Read Fluorescence Detection_Incubation->Read_Plate

Caption: Workflow for an HTRF-based in vitro kinase inhibition assay.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying that a compound binds to its intended target within the complex environment of a living cell.[1][15][16]

Principle: The binding of a ligand (inhibitor) to a protein can alter its thermal stability. In CETSA, cells are treated with the compound and then heated to various temperatures. The amount of soluble (non-denatured) target protein remaining at each temperature is then quantified. A shift in the melting curve of the target protein in the presence of the inhibitor provides direct evidence of target engagement.

Step-by-Step Protocol:

  • Cell Treatment: Culture cells to an appropriate confluency and treat with the desired concentrations of the test compound or vehicle control for a specific duration.

  • Heating: Harvest the cells and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler for a short period (e.g., 3 minutes). Include a non-heated control.

  • Lysis and Fractionation: Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble fraction containing the non-denatured proteins from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the soluble target protein in the supernatant using a method such as Western blotting, ELISA, or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein against the temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement. Isothermal dose-response experiments can be performed at a fixed temperature to determine the concentration-dependent engagement.

CETSA_Workflow Cell_Treatment Treat Cells with Compound Heating Heat Shock at Various Temperatures Cell_Treatment->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Separate Soluble & Insoluble Fractions Lysis->Centrifugation Quantification Quantify Soluble Target Protein Centrifugation->Quantification Analysis Generate Melting Curves & Analyze Shift Quantification->Analysis

Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA).

The EGFR Signaling Pathway and Mechanisms of Resistance

A deeper understanding of the EGFR signaling cascade and the molecular basis of resistance is crucial for interpreting cross-reactivity data and designing next-generation inhibitors.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Ligand EGF Ligand Ligand->EGFR Binds & Activates Inhibitor Indole-Based Inhibitor Inhibitor->EGFR Inhibits

Caption: Simplified overview of the EGFR signaling pathway and the point of intervention for indole-based inhibitors.

Resistance to EGFR inhibitors can arise through several mechanisms, including secondary mutations in the EGFR kinase domain (e.g., T790M), amplification of alternative receptor tyrosine kinases like MET, or activation of downstream signaling components.[4][14] The cross-reactivity profile of an inhibitor can be a double-edged sword in this context. While off-target inhibition can lead to toxicity, it may also offer a means to overcome certain resistance pathways. For instance, an inhibitor that co-targets EGFR and MET could be beneficial in tumors with MET amplification-driven resistance.

Conclusion and Future Directions

Inhibitors based on the this compound scaffold represent a promising class of therapeutics for cancers driven by aberrant EGFR signaling, including those with acquired resistance. The data presented in this guide demonstrates their potent on-target activity against both EGFRWT and the challenging EGFRT790M mutant. However, the analysis of related indole-based compounds suggests that careful evaluation of their cross-reactivity profiles is essential.

Future research in this area should focus on comprehensive kinome-wide profiling of lead compounds to fully delineate their selectivity. This will enable a more rational approach to lead optimization, balancing on-target potency with a clean off-target profile to maximize the therapeutic index. Furthermore, the use of cellular target engagement assays like CETSA will be critical to confirm that the observed in vitro activity translates to meaningful target modulation in a physiological setting. By integrating these approaches, the full therapeutic potential of this promising class of inhibitors can be realized.

References

A Head-to-Head Comparative Analysis of 5-Chloro-2-methyl-1H-indole-3-carbaldehyde with Established Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the indole nucleus stands as a privileged scaffold, forming the core of numerous therapeutic agents with diverse pharmacological activities. This guide provides a comprehensive, head-to-head comparison of a promising indole derivative, 5-Chloro-2-methyl-1H-indole-3-carbaldehyde, with established drugs in key therapeutic areas: oncology, inflammation, and microbiology. This document is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating novel chemical entities against current standards of care.

The comparisons herein are supported by detailed, field-proven experimental protocols. While specific experimental data for this compound is presented for illustrative purposes to guide researchers, it is imperative to note that these values are hypothetical and intended to provide a blueprint for investigation. The primary objective of this guide is to explain the causality behind experimental choices and to provide a self-validating system for the comparative analysis of novel compounds.

Comparative Anticancer Activity: Vincristine vs. This compound

Vincristine, a vinca alkaloid, is a widely used chemotherapeutic agent that functions by inhibiting microtubule polymerization, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[1][2] Given that many indole derivatives have demonstrated potent anticancer activities, a direct comparison of this compound with Vincristine is a logical first step in evaluating its potential as an oncology therapeutic.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of viable cells.

  • Cell Culture: Human colorectal carcinoma (HCT-116) cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5x10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Cells are treated with serial dilutions of this compound and Vincristine (e.g., 0.01, 0.1, 1, 10, 100 µM) for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

CompoundHCT-116 IC₅₀ (µM)
This compound5.2
Vincristine0.8
Mechanism of Action: Tubulin Polymerization Inhibition

To elucidate whether the cytotoxic effect of this compound is analogous to that of Vincristine, a tubulin polymerization assay is essential. This assay measures the change in light scattering or fluorescence as tubulin monomers assemble into microtubules.

Mechanism of Vincristine Action

Comparative Anti-inflammatory Activity: Indomethacin vs. This compound

Indomethacin is a potent non-steroidal anti-inflammatory drug (NSAID) that exerts its effects through the non-selective inhibition of cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis.[3][4] Many indole-containing compounds have been investigated for their anti-inflammatory properties.

In Vitro Anti-inflammatory Assessment: Nitric Oxide (NO) Production Assay

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (such as the RAW 246.7 cell line) to produce pro-inflammatory mediators, including nitric oxide (NO). The Griess assay is used to quantify nitrite, a stable metabolite of NO, in the cell culture supernatant.[5][6]

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1x10⁵ cells per well and incubated for 24 hours.

  • Compound Treatment: Cells are pre-treated with various concentrations of this compound and Indomethacin for 1 hour.

  • LPS Stimulation: Cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Griess Assay: 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: After a 10-minute incubation, the absorbance is measured at 540 nm.

  • Data Analysis: The IC₅₀ value for NO production inhibition is determined.

CompoundRAW 264.7 NO Inhibition IC₅₀ (µM)
This compound12.5
Indomethacin8.7
Mechanism of Action: Cyclooxygenase (COX) Inhibition Assay

To determine if the anti-inflammatory effect is mediated through COX inhibition, a cell-free enzyme assay is employed. This assay measures the peroxidase activity of purified COX-1 and COX-2 enzymes.[7][8]

Mechanism of Indomethacin Action

Comparative Antimicrobial Activity: Ciprofloxacin vs. This compound

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, leading to bacterial cell death.[9][10] The indole scaffold is present in many natural and synthetic antimicrobial agents.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[11][12] The MIC is the lowest concentration of the drug that inhibits the visible growth of the microorganism.

  • Bacterial Strains: Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922) are used as representative Gram-positive and Gram-negative bacteria, respectively.

  • Inoculum Preparation: Bacterial colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard.

  • Serial Dilution: The test compounds and Ciprofloxacin are serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
This compound1632
Ciprofloxacin0.50.015
Mechanism of Action: DNA Gyrase Inhibition

A potential mechanism for antimicrobial activity could be the inhibition of DNA gyrase. This can be assessed using a supercoiling assay with purified DNA gyrase.

Mechanism of Ciprofloxacin Action

Conclusion and Future Directions

This guide provides a structured approach for the head-to-head comparison of this compound with established drugs in oncology, inflammation, and microbiology. The presented experimental protocols are robust and widely accepted in the field. The hypothetical data illustrates how such a comparison can be quantified and interpreted.

For this compound, the illustrative data suggests potential, albeit less potent, activity compared to the selected known drugs. However, this hypothetical profile highlights the importance of further investigation. Future research should focus on generating empirical data for this compound using the outlined protocols. Structure-activity relationship (SAR) studies, by synthesizing and testing analogs of this compound, could lead to the discovery of more potent derivatives. Furthermore, comprehensive in vivo studies would be necessary to evaluate the efficacy, pharmacokinetics, and safety of any promising lead compounds.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Chloro-2-methyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 5-Chloro-2-methyl-1H-indole-3-carbaldehyde. As a chlorinated heterocyclic aldehyde, this compound requires specific handling procedures to mitigate risks to laboratory personnel and ensure environmental protection. The protocols outlined below are designed to provide researchers, scientists, and drug development professionals with the necessary information to manage this chemical waste stream responsibly, adhering to established safety and regulatory standards.

Hazard Assessment and Waste Characterization

Before any disposal procedures can begin, a thorough understanding of the compound's hazards is essential. This compound possesses two key features that dictate its disposal pathway: it is a halogenated organic compound and an aldehyde .

  • Halogenated Organic Compound : The presence of chlorine classifies this compound as halogenated.[1][2] This is the most critical factor for waste segregation, as halogenated waste streams are typically managed via high-temperature incineration to ensure complete destruction and prevent the formation of persistent environmental pollutants.[1][3] This disposal method is distinct and often more costly than that for non-halogenated organic waste.[2]

  • Aldehyde Functionality : The aldehyde group is a reactive functional group that can participate in various chemical reactions.[4][5][6] Safety Data Sheets (SDS) for structurally similar compounds, such as 5-Chloro-1H-indole-3-carbaldehyde, indicate that it causes skin and serious eye irritation and may cause respiratory irritation.[7][8] Therefore, this compound must be handled as a hazardous substance.

The following table summarizes the key characteristics and hazards, drawing from data on the compound and its close structural analogs.

PropertyInformation
Chemical Name This compound
Molecular Formula C₁₀H₈ClNO[9][10]
Physical State Solid[7]
Primary Hazard Class Halogenated Organic Waste[1][2]
GHS Hazard Statements Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation (based on close analog data)[7][8]
Primary Disposal Route Incineration via a licensed hazardous waste contractor.

Immediate Safety & Handling Precautions

Proper personal protective equipment (PPE) and engineering controls are non-negotiable when handling this compound, including during waste consolidation.

  • Engineering Controls : All handling of this compound, both in its pure form and as a waste product, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[11]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7][12]

    • Hand Protection : Wear chemically resistant gloves (e.g., nitrile) and change them immediately if contamination occurs.[11]

    • Body Protection : A standard laboratory coat is required. Ensure it is fully buttoned.[11]

  • Spill Management : In the event of a small spill, contain the leak and absorb the material with an inert absorbent like vermiculite or sand.[2] Place the contaminated absorbent material into a sealed, labeled container for disposal as hazardous waste.[2][13] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[13]

The Core Disposal Workflow: A Step-by-Step Protocol

Adherence to a systematic workflow is the cornerstone of safe chemical disposal. The following steps provide a clear path from waste generation to final pickup.

Step 1: Waste Identification and Segregation

This is the most critical decision point. Improper segregation can lead to dangerous chemical reactions and regulatory non-compliance.[14] this compound and any materials contaminated with it must be disposed of in the Halogenated Organic Waste stream.

Causality : Do not mix halogenated and non-halogenated wastes.[3] The high cost and specific requirements of halogenated waste incineration mean that mixing them contaminates the entire container, unnecessarily increasing disposal costs and complexity.[2][3] Furthermore, never mix this waste with acids, bases, or strong oxidizing agents to prevent unforeseen violent reactions.[15]

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 A Waste Generated (this compound) B Is the waste a solid, a solution in a halogenated solvent, or contaminated material? A->B C Solid Halogenated Organic Waste B->C  Solid or Contaminated Material D Liquid Halogenated Organic Waste B->D  Solution in Solvent E Place in compatible, labeled container with secondary containment. C->E D->E F Store in Satellite Accumulation Area (SAA) E->F G Contact EHS for Waste Pickup F->G

Disposal decision workflow for this compound.
Step 2: Container Selection and Labeling

The integrity of the waste container is paramount to preventing leaks and ensuring safe transport.

  • Container Selection : Use only containers that are in good condition, free from damage, and constructed of a material compatible with the chemical waste.[15][16] A high-density polyethylene (HDPE) or glass container with a secure, threaded screw cap is appropriate.[13][15]

  • Labeling : Proper labeling is a strict regulatory requirement.[17] Affix a "Hazardous Waste" tag to the container before adding the first drop of waste.[2][13] The label must include:

    • The words "Hazardous Waste" .[15]

    • The full, unabbreviated chemical name: "this compound" .[13] If in solution, list all components and their approximate percentages.[3]

    • The date of accumulation.[17]

    • The generating laboratory's information (building, room number, Principal Investigator).[15]

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA).[15]

  • Location : The SAA must be under the control of laboratory personnel.

  • Containment : The primary waste container must be stored within a larger, chemically resistant secondary containment bin or tray to contain any potential leaks.[14][15]

  • Closure : Keep the waste container securely capped at all times, except when actively adding waste.[13][15] This is crucial to prevent the release of vapors and to avoid spills.

Step 4: Arranging for Final Disposal

Laboratory personnel are responsible for the safe accumulation of waste, but final disposal is a specialized function.

  • Contact EHS : Once the waste container is full, or if the project concludes, contact your institution's EHS department or equivalent office to schedule a waste pickup.[14]

  • Do Not Transport : Never transport hazardous waste across public areas yourself. Await trained EHS professionals or licensed contractors.

Decontamination Procedures

Any equipment or surfaces that come into contact with the chemical must be thoroughly decontaminated.

  • Glassware : Rinse glassware three times with a suitable solvent (e.g., acetone, ethanol). The first two rinses must be collected and disposed of as liquid halogenated hazardous waste. The third rinse can also be added to the waste container. After solvent rinsing, the glassware can be washed normally.

  • Work Surfaces : Wipe down the work area in the fume hood with a cloth dampened with a solvent, followed by soap and water. Dispose of the used cloth or paper towels as solid halogenated hazardous waste.

Prohibited Disposal Methods

To ensure safety and compliance, the following disposal methods are strictly forbidden:

  • DO NOT dispose of this compound down the sink or drain.[13][15] This can contaminate waterways and is a clear violation of environmental regulations.[16]

  • DO NOT dispose of this chemical or contaminated materials in the regular trash.

  • DO NOT use evaporation in a fume hood as a method of disposal for solutions containing this chemical.[15] This constitutes an illicit release into the atmosphere.

By adhering to this guide, you contribute to a culture of safety and environmental stewardship within the scientific community. Always consult your institution's specific waste management plan and your EHS department for any additional local or state requirements.

References

A Senior Application Scientist's Guide to the Safe Handling of 5-Chloro-2-methyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Note from the Scientist: This guide is designed to provide you—our fellow researchers, scientists, and drug development professionals—with essential, actionable information for the safe handling of 5-Chloro-2-methyl-1H-indole-3-carbaldehyde. While specific toxicological data for this compound is not extensively published, this document synthesizes information from safety data sheets of structurally similar indole derivatives and foundational principles of laboratory safety. It is imperative to treat this and all research chemicals with a high degree of caution and to conduct a thorough, site-specific risk assessment before beginning any new procedure.

Hazard Identification and Risk Assessment

This compound is a halogenated indole derivative. Based on data from analogous compounds, a comprehensive risk assessment must account for irritation to the skin, eyes, and respiratory system.[1][2][3][4] The Globally Harmonized System (GHS) classifications, extrapolated from close structural analogs, provide the basis for our handling protocols.

Table 1: Anticipated GHS Hazard Classification

Hazard Class Hazard Category Signal Word Hazard Statement
Skin Corrosion/Irritation Category 2 Warning H315: Causes skin irritation[1][2][3]
Serious Eye Damage/Irritation Category 2A Warning H319: Causes serious eye irritation[1][2][3]

| Specific Target Organ Toxicity - Single Exposure | Category 3 | Warning | H335: May cause respiratory irritation[1][2][3] |

Understanding these hazards is the first step. The H315 and H319 warnings dictate our stringent requirements for skin and eye protection, while the H335 warning makes the use of engineering controls, such as a chemical fume hood, non-negotiable.

Core Safety Protocols: Engineering Controls and Personal Protective Equipment (PPE)

Before any personal protective equipment is considered, the primary line of defense is always robust engineering controls.

Engineering Controls:

  • Chemical Fume Hood: All manipulations of solid this compound (e.g., weighing, transferring) and its solutions must be performed inside a certified chemical fume hood.[5][6] This is the most critical step in mitigating the risk of respiratory irritation (H335) from dust or aerosols.

  • Safety Stations: Ensure that a safety shower and an eyewash station are unobstructed and readily accessible within the immediate work area.[2][7]

Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between you and the chemical. The following PPE is mandatory for all procedures involving this compound.

  • Eye and Face Protection:

    • Requirement: Wear chemical splash goggles that conform to ANSI Z87.1 or EU EN166 standards.[2][7][8]

    • Rationale: Standard safety glasses do not provide a seal around the eyes and are insufficient. Goggles are essential to prevent contact with airborne particles and protect from splashes, directly addressing the "Causes serious eye irritation" (H319) hazard.[2][3] For large-volume operations where splashing is a significant risk, a face shield should be worn over the safety goggles.[7]

  • Skin and Body Protection:

    • Requirement: A flame-resistant laboratory coat, long pants, and fully enclosed, chemical-resistant footwear are required.[5][7]

    • Rationale: This ensemble prevents accidental skin contact from spills or contamination, mitigating the "Causes skin irritation" (H315) hazard. An open lab coat or exposed skin on the legs and feet represents an unacceptable risk.

  • Hand Protection:

    • Requirement: Wear chemically resistant, powder-free nitrile gloves.[5][7] For extended procedures or when handling solutions, consider double-gloving.

    • Rationale: Gloves are the primary protection against dermal exposure. Always inspect gloves for tears or pinholes before use.[7] Practice proper removal techniques (glove-to-glove, then skin-to-skin) to avoid contaminating your hands. Change gloves immediately if you suspect contamination and every 30-60 minutes during continuous work.[9]

  • Respiratory Protection:

    • Requirement: Under normal operating conditions within a fume hood, respiratory protection is not required.[2][10]

    • Rationale: The fume hood provides adequate ventilation. A NIOSH-approved respirator with an appropriate particulate filter would be required for large-scale spill cleanups or if engineering controls fail, and this must be done under a formal respiratory protection program.[6][7]

Table 2: PPE Requirements for Specific Laboratory Tasks

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Chemical Splash Goggles Nitrile Gloves (Double Recommended) Lab Coat, Full Coverage Not Required (in Fume Hood)
Preparing Solutions Chemical Splash Goggles Nitrile Gloves (Double Recommended) Lab Coat, Full Coverage Not Required (in Fume Hood)
Reaction Work-up Goggles & Face Shield Nitrile Gloves (Double Recommended) Lab Coat, Full Coverage Not Required (in Fume Hood)

| Small Spill Cleanup | Goggles & Face Shield | Nitrile Gloves (Double Recommended) | Lab Coat, Full Coverage | Required if outside Fume Hood |

Operational Workflow: From Receipt to Disposal

A disciplined, step-by-step approach is crucial for safety and experimental integrity. The following workflow illustrates the key stages of handling this compound.

G cluster_prep Preparation Phase cluster_handling Active Handling Phase (in Fume Hood) cluster_cleanup Post-Experiment Phase prep_space 1. Prepare Workspace (Decontaminate, line with bench paper in fume hood) review_sds 2. Review SDS & Procedures prep_space->review_sds don_ppe 3. Don Full PPE (Goggles, Lab Coat, Gloves) review_sds->don_ppe weigh 4. Weigh Compound (Use smallest amount necessary) don_ppe->weigh dissolve 5. Prepare Solution (Add solid to solvent slowly) weigh->dissolve react 6. Perform Experiment dissolve->react clean 7. Decontaminate Glassware & Workspace react->clean dispose 8. Segregate & Dispose of Waste (See Section 5) clean->dispose doff_ppe 9. Doff PPE & Wash Hands dispose->doff_ppe

Caption: A typical laboratory workflow for handling chemical compounds.

Emergency Procedures: Spill Response

Immediate and correct response to a spill is critical.

For a Small Spill (manageable by lab personnel, inside a fume hood):

  • Alert: Announce the spill to others in the lab.

  • Contain: Use an inert absorbent material like vermiculite or sand to cover the spill. Do not use combustible materials like paper towels.[7]

  • Collect: Carefully sweep the absorbed material into a designated, sealable waste container.

  • Clean: Decontaminate the area with an appropriate solvent, followed by soap and water.

  • Dispose: Label the container as "Halogenated Organic Waste" and dispose of it according to your institution's guidelines.[11]

The following decision tree outlines the critical steps for spill response.

G spill Spill Occurs assess Assess Situation (Location, Amount, Exposure) spill->assess spill_location Inside Fume Hood? assess->spill_location spill_size Small & Contained? spill_location->spill_size Yes evacuate EVACUATE AREA 1. Alert Everyone 2. Close Doors 3. Call Emergency Services (e.g., EHS) spill_location->evacuate No small_spill_protocol Follow Small Spill Protocol: 1. Alert Colleagues 2. Absorb with Inert Material 3. Collect & Seal 4. Decontaminate Area spill_size->small_spill_protocol Yes spill_size->evacuate No

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.